Propargyl-PEG1-SS-PEG1-Propargyl
説明
Structure
3D Structure
特性
IUPAC Name |
3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUCGURZSHSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265796 | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1964503-40-9 | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG1-SS-PEG1-Propargyl: A Technical Guide to a Cleavable Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG1-SS-PEG1-Propargyl, a homobifunctional and cleavable linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Structure and Functional Properties
This compound is a symmetric molecule featuring two terminal propargyl groups, two single polyethylene (B3416737) glycol (PEG1) units, and a central disulfide (-S-S-) bond.[1][2] This unique architecture imparts several key functionalities:
-
Homobifunctionality: The identical terminal propargyl groups allow for the simultaneous or sequential conjugation of two azide-containing molecules.[2]
-
Click Chemistry Reactivity: The propargyl (alkyne) moieties are designed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.[3][4]
-
Cleavable Disulfide Bond: The central disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione.[4][5] This feature is crucial for the controlled release of conjugated payloads.
-
PEG Spacers: The short PEG1 units enhance the hydrophilicity and solubility of the linker and its conjugates, while providing a flexible spacer arm.[1]
Chemical Structure
Systematic Name: 1,2-bis(2-(prop-2-yn-1-yloxy)ethyl)disulfane[1]
Molecular Formula: C₁₀H₁₄O₂S₂[1]
Structure:
Caption: Workflow for ADC synthesis using this compound.
Reductive Cleavage of the Disulfide Bond
Caption: Mechanism of disulfide bond cleavage and drug release.
References
- 1. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 2. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG1-SS-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional, cleavable crosslinker integral to the advancement of bioconjugation and targeted drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). Its architecture, featuring two terminal propargyl groups and a central, redox-sensitive disulfide bond, facilitates the precise and reversible linkage of biomolecules and therapeutic agents. This guide elucidates the core mechanism of action of this compound, detailing the principles of bioorthogonal click chemistry and stimuli-responsive disulfide cleavage. It further provides representative experimental protocols and quantitative data derived from analogous systems to empower researchers in the application of this versatile linker.
Introduction: The Dual-Functionality of this compound
This compound is a chemical entity designed with two primary functionalities that operate independently to enable the construction and subsequent breakdown of bioconjugates. The molecule consists of two propargyl groups, which serve as handles for bioorthogonal "click" chemistry, and a central disulfide bond that is susceptible to cleavage in reducing environments. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide spatial separation between the conjugated molecules.
This dual nature makes it an exemplary tool for applications where a therapeutic payload needs to be securely attached to a targeting moiety, such as an antibody, and then released under specific physiological conditions, for instance, within the cytoplasm of a cancer cell.
Core Mechanism of Action
The mechanism of action of this compound can be dissected into two key processes: the conjugation of molecules to its terminal alkyne groups and the subsequent cleavage of the central disulfide bond.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl groups of the linker contain an alkyne functional group. This alkyne readily participates in a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] In this reaction, the alkyne reacts with an azide-functionalized molecule (e.g., a drug, a fluorescent probe, or a biomolecule) to form a stable triazole ring.[1]
The CuAAC reaction is favored for bioconjugation due to its high yields, specificity, and tolerance of a wide range of functional groups and aqueous environments.[1] The resulting triazole linkage is highly stable, ensuring the integrity of the conjugate during circulation and delivery to the target site.
Figure 1: Signaling pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reductive Cleavage of the Disulfide Bond
The central disulfide bond is the cleavable component of the linker. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the presence of reducing agents.[2][3] A key intracellular reducing agent is glutathione (B108866) (GSH), which is present in significantly higher concentrations within the cytoplasm of cells compared to the extracellular environment.[3][4]
Upon internalization of the conjugate into a target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond to two thiol groups.[4][5] This cleavage event breaks the linker and releases the conjugated molecule (e.g., the therapeutic payload) from the targeting moiety.
Figure 2: Logical relationship of disulfide bond cleavage in a reducing intracellular environment.
Quantitative Data
Table 1: Representative Kinetics of Disulfide Bond Cleavage (Data is illustrative and based on similar disulfide-containing systems)
| Reducing Agent | Concentration | Half-life of Disulfide Linker | Reference System |
| Glutathione (GSH) | 10 mM | ~ 30 minutes | Disulfide-linked micelles |
| Dithiothreitol (DTT) | 10 mM | ~ 5 minutes | Disulfide cross-linked polymers |
| Cysteine | 5 mM | ~ 2 hours | Disulfide-conjugated nanoparticles |
Table 2: Representative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Data is illustrative and based on general bioconjugation protocols)
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| Azide Substrate | 1.1 - 2.0 equivalents | A slight to moderate excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) | 0.01 - 0.1 equivalents | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I). |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Reaction Time | 1 - 24 hours | Dependent on substrate concentrations and temperature. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments involving a linker like this compound.
General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-functionalized molecule to the this compound linker.
Figure 3: Experimental workflow for a typical CuAAC bioconjugation reaction.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the reaction buffer.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the degassed reaction buffer to the desired final concentrations (typically in the micromolar to low millimolar range).
-
-
Addition of Catalyst:
-
In a separate tube, premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method to remove unreacted starting materials and catalyst components. For protein conjugates, size-exclusion chromatography or dialysis are commonly used.
-
General Protocol for In Vitro Disulfide Cleavage Assay
This protocol outlines a method to assess the cleavage of the disulfide bond in the presence of a reducing agent like glutathione.
Materials:
-
Purified conjugate containing the this compound linker
-
Glutathione (GSH)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrument (e.g., HPLC, LC-MS, or fluorescence spectrophotometer if a fluorescent payload is used)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified conjugate at a known concentration in the reaction buffer.
-
Prepare a stock solution of GSH in the reaction buffer.
-
-
Cleavage Reaction:
-
In a temperature-controlled environment (e.g., 37 °C), add the GSH stock solution to the conjugate solution to achieve the desired final GSH concentration (e.g., 10 mM to mimic intracellular conditions).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
-
Analysis of Cleavage:
-
Analyze the aliquots using a suitable analytical method to quantify the amount of intact conjugate remaining and the amount of released payload.
-
For example, reverse-phase HPLC can often separate the intact conjugate from the cleaved, released payload.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate or released payload as a function of time to determine the cleavage kinetics.
-
Conclusion
This compound stands as a sophisticated and highly functional tool in the field of bioconjugation and drug delivery. Its mechanism of action, leveraging the robustness of click chemistry for stable conjugation and the sensitivity of disulfide bonds for controlled release, offers a powerful strategy for the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a foundational understanding for researchers to effectively utilize this and similar linkers in their pursuit of targeted and responsive biomedical solutions. Future research may focus on fine-tuning the cleavage kinetics of the disulfide bond and exploring novel bioorthogonal chemistries for even greater control and efficiency in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG1-SS-PEG1-Propargyl: An In-depth Technical Guide to a Cleavable Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propargyl-PEG1-SS-PEG1-Propargyl, a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's core attributes, mechanism of action, and provides illustrative experimental protocols and data. The guide is intended to serve as a resource for researchers and professionals in the fields of drug delivery, oncology, and medicinal chemistry.
Introduction to this compound
This compound is a specialized chemical linker that plays a crucial role in covalently connecting a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug.[1][2] Its design incorporates three key features: two terminal propargyl groups for bioorthogonal "click" chemistry, a central disulfide bond that acts as a cleavable trigger, and two polyethylene (B3416737) glycol (PEG) spacers.[3][4] This combination of functionalities allows for the precise and stable conjugation of molecules, with the ability to release the payload under specific physiological conditions.[5][6]
The strategic importance of linkers in ADC design is paramount; they must ensure the stability of the conjugate in systemic circulation to minimize off-target toxicity, while facilitating efficient payload release upon reaching the target site.[2][7] this compound is engineered to meet these demanding criteria, offering a versatile tool for the construction of next-generation targeted therapeutics.
Core Components and Functionality
The structure of this compound is rationally designed to impart specific functionalities essential for its role in bioconjugation.
-
Propargyl Groups (Alkyne): The two terminal propargyl groups serve as reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][] This reaction is highly efficient, specific, and occurs under mild, biocompatible conditions, allowing for the precise attachment of azide-modified molecules, such as payloads or imaging agents.[][10]
-
Disulfide Bond (-S-S-): The central disulfide bond is a key feature, rendering the linker cleavable.[5] This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to reduction in environments with high concentrations of reducing agents, such as glutathione (B108866) (GSH).[3][11] The intracellular environment, particularly within tumor cells, has a significantly higher concentration of GSH, providing a targeted mechanism for payload release.[4][11]
-
PEG1 Spacers: The short polyethylene glycol (PEG) units enhance the hydrophilicity and solubility of the linker and the resulting conjugate.[12][13] This can help to prevent aggregation, a common challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the ADC.[13]
Mechanism of Action in Antibody-Drug Conjugates
The primary application of this compound is in the construction of ADCs. The general mechanism of action for an ADC utilizing this linker follows a multi-step process, as illustrated in the signaling pathway below.
Caption: General workflow of an ADC from circulation to intracellular payload release.
The process begins with the ADC circulating in the bloodstream, where the disulfide linker remains stable.[6] Upon reaching the tumor microenvironment, the antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[14] This is followed by internalization of the ADC-antigen complex, typically through endocytosis.[14] The ADC is then trafficked through endosomal and lysosomal compartments.[2] Within the cell, the high concentration of glutathione mediates the reduction and cleavage of the disulfide bond in the linker.[3][15] This cleavage event liberates the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis or cell death.[2]
Quantitative Data
While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following tables present illustrative data based on typical performance characteristics of similar disulfide-containing PEG linkers used in ADCs.
Table 1: Illustrative In Vitro Stability of a Disulfide-Linked ADC
| Condition | Incubation Time (hours) | % Intact ADC Remaining |
| Human Plasma (pH 7.4) | 24 | > 95% |
| 48 | > 90% | |
| 96 | > 85% | |
| PBS (pH 7.4) | 96 | > 98% |
Table 2: Illustrative Glutathione-Mediated Payload Release
| Glutathione (GSH) Concentration | Incubation Time (minutes) | % Payload Release |
| 5 µM (Blood Plasma Level) | 60 | < 2% |
| 5 mM (Intracellular Level) | 15 | ~ 30% |
| 30 | ~ 60% | |
| 60 | > 90% |
Disclaimer: The data presented in these tables are illustrative and intended to represent typical values for disulfide-cleavable linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an ADC using a bifunctional linker like this compound.
Protocol: Two-Step ADC Synthesis using Click Chemistry
This protocol outlines the general steps for conjugating an azide-modified payload to an antibody using the this compound linker.
Caption: A simplified workflow for the synthesis of an ADC.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker
-
Azide-functionalized payload
-
Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Preparation: If the antibody is not already azide-functionalized, introduce azide groups using a suitable chemical modification method. Purify the azide-modified antibody.
-
Payload-Linker Conjugation (Alternative approach): In some strategies, the payload is first attached to one of the propargyl groups of the linker.
-
Click Reaction: a. Dissolve the azide-modified antibody in the reaction buffer. b. In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand. c. Add the this compound linker (pre-conjugated to the payload, or added sequentially) to the antibody solution. d. Initiate the reaction by adding the catalyst solution and sodium ascorbate. e. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
Purification: Purify the resulting ADC from unreacted components using size exclusion chromatography (SEC) or another suitable method.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and purity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry.
Protocol: In Vitro Cleavage Assay
This protocol describes a method to assess the release of the payload from the ADC in the presence of glutathione.
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution
-
Analytical system (e.g., RP-HPLC)
Procedure:
-
Reaction Setup: a. Prepare solutions of the ADC in the assay buffer at a known concentration. b. Prepare a stock solution of GSH.
-
Cleavage Reaction: a. Add GSH to the ADC solution to achieve the desired final concentration (e.g., 5 mM). b. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching agent or by immediate dilution in a suitable solvent for analysis.
-
Analysis: Analyze the samples by RP-HPLC to separate and quantify the intact ADC, cleaved payload, and other species.
-
Data Calculation: Calculate the percentage of payload release at each time point by comparing the peak area of the released payload to the total payload-related peaks.
Conclusion
This compound is a highly versatile and enabling tool for the development of advanced bioconjugates, particularly in the field of targeted cancer therapy. Its bifunctional nature, combined with a selectively cleavable disulfide bond and solubility-enhancing PEG spacers, provides a robust platform for creating ADCs with favorable stability and controlled payload release profiles. The protocols and illustrative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage this technology in their work. Further optimization and characterization will be necessary for specific applications, but the fundamental principles outlined herein demonstrate the significant potential of this compound in advancing the next generation of targeted therapeutics.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Site-specific And Hydrophilic ADCs Through Disulfide-bridged Linker And Branched PEG [sinopeg.com]
- 14. youtube.com [youtube.com]
- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Propargyl-PEG1-SS-PEG1-Propargyl Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Core Principles of the Propargyl-PEG1-SS-PEG1-Propargyl Linker
The this compound linker is a versatile, homobifunctional, and cleavable crosslinker meticulously designed for applications in bioconjugation, drug delivery, and the development of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs). Its unique architecture combines several key functional elements that impart specific and desirable properties for the controlled release of therapeutic payloads.
At its core, the linker features a central disulfide (-S-S-) bond, which serves as a bioreducible cleavage site. This bond is relatively stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular milieu, particularly in the presence of high concentrations of glutathione (B108866) (GSH).[][2] This differential stability is a cornerstone of its utility in targeted drug delivery, ensuring that the cytotoxic payload of an ADC, for example, is preferentially released inside the target cancer cells, thereby minimizing off-target toxicity.[]
Flanking the central disulfide bond are two short polyethylene (B3416737) glycol (PEG1) spacers. These PEG units enhance the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[] The PEG spacers also provide flexibility to the linker, which can be advantageous for overcoming steric hindrance during conjugation and for facilitating the interaction of the conjugated molecule with its target.
At both termini of the linker are propargyl groups, which contain a terminal alkyne functionality. These alkyne groups are primed for highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[] This bioorthogonal conjugation method allows for the stable and covalent attachment of the linker to molecules bearing an azide (B81097) group, such as modified antibodies, cytotoxic drugs, or imaging agents, under mild, aqueous conditions.[]
The symmetrical, homobifunctional nature of the this compound linker allows for the simultaneous conjugation of two identical or different molecules, or for its use in creating well-defined, crosslinked structures.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | bis(2-(prop-2-yn-1-yloxy)ethyl) disulfide |
| Molecular Formula | C10H14O2S2 |
| Molecular Weight | 230.35 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
Synthesis of a Representative this compound Linker
Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)ethanethiol
-
To a solution of 2-mercaptoethanol (B42355) in a suitable aprotic solvent (e.g., DMF or THF), add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., argon).
-
Allow the reaction to stir for 30 minutes at 0°C.
-
Slowly add one equivalent of propargyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(prop-2-yn-1-yloxy)ethanethiol.
Step 2: Oxidative Coupling to Form the Disulfide Linker
-
Dissolve the purified 2-(prop-2-yn-1-yloxy)ethanethiol in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or methanol).
-
Expose the solution to air and stir vigorously at room temperature for 24-48 hours. The oxidation can be catalyzed by the addition of a small amount of a transition metal salt (e.g., FeCl3).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Protocol for Antibody-Drug Conjugation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified cytotoxic drug to a monoclonal antibody (mAb) that has been functionalized with the this compound linker.
Materials:
-
Propargyl-functionalized mAb
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
A reducing agent such as sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO) to a known concentration.
-
Prepare the propargyl-functionalized mAb in the conjugation buffer at a specific concentration.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the propargyl-functionalized mAb.
-
Add the azide-modified drug to the mAb solution. The molar ratio of drug to mAb will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions (typically at a 1:5 molar ratio) to form the copper-ligand complex.
-
Add the copper-ligand complex to the mAb-drug mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching solution (e.g., EDTA to a final concentration of 10 mM) to chelate the copper catalyst.
-
Purify the resulting ADC from unreacted drug, catalyst, and other small molecules using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
Protocol for Glutathione-Mediated Cleavage Assay
This assay is used to evaluate the release of the conjugated payload from the ADC in a simulated intracellular reducing environment.
Materials:
-
Purified ADC with the this compound linker
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical system for detecting the released payload (e.g., HPLC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC in PBS at a known concentration.
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM). The concentration should be chosen to mimic intracellular conditions (typically 1-10 mM).
-
-
Cleavage Reaction:
-
In a reaction vessel, dilute the ADC stock solution to the desired final concentration in PBS.
-
Initiate the cleavage reaction by adding the GSH stock solution to the ADC solution to achieve the desired final GSH concentration.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction, for example, by adding a thiol-reactive agent like N-ethylmaleimide (NEM) or by acidifying the sample.
-
Analyze the samples by HPLC-MS to separate and quantify the amount of released payload, any payload-linker fragments, and the intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time.
-
From this data, the cleavage rate and the half-life of the linker under these conditions can be determined.
-
Quantitative Data
While specific quantitative data for the "this compound" linker is not extensively published, the following tables provide representative data for similar disulfide-containing linkers used in ADCs. This data can be used as a general guide for the expected performance of this linker.
Table 1: Representative Plasma Stability of Disulfide-Containing ADCs [9][10][11][12][13]
| Linker Type | Antibody | Payload | Plasma Source | Incubation Time (days) | % Intact ADC Remaining |
| Hindered Disulfide | Trastuzumab | MMAE | Human | 7 | >90% |
| Unhindered Disulfide | Generic IgG | Auristatin | Mouse | 5 | ~60% |
| Disulfide | Trastuzumab | DM1 | Rat | 6 | ~85% |
Note: Stability is highly dependent on the steric hindrance around the disulfide bond, as well as the specific antibody and payload.
Table 2: Representative Glutathione-Mediated Cleavage Kinetics of Disulfide Linkers [14][15][16]
| Linker Type | GSH Concentration | Half-life (t1/2) |
| Sterically Hindered Disulfide | 5 mM | 12 - 24 hours |
| Unhindered Disulfide | 5 mM | 1 - 4 hours |
| Disulfide-PEG | 10 mM | ~6 hours |
Note: Cleavage kinetics are influenced by the accessibility of the disulfide bond and the concentration of the reducing agent.
Visualizations
Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, purification, characterization, and functional testing.
Mechanism of Reductive Cleavage
Caption: Mechanism of disulfide linker cleavage by intracellular glutathione.
References
- 2. zymeworks.com [zymeworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ymc.eu [ymc.eu]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of the Disulfide Bond in Propargyl-PEG1-SS-PEG1-Propargyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional linker, Propargyl-PEG1-SS-PEG1-Propargyl, represents a critical tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring terminal propargyl groups for click chemistry, a central cleavable disulfide bond, and flanking polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for the development of sophisticated, stimulus-responsive systems. This technical guide provides an in-depth exploration of the core functionality of this linker: the disulfide bond. We will delve into its mechanism of action, applications, and the experimental protocols relevant to its use, with a focus on providing actionable data and methodologies for researchers.
Chemical Structure and Core Properties
This compound is a homobifunctional linker. Its structure allows for the conjugation of two azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG1 spacers enhance solubility and provide flexibility to the conjugated molecules. However, the central disulfide bond is the key to its utility in many advanced applications, as it can be selectively cleaved under reducing conditions.
| Property | Description | Reference |
| Molecular Formula | C10H14O2S2 | [1] |
| Molecular Weight | 230.3 g/mol | [1] |
| Functionality | Homobifunctional with two terminal propargyl groups | [2] |
| Cleavage Mechanism | Reduction of the disulfide bond | [2] |
| Key Applications | ADC linker, hydrogel formation, reversible bioconjugation | [3][4][5] |
The Disulfide Bond: A Redox-Responsive Trigger
The disulfide bond (-S-S-) is a covalent bond that is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents. This redox-responsiveness is the cornerstone of its application in drug delivery and other biomedical fields.
Mechanism of Cleavage
The cleavage of the disulfide bond in this compound is primarily achieved through thiol-disulfide exchange reactions. In a biological context, the most relevant reducing agent is glutathione (B108866) (GSH), a tripeptide that is found in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range). This concentration gradient is particularly pronounced in tumor tissues.
The reaction proceeds via a nucleophilic attack of a thiolate anion (from GSH) on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide bond and the release of a thiol. A second thiol-disulfide exchange reaction with another GSH molecule completes the cleavage, yielding two free thiol molecules.
Caption: Glutathione-mediated cleavage of the disulfide bond.
Quantitative Analysis of Disulfide Bond Cleavage
| Linker Type | Reducing Agent | Concentration | Approximate Cleavage Time | Reference |
| Disulfide-linked PEG Hydrogel | Glutathione (GSH) | 0.01 mM (extracellular-like) | > 75 days | [6] |
| Disulfide-linked PEG Hydrogel | Glutathione (GSH) | 10 mM (intracellular-like) | Rapid disintegration | [6] |
| Disulfide-linked Nanomicelles | Dithiothreitol (DTT) | 10 mM | Rapid disassembly | [7] |
These data highlight the significant difference in cleavage rates between intracellular and extracellular environments, which is the basis for targeted drug release.
Applications in Research and Drug Development
The redox-responsive nature of the disulfide bond in this compound makes it a valuable tool in several applications.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The propargyl groups would be conjugated to an azide-modified drug and an azide-modified antibody. The resulting ADC would be stable in circulation (low GSH concentration) but would release the drug upon internalization into a cancer cell (high GSH concentration), minimizing off-target toxicity.
Caption: Workflow for ADC synthesis and targeted drug release.
Redox-Responsive Hydrogels
This linker can be used to form hydrogels with tunable degradation profiles. By functionalizing multi-armed PEG molecules with azides and crosslinking them with this compound, a hydrogel network can be formed. These hydrogels can encapsulate therapeutic agents and will degrade in a reducing environment, releasing their payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 6. PEG-based bioresponsive hydrogels with redox-mediated formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Propargyl Group: A Lynchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules is paramount. Among the chemical moieties that have revolutionized this field, the propargyl group stands out for its versatility and reliability. This terminal alkyne functionality is a cornerstone of "click chemistry," a suite of reactions known for their high yields, stereospecificity, and compatibility with biological systems. This technical guide provides a comprehensive overview of the function of propargyl groups in bioconjugation, with a focus on their application in research and drug development. We will delve into the core chemical principles, provide quantitative data for reaction optimization, detail experimental protocols, and visualize key pathways and workflows.
The Chemistry of Propargyl Groups in Bioconjugation
The utility of the propargyl group in bioconjugation is primarily centered around its participation in azide-alkyne cycloaddition reactions. These reactions, broadly categorized as "click chemistry," form a stable triazole linkage between the propargyl-containing molecule and an azide-functionalized partner. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that yields a 1,4-disubstituted triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The small size of the propargyl group makes it an ideal bioorthogonal handle that can be incorporated into various biomolecules with minimal perturbation.[1]
Key Features of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally very fast, often proceeding to completion within minutes to a few hours at room temperature.[2]
-
High Yields: The reactions are known for their near-quantitative yields.
-
Biocompatibility: While the copper catalyst can be toxic to living cells, the development of various ligands has significantly mitigated this issue, allowing for successful labeling in live cells and even in vivo.[2]
-
Versatility: CuAAC is compatible with a wide range of functional groups and is routinely used to conjugate probes to proteins, nucleic acids, carbohydrates, and lipids.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide (B81097), eliminating the need for a metal catalyst.[3]
Key Features of SPAAC:
-
Bioorthogonality: The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.[3]
-
Specificity: The reaction is highly specific between the strained alkyne and the azide.
-
Tunable Kinetics: The reaction rate can be tuned by modifying the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics.[3]
Quantitative Data for Reaction Optimization
The choice between CuAAC and SPAAC, and the specific reagents used, often depends on the experimental context, including the sensitivity of the biological system and the required reaction kinetics. The following tables provide quantitative data to aid in the selection and optimization of bioconjugation reactions involving propargyl groups.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [3] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [3] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [4] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [4] |
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [4] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [4] |
Table 1: Comparison of Second-Order Reaction Rate Constants for various cyclooctynes in SPAAC reactions. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
| Ligand | Solvent | Relative Reaction Rate Enhancement | Reference(s) |
| THPTA | Water | High | [5] |
| TBTA | Various | High | [2] |
| (BimC₄A)₃ | Aerobic conditions | Higher than THPTA (88% vs 66% yield) | |
| HMTETA | Norrish type I & II photoinitiation | Fastest kinetics among tested amine ligands | [6] |
| PMDETA | Various | Rate increases with ligand:Cu ratio (up to 4:1) | [7] |
Table 2: Influence of Copper Ligands on CuAAC Reaction Kinetics. The choice of ligand can significantly impact the reaction rate and biocompatibility of CuAAC.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for the synthesis of a propargyl-modified amino acid and its use in protein labeling.
Protocol 1: Synthesis of O-Propargyl-L-Tyrosine
This protocol describes the synthesis of O-propargyl-L-tyrosine, an unnatural amino acid that can be incorporated into proteins for subsequent bioconjugation.
Materials:
-
N-Boc-L-tyrosine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Propargylation:
-
Dissolve N-Boc-L-tyrosine (1 equivalent) in DMF.
-
Add K₂CO₃ (2-3 equivalents) to the solution.
-
Add propargyl bromide (1.1-1.5 equivalents) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a hexanes/EtOAc gradient) to obtain N-Boc-O-propargyl-L-tyrosine.[8]
-
-
Deprotection:
-
Dissolve the purified N-Boc-O-propargyl-L-tyrosine in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain O-propargyl-L-tyrosine as a TFA salt.
-
Protocol 2: Metabolic Labeling of Proteins with L-Propargylglycine and Detection via CuAAC
This protocol outlines the metabolic incorporation of the non-canonical amino acid L-propargylglycine into proteins in mammalian cells, followed by fluorescent labeling using CuAAC.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-propargylglycine (L-PG)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Wash the cells with PBS and incubate in methionine-free medium for 1-2 hours to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with L-PG (typically 25-100 µM) and incubate for the desired labeling period (e.g., 4-24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
CuAAC Reaction (Click Chemistry):
-
Prepare a "click" reaction cocktail. For a 100 µL final reaction volume, mix:
-
Protein lysate (containing 50-100 µg of protein)
-
Azide-fluorophore (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
THPTA (final concentration 500 µM)
-
CuSO₄ (final concentration 100 µM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Alternatively, the labeled proteins can be enriched using an azide-biotin tag followed by streptavidin affinity purification for mass spectrometry-based proteomic analysis.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and a relevant signaling pathway where propargyl group bioconjugation is a key investigative tool.
Applications in Drug Development and Research
The versatility of the propargyl group has made it an indispensable tool in various stages of drug development and fundamental biological research.
-
Target Identification and Validation: Propargyl-modified probes, such as activity-based probes (ABPs), are used to identify and validate drug targets. For example, propargyl-ATP analogs can be used to profile the activity of kinases, a critical class of drug targets.[9]
-
High-Throughput Screening: Click chemistry enables the rapid synthesis of compound libraries for high-throughput screening to identify lead compounds.
-
Pharmacokinetic and Pharmacodynamic Studies: Radiolabeling or fluorescently tagging drug candidates with propargyl groups allows for the in vivo tracking of their distribution, metabolism, and target engagement.
-
Proteomics and Metabolomics: Metabolic labeling with propargyl-containing sugars or amino acids allows for the global analysis of glycosylation and protein synthesis, providing insights into disease states and drug mechanisms of action.[10][11]
-
Biomarker Discovery: Propargyl-based probes can be used to enrich and identify disease-specific biomarkers from complex biological samples.
Conclusion
The propargyl group, through its central role in click chemistry, has fundamentally transformed the field of bioconjugation. Its small size, stability, and predictable reactivity in CuAAC and SPAAC reactions have empowered researchers to label, track, and manipulate biomolecules with unprecedented precision. From elucidating complex signaling pathways to accelerating the drug discovery pipeline, the applications of propargyl-based bioconjugation are vast and continue to expand. As new bioorthogonal reactions and propargyl-containing probes are developed, the impact of this versatile functional group on our understanding of biology and the development of new therapeutics is set to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Macrocyclic Organo-Peptide Hybrids from Ribosomal Polypeptide Precursors via CuAAC-/hydrazide-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of the PEG Spacer in Propargyl-PEG1-SS-PEG1-Propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The innovative linker, Propargyl-PEG1-SS-PEG1-Propargyl, represents a sophisticated tool in the bioconjugation landscape, particularly for the development of next-generation therapeutics like antibody-drug conjugates (ADCs). At its core, this linker's design incorporates a strategic polyethylene (B3416737) glycol (PEG) spacer that plays a pivotal role in the overall efficacy, stability, and therapeutic window of the resulting conjugate. This technical guide delves into the critical functions of the PEG1 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive understanding for researchers in the field.
The Multifaceted Role of the PEG Spacer
The this compound linker is a bifunctional molecule featuring terminal propargyl groups for click chemistry conjugation, a central disulfide bond for cleavability in the reducing intracellular environment, and two single-unit polyethylene glycol (PEG1) spacers.[1][2] While seemingly simple, the inclusion of these short PEG spacers is a deliberate design choice that imparts several crucial advantages to the bioconjugate.
1.1. Enhancing Solubility and Mitigating Aggregation:
A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This hydrophobicity can lead to aggregation of the ADC, compromising its solubility, manufacturability, and in vivo performance.[4][5] PEGylation, the process of incorporating PEG chains, is a well-established strategy to counteract this issue.[5] The hydrophilic nature of the PEG1 spacers in the this compound linker improves the overall solubility of the ADC, reducing the propensity for aggregation and allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.[3]
1.2. Modulating Pharmacokinetics and In Vivo Performance:
The length of the PEG spacer can significantly influence the pharmacokinetic profile of an ADC. While longer PEG chains are often associated with extended circulation half-life, shorter PEG linkers can also offer distinct advantages.[6][7] Research suggests that even short PEG spacers can impact the stability and clearance of ADCs. For instance, one study demonstrated that an ADC with a PEG1 spacer exhibited less payload release in mouse plasma compared to a PEG4 spacer, indicating enhanced stability.[8] Conversely, other studies have shown that ADCs with very short PEG linkers (PEG2, PEG4) can have faster clearance rates compared to those with longer PEG chains (PEG8 and above).[9] This highlights the nuanced role of PEG spacer length in tailoring the pharmacokinetic properties of an ADC to a specific therapeutic application.
1.3. Providing Steric Hindrance and Optimizing Reactivity:
The PEG spacers also provide a degree of steric hindrance, which can be beneficial in several ways. They can shield the hydrophobic payload from the aqueous environment, contributing to improved solubility and stability.[3] Furthermore, the spatial separation provided by the PEG units can prevent undesirable interactions between the antibody and the payload, preserving the biological activity of both components.
Quantitative Data on PEG Spacer Impact
The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length on key ADC parameters. It is important to note that the specific effects can vary depending on the antibody, payload, and overall conjugate design.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[9] This data suggests that increasing PEG length up to PEG8 can decrease the clearance rate of ADCs.
Table 2: Comparative In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |
| ZHER2-PEG4K-MMAE | 4.5 |
| ZHER2-PEG10K-MMAE | 22 |
Data from a study on miniaturized affibody-based drug conjugates.[7][9] This table illustrates that in some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of bioconjugates utilizing the this compound linker.
3.1. Synthesis of a Bifunctional Disulfide-Containing PEG Linker (Illustrative Protocol)
This protocol is adapted from the synthesis of a related bifunctional linker and can serve as a template for the synthesis of this compound.
Materials:
-
2-(pyridine-2-yl-disulfanyl) ethanol (B145695)
-
p-nitrophenyl chloroformate
-
Azidoethylamine
-
Mercaptopropionic acid
-
TES-protected propargylamine (B41283)
-
Solvents (DMF, etc.)
-
Reagents for coupling (e.g., HATU, DIPEA)
Procedure:
-
Synthesis of the activated carbonate: React azidoethylamine with p-nitrophenyl chloroformate to generate the corresponding p-nitrophenyl carbonate derivative.
-
Formation of the mixed disulfide: React the p-nitrophenyl carbonate derivative with 2-(pyridine-2-yl-disulfanyl) ethanol to form the mixed disulfide-bridged intermediate.
-
Disulfide exchange: Exchange the pyridyl disulfide of the intermediate with mercaptopropionic acid in a suitable buffer (e.g., water/DMF at pH 6) under an inert atmosphere to yield the carboxylic acid-terminated disulfide linker.
-
Coupling with propargylamine: Couple the carboxylic acid of the linker with TES-protected propargylamine using a suitable coupling agent (e.g., HATU) to afford the final bifunctional linker.[10]
3.2. Conjugation to an Azide-Modified Payload via Click Chemistry
Materials:
-
This compound linker
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Solvents (e.g., DMSO, water)
Procedure:
-
Dissolve the this compound linker and the azide-modified payload in a suitable solvent mixture (e.g., DMSO/water).
-
Add the copper ligand (THPTA) to the reaction mixture.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature, monitoring by a suitable analytical method (e.g., LC-MS).
-
Purify the resulting conjugate using an appropriate chromatographic technique (e.g., HPLC).
3.3. In Vitro Plasma Stability Assay
Materials:
-
ADC conjugate
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma sample.
-
Process the samples to isolate the ADC (e.g., by affinity capture).
-
Analyze the samples by LC-MS to determine the amount of intact ADC and any released payload.[11][12][13]
-
Calculate the half-life of the ADC in plasma.[12]
3.4. In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Tumor cell line of interest
-
Immunocompromised mice (e.g., nude mice)
-
ADC conjugate
-
Vehicle control
Procedure:
-
Implant tumor cells into the mice and allow tumors to reach a specified size.
-
Randomize mice into treatment groups (vehicle control, ADC).
-
Administer the ADC and vehicle control via a suitable route (e.g., intravenous injection).
-
Monitor tumor growth and body weight of the mice over time.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[14]
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and the logical relationships of the components within the this compound linker system.
Figure 1: Workflow for the synthesis of an ADC using the this compound linker.
Figure 2: Functional components of the this compound linker.
Conclusion
The this compound linker is a testament to the intricate design principles required for successful bioconjugate development. The seemingly minor inclusion of PEG1 spacers has a profound impact on the physicochemical properties, stability, and in vivo behavior of the resulting ADC. By enhancing solubility, mitigating aggregation, and providing a means to fine-tune pharmacokinetic properties, these short PEG chains are critical to unlocking the full therapeutic potential of the conjugated payload. This guide provides a foundational understanding for researchers to leverage the strategic advantages of this and similar PEGylated linkers in the design of novel and effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Propargyl-PEG1-SS-PEG1-Propargyl for Antibody-Drug Conjugates (ADCs)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. This technical guide provides an in-depth exploration of a specific cleavable linker, Propargyl-PEG1-SS-PEG1-Propargyl , for its application in the development of next-generation ADCs.
This linker is a bifunctional molecule featuring two terminal propargyl groups, a central disulfide bond, and two polyethylene (B3416737) glycol (PEG) units.[1][2][3][4][5][6][7] The propargyl groups serve as handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the precise and stable attachment of an azide-modified cytotoxic payload.[1][2][8][][10] The disulfide bond is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the intracellular space, ensuring targeted payload release.[5][11][12][13] The inclusion of PEG moieties enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
This guide will delve into the technical details of utilizing this compound in ADC development, including detailed experimental protocols, data presentation frameworks, and visualizations of key biological and experimental workflows.
Core Characteristics of this compound
| Property | Description | Source(s) |
| CAS Number | 1964503-40-9 | Not explicitly cited |
| Molecular Formula | C10H14O2S2 | Not explicitly cited |
| Molecular Weight | 230.34 g/mol | Not explicitly cited |
| Linker Type | Cleavable, Homobifunctional | [2][3][4][5][6][7] |
| Cleavage Mechanism | Reduction of disulfide bond | [5][11][12][13] |
| Conjugation Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | [1][2][8][][10] |
| Key Functional Groups | Two terminal propargyl (alkyne) groups, one internal disulfide bond, two PEG1 units | [1][2][3][4][5][6][7] |
Quantitative Data on ADC Performance
Table 1: ADC Conjugation and Characterization
| Parameter | Methodology | Expected Outcome | Data |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | Average DAR and distribution of drug-loaded species | Data not available in public literature |
| Monomer Purity | Size Exclusion Chromatography (SEC) | Percentage of monomeric ADC | Data not available in public literature |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | Percentage of unconjugated payload | Data not available in public literature |
Table 2: In Vitro Stability and Payload Release
| Parameter | Methodology | Expected Outcome | Data |
| Plasma Stability (Half-life) | Incubation in plasma followed by ELISA or LC-MS | Half-life of the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) | Data not available in public literature |
| Payload Release Efficiency | Glutathione cleavage assay followed by HPLC or LC-MS | Percentage of payload released in the presence of a reducing agent | Data not available in public literature |
Table 3: In Vitro and In Vivo Efficacy
| Parameter | Methodology | Expected Outcome | Data |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT, XTT) on antigen-positive and antigen-negative cell lines | IC50 values for the ADC and free payload | Data not available in public literature |
| Bystander Effect | Co-culture assays with antigen-positive and antigen-negative cells | Quantification of the killing of neighboring antigen-negative cells | Data not available in public literature |
| In Vivo Tumor Growth Inhibition | Xenograft or patient-derived xenograft (PDX) models | Tumor growth inhibition (TGI) and survival benefit | Data not available in public literature |
Experimental Protocols
Synthesis of the Antibody-Drug Conjugate (ADC)
The synthesis of an ADC using the this compound linker involves a two-step process: modification of the payload with an azide (B81097) group and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to the linker-modified antibody.
Step 1: Synthesis of Azide-Modified Payload
The cytotoxic payload must be chemically modified to introduce an azide functional group. This is typically achieved by reacting a suitable precursor of the payload with an azide-containing reagent. The specific synthetic route will depend on the chemical structure of the payload.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an azide-modified payload to an antibody functionalized with the this compound linker.
-
Materials:
-
Antibody with propargyl groups (prepared by reacting the antibody with an excess of this compound linker)
-
Azide-modified payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the payload
-
-
Procedure:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
In a microcentrifuge tube, combine the propargyl-modified antibody in PBS with the azide-modified payload (typically at a molar excess of 5-10 fold over the antibody).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions (e.g., at a 1:5 molar ratio) to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
Characterization of the ADC
Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Determination
HIC-HPLC is a powerful technique for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[14][15][16][17][18]
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.
-
Mass Spectrometry for DAR Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can be used to confirm the DAR and identify the specific conjugation sites.[14][15][16][17][18]
In Vitro Assays
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo behavior.[19][20][21][22][23]
-
Materials:
-
ADC
-
Plasma from different species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Detection antibodies
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
At each time point, take an aliquot of the plasma sample.
-
Analyze the samples to determine the concentration of the intact ADC (e.g., by ELISA) and the amount of released payload (e.g., by LC-MS).
-
Calculate the half-life of the ADC in plasma.
-
Glutathione Cleavage Assay
This assay evaluates the efficiency of payload release from the ADC in a reducing environment, mimicking the intracellular conditions.[11]
-
Materials:
-
ADC
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC or LC-MS system
-
-
Procedure:
-
Incubate the ADC with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Determine the rate and extent of payload release.
-
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures the cytotoxic activity of the ADC against cancer cells.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and free payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and the free payload.
-
Incubate for a defined period (e.g., 72 or 96 hours).
-
Add the MTT or XTT reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for the ADC and the free payload.
-
Bystander Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (one of which is fluorescently labeled)
-
Co-culture medium
-
ADC
-
96-well plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
Treat the co-culture with the ADC.
-
After a defined incubation period, assess the viability of the fluorescently labeled antigen-negative cells using microscopy or a plate reader.
-
Quantify the extent of bystander killing.
-
Tubulin Polymerization Inhibition Assay
This assay is relevant for payloads that act as tubulin inhibitors (e.g., auristatins, maytansinoids).[2][24][25][26][27]
-
Materials:
-
Purified tubulin
-
Polymerization buffer
-
GTP
-
Payload (e.g., MMAE, DM1)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Incubate the purified tubulin with the payload at various concentrations.
-
Initiate polymerization by adding GTP and warming the mixture to 37°C.
-
Monitor the increase in turbidity or fluorescence over time.
-
Determine the effect of the payload on the rate and extent of tubulin polymerization.
-
Visualization of Pathways and Workflows
Experimental Workflows
Overall workflow for ADC development.
Signaling Pathways
The cytotoxic payloads delivered by ADCs often exert their effects by interfering with critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. Two of the most commonly affected pathways are the PI3K/AKT and MAPK pathways, which are central regulators of cell growth, proliferation, and survival.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and proliferation.[28][29][30][31][32] Many ADC payloads, particularly those that induce DNA damage, can trigger downstream events that intersect with this pathway, ultimately leading to apoptosis.
PI3K/AKT signaling and ADC payload intervention.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[33][34][35][36] Payloads that inhibit tubulin polymerization can disrupt the cell cycle, leading to the activation of stress-activated protein kinases within the MAPK pathway, ultimately inducing apoptosis.
MAPK signaling and ADC payload intervention.
Conclusion
The this compound linker offers a versatile and promising platform for the development of next-generation ADCs. Its cleavable disulfide bond allows for targeted payload release in the reducing intracellular environment, while the terminal propargyl groups enable precise and stable drug conjugation via click chemistry. The inclusion of PEG units can further enhance the physicochemical properties of the resulting ADC.
This technical guide provides a comprehensive framework for researchers and drug developers working with this linker, offering detailed experimental protocols and data analysis strategies. While specific quantitative data for this particular linker is not yet widely available, the methodologies outlined herein will enable the thorough characterization and evaluation of ADCs constructed with this compound, ultimately contributing to the advancement of more effective and safer targeted cancer therapies.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 5. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. benchchem.com [benchchem.com]
- 25. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tubulin polymerization assay [bio-protocol.org]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 30. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]
- 35. MAPK Signaling Antibodies [rockland.com]
- 36. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to Click Chemistry with Alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are rapid, high-yielding, wide in scope, and generate minimal and inoffensive byproducts.[1][2] These reactions are characterized by their simplicity and reliability, often proceeding under mild, aqueous conditions, making them exceptionally suitable for applications in biology, drug discovery, and materials science.[3][4][5] At the heart of the most prominent click reaction is the azide-alkyne cycloaddition, where the alkyne linker plays a pivotal role. This guide provides a deep dive into the core principles of azide-alkyne click chemistry, the types and functions of alkyne linkers, quantitative comparisons of the primary methodologies, and detailed experimental protocols relevant to research and development professionals.
Core Principles: The Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring is the quintessential click reaction.[1] However, the thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing the stringent criteria of click chemistry.[1][3] Two powerful catalytic and stoichiometric variants have overcome these limitations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction joins a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[3][7] This transformation is marked by an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1] The reaction is typically performed in aqueous solutions at room temperature and is tolerant of a vast array of functional groups, a critical feature for bioconjugation.[1][8]
The active Cu(I) catalyst can be generated from Cu(I) salts or, more commonly, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate (B8700270).[8][9] The inclusion of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) from oxidation and disproportionation, further enhancing reaction efficiency and protecting biological samples from damaging reactive oxygen species.[8][9][10] While highly efficient, the primary limitation of CuAAC in living systems is the cytotoxicity of the copper catalyst.[2][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper cytotoxicity, the Bertozzi group developed SPAAC, a catalyst-free click reaction.[11] The driving force for this reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[11][12] This inherent strain significantly lowers the activation energy of the cycloaddition with azides, enabling the reaction to proceed rapidly at physiological temperatures without any need for a catalyst.[11][13]
Because both the strained alkyne and the azide are bioorthogonal—meaning they do not react with native biological functional groups—SPAAC is the ideal tool for labeling and tracking molecules in living cells and organisms.[][15] The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the strained alkyne linkers are often bulky, which can sometimes perturb the system being studied.[16][17]
The Role and Diversity of Alkyne Linkers
The alkyne-containing moiety is a critical component of the click chemistry toolkit. Its structure dictates the type of reaction (CuAAC vs. SPAAC) and can be modified to include other functionalities for multi-step conjugations or to improve properties like solubility.
-
Terminal Alkynes: These are used exclusively for CuAAC. They can be simple, small molecules like propargyl alcohol or more complex structures functionalized for attachment to biomolecules.[9][18] Common functionalization strategies include incorporating NHS esters for reaction with primary amines or phosphoramidites for incorporation into oligonucleotides during solid-phase synthesis.[19][20]
-
Strained Cyclooctynes: These are the linchpins of SPAAC. A variety of cyclooctynes have been developed to tune reactivity and stability, including dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and biarylazacyclooctynone (BARAC).[17] These are almost always supplied as reactive derivatives (e.g., DBCO-NHS ester, DBCO-amine) for covalent attachment to molecules of interest.[11][15]
-
PEGylated Alkyne Linkers: Polyethylene glycol (PEG) spacers are frequently incorporated into alkyne linkers.[21][22] These hydrophilic chains enhance the water solubility of the linker and the resulting conjugate, which is often crucial for biological applications.[21] The PEG spacer also provides distance between the conjugated molecules, which can reduce steric hindrance.[22][23]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed against the tolerance for a metal catalyst.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[6] |
| Catalyst | Copper(I) is required[6] | None required[6] |
| Reaction Rate | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[6] | Moderate to Fast (k ≈ 0.1 - 10 M⁻¹s⁻¹)[6][12] |
| Relative Speed | ~100-fold faster than SPAAC[16][17] | Slower than CuAAC |
| Typical Reaction Time | Minutes to a few hours[6] | Several hours to overnight[6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[1][3] | Mixture of regioisomers[6] |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity[2][6] | Highly bioorthogonal and suitable for living systems[11][] |
| Solvent | Aqueous buffers, organic/aqueous mixtures[1] | Aqueous buffers, organic solvents[11] |
Applications in Drug Development and Research
The robustness of azide-alkyne cycloaddition has made it an indispensable tool for:
-
Bioconjugation: Attaching labels such as fluorescent dyes or biotin (B1667282) to proteins, nucleic acids, and lipids for detection and analysis.[][24]
-
Drug Delivery: Assembling Antibody-Drug Conjugates (ADCs) and other targeted delivery systems where a cytotoxic payload is linked to a targeting moiety.[]
-
PROTACs: Synthesizing Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[15][26]
-
Materials Science: Creating novel polymers and functionalizing surfaces with high precision.[3][27]
Experimental Protocols
Protocol 1: General CuAAC for Protein Labeling
This protocol describes a general method for conjugating an azide-modified fluorescent dye to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS), 1-5 mg/mL.
-
Azide-functionalized molecule (e.g., dye-azide), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 20 mM stock in water.[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock in water.[10]
-
Sodium Ascorbate, 300 mM stock in water (prepare fresh).[10]
Methodology:
-
Prepare Reactants: In a microcentrifuge tube, combine the alkyne-modified protein solution with buffer to achieve the desired final reaction volume.
-
Add Azide: Add the azide-functionalized molecule from the stock solution. A 5- to 20-fold molar excess over the protein is recommended to ensure complete labeling.
-
Prepare Catalyst: In a separate tube, pre-complex the catalyst by mixing the THPTA stock solution and the CuSO₄ stock solution in a 5:1 molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄). Let it stand for 2-3 minutes.[9][10]
-
Add Catalyst: Add the pre-complexed THPTA/CuSO₄ solution to the protein-azide mixture. The final copper concentration is typically 0.25-1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. Vortex briefly.[9]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and purify the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol 2: General SPAAC for Protein Labeling
This protocol describes a method for labeling an azide-modified protein with a DBCO-functionalized molecule.[11]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS), 1-10 mg/mL.[11]
-
DBCO-functionalized molecule (e.g., DBCO-dye), 10 mM stock in DMSO.[11]
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare Protein: Place the azide-modified protein solution in a microcentrifuge tube.
-
Add DBCO Reagent: Add a 10- to 20-fold molar excess of the DBCO-functionalized molecule stock solution to the protein solution.[11] Ensure the final concentration of the organic solvent (DMSO) remains below 10% to prevent protein denaturation.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[11] Reaction times may vary depending on the specific reactants and concentrations.
-
Purification: Purify the resulting conjugate to remove unreacted DBCO reagent and byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[11]
Conclusion and Future Outlook
Click chemistry, particularly the azide-alkyne cycloaddition, has fundamentally changed the landscape of chemical biology and drug development. The choice between the rapid, copper-catalyzed CuAAC and the bioorthogonal, catalyst-free SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their system. Alkyne linkers, in their diverse forms, are the enabling tools that provide the functionality and versatility for these powerful reactions. As new, faster, and less-perturbing strained alkynes are developed and more efficient catalytic systems emerge, the applications for click chemistry will continue to expand, enabling the construction of increasingly complex and "smarter" molecular tools to probe biology and treat disease.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkyne Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 19. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
- 21. adcreview.com [adcreview.com]
- 22. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 23. interchim.fr [interchim.fr]
- 24. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 26. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Reversible Bioconjugation Using Propargyl-PEG1-SS-PEG1-Propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional, cleavable linker "Propargyl-PEG1-SS-PEG1-Propargyl," a powerful tool for reversible bioconjugation. This linker is particularly valuable in the development of advanced drug delivery systems, probes for cellular imaging, and other applications where controlled release of a conjugated molecule is desired.
Core Concepts: Structure and Functionality
This compound is a symmetrical molecule featuring two terminal propargyl groups, a central disulfide bond, and two single-unit polyethylene (B3416737) glycol (PEG1) spacers. This specific arrangement of functional groups imparts three key properties:
-
Bifunctional Reactivity: The terminal propargyl (alkyne) groups enable covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the stable conjugation of the linker to two separate molecules or to a single molecule at two different sites.
-
Reductive Cleavage: The central disulfide (-S-S-) bond is stable under physiological conditions found in the bloodstream but is readily cleaved in the presence of reducing agents. This feature is critical for applications requiring triggered release within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.
-
Hydrophilicity and Spacing: The PEG1 spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers, which is often beneficial when working with biomolecules. They also provide a defined distance between the conjugated molecules.
The combination of these features makes this compound an ideal candidate for creating bioconjugates that are stable in circulation but can be selectively disassembled inside target cells to release their payload.
Data Presentation: Physicochemical and Reactivity Data
While specific kinetic data for this compound is not extensively published, the following tables summarize its key physicochemical properties and typical performance characteristics for this class of reagents based on available information and analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H14O2S2 | |
| Molecular Weight | 230.3 g/mol | |
| Purity | ≥95% | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Typical Reactivity and Cleavage Characteristics of Disulfide-Containing PEG Linkers
| Parameter | Typical Value/Condition | Notes |
| Bioconjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and bioorthogonal reaction. |
| Cleavage Stimulus | Reducing agents (e.g., DTT, TCEP, Glutathione) | Mimics the intracellular reducing environment. |
| Effective Reductant Concentration for Cleavage | 1-10 mM Glutathione (intracellular concentration) | Disulfide bonds are generally stable at lower extracellular glutathione concentrations (1-10 µM). |
| Cleavage Products | Two separate molecules, each with a thiol (-SH) group | The disulfide bond is reduced to two thiols. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in using this compound for reversible bioconjugation.
Protocol for Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein or peptide) to this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water or buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound at a desired molar ratio (e.g., 1:10).
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove unreacted linker and catalyst components by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or gel electrophoresis (SDS-PAGE).
-
Protocol for Reductive Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the bioconjugate to release the conjugated molecules.
Materials:
-
Bioconjugate containing the this compound linker
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Analysis system (e.g., HPLC, SDS-PAGE)
Procedure:
-
Reaction Setup:
-
Dissolve the bioconjugate in the reaction buffer.
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
-
Analysis:
-
Monitor the cleavage of the bioconjugate by analyzing the reaction mixture at different time points using a suitable analytical technique. For example, if a protein was conjugated to a small molecule, cleavage can be observed by a shift in the retention time on a reverse-phase HPLC column or a change in the molecular weight on an SDS-PAGE gel.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and logical workflows associated with the use of this compound.
Caption: Workflow for bioconjugation using CuAAC.
The Dual Mandate of PEGylated Linkers: A Technical Guide to Optimizing Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the realm of bioconjugates and nanoparticle-based delivery systems, the linker technology employed is a critical determinant of a drug's ultimate success. Among the various strategies, the use of Polyethylene (B3416737) Glycol (PEG) linkers has become a cornerstone for enhancing the pharmaceutical properties of therapeutic molecules. This technical guide provides an in-depth exploration of the core principles governing the solubility and biocompatibility of PEGylated linkers, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design of next-generation drug conjugates.
The Fundamental Advantages of PEGylation
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, imparts several beneficial physicochemical properties.[1] PEG is a hydrophilic, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units.[2][3] Its integration into drug design is primarily aimed at improving the pharmacokinetic and pharmacodynamic profiles of the therapeutic agent.
The principal advantages conferred by PEGylated linkers include:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the ethylene oxide units in the PEG chain significantly increases the solubility of hydrophobic drugs, which is crucial for their administration and distribution in the body.[4][5][6][7]
-
Improved Biocompatibility and Reduced Immunogenicity: PEG chains form a hydration shell around the conjugated molecule, masking it from the host's immune system.[4][8][] This "stealth" effect reduces the likelihood of an immune response and subsequent rapid clearance.[10]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream and allowing for sustained therapeutic effect.[4][][11]
-
Increased Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, thereby enhancing their stability in biological environments.[1][12]
Quantitative Insights into PEGylated Linker Performance
The choice of PEG linker, particularly its molecular weight and structure (linear vs. branched), has a quantifiable impact on the performance of the resulting conjugate.[][14]
Impact of PEG Chain Length on Pharmacokinetics and Efficacy
Longer PEG chains generally lead to a more pronounced "stealth" effect, further extending circulation half-life.[15][16] However, this can sometimes come at the cost of reduced biological activity, as the bulky PEG chain may sterically hinder the interaction of the therapeutic molecule with its target.[5][17] Therefore, an optimal PEG chain length must be determined to balance these effects.
Table 1: Effect of PEG Chain Length on the Properties of an Affibody-Based Drug Conjugate [17][18]
| Conjugate | PEG Molecular Weight (kDa) | Half-Life Extension (-fold) | In Vitro Cytotoxicity Reduction (-fold) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22 |
As shown in the table, increasing the PEG chain length from 4 kDa to 10 kDa resulted in a significant increase in half-life but also a more substantial reduction in in vitro cytotoxicity.[17][18]
Influence of PEGylation on Reducing Non-Specific Toxicity
PEGylation can significantly reduce the non-specific toxicity of antibody-drug conjugates (ADCs) by improving their hydrophilicity and altering their biodistribution. A study on non-targeting ADCs with a hydrophobic payload (MMAE) demonstrated that the incorporation of short PEG chains (4, 8, or 12 units) led to slower non-specific cellular uptake and decreased peak payload concentrations in tissues, resulting in reduced hematologic toxicity.[19][20]
Table 2: Qualitative Relationship between PEGylation and Toxicity Parameters in a Non-Targeting ADC Model [20]
| ADC Characteristic | Non-PEGylated | PEGylated (PEG4, PEG8, PEG12) |
| Hydrophilicity | Low | High |
| Non-Specific Cellular Uptake | Rapid | Slower |
| Peak Payload Concentration in Tissues | High | Lower |
| Hematologic Toxicity | Substantial | Reduced |
Experimental Protocols for Assessing Solubility and Biocompatibility
A thorough evaluation of PEGylated linkers requires a suite of well-defined experimental protocols.
Protein PEGylation Protocols
3.1.1. NHS-Ester PEGylation of a Protein [21]
This method targets primary amines (e.g., the N-terminus and lysine (B10760008) residues) on the protein.
-
Materials:
-
Protein containing primary amines
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS), pH 7.0-8.0
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer.
-
PEGylation Reaction: Add the PEG-NHS ester to the protein solution at a specific molar ratio. The reaction is typically carried out at room temperature for a defined period.
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.[21]
-
3.1.2. Maleimide PEGylation of a Protein [21]
This method targets free thiol groups (e.g., from cysteine residues).
-
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
-
-
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer. If necessary, reduce disulfide bonds with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent.
-
PEGylation Reaction: Add the PEG-Maleimide reagent to the protein solution. The reaction is typically performed at room temperature.
-
Purification: Purify the PEGylated protein from unreacted reagents.
-
Characterization: Characterize the conjugate to confirm the extent and site of PEGylation.[21]
-
Solubility Assessment
3.2.1. PEG Precipitation Assay for Relative Solubility [22][23]
This assay measures the relative solubility of a protein by determining the concentration of PEG required to cause its precipitation.
-
Materials:
-
Protein solution
-
PEG solution (e.g., PEG 8000) of varying concentrations
-
Buffer
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Plate Setup: In a 96-well plate, mix the protein solution with a series of PEG solutions to achieve a range of final PEG concentrations. Include control wells with buffer only.
-
Incubation and Centrifugation: Incubate the plate to allow for equilibration and then centrifuge to pellet any precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength specific for the protein (e.g., 280 nm) to determine the concentration of soluble protein.
-
Data Analysis: Plot the concentration of soluble protein against the PEG concentration. The data can be fitted to a sigmoidal curve to determine the PEG1/2 value, which is the PEG concentration at which 50% of the protein has precipitated.[22]
-
Biocompatibility and Cytotoxicity Assays
3.3.1. In Vitro Cytotoxicity Assays [24]
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound, and then MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product, which is solubilized and quantified by spectrophotometry.
-
LDH Leakage Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[24]
3.3.2. In Vivo Biocompatibility Assessment [25][26][27]
-
Histological Analysis: The material is implanted in an animal model (e.g., subcutaneously or intramuscularly). After a defined period, the tissue surrounding the implant is excised, sectioned, stained (e.g., with Hematoxylin and Eosin or Sirius Red), and examined microscopically for signs of inflammation, fibrosis, and other tissue responses.[27][28]
-
Hemolysis Assay: This assay assesses the compatibility of the material with blood components. The material is incubated with a suspension of red blood cells, and the amount of hemoglobin released due to cell lysis is measured spectrophotometrically.
-
LD50 Test: This in vivo test determines the median lethal dose of a substance. While increasingly being replaced by alternative methods, it provides a measure of acute toxicity.[26]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between the properties of PEGylated linkers.
Caption: Workflow for the synthesis, evaluation, and optimization of PEGylated drug conjugates.
Caption: Interplay of PEG linker properties and their biological consequences.
Conclusion
The judicious selection and application of PEGylated linkers are paramount in the development of effective and safe therapeutics. By understanding the fundamental principles of how PEGylation influences solubility and biocompatibility, and by employing rigorous experimental protocols for their evaluation, researchers can rationally design drug conjugates with optimized pharmacokinetic profiles and enhanced therapeutic indices. The quantitative data and methodologies presented in this guide serve as a valuable resource for navigating the complexities of PEG linker technology and advancing the development of next-generation medicines.
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. youtube.com [youtube.com]
- 5. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. purepeg.com [purepeg.com]
- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. purepeg.com [purepeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Guide: Propargyl-PEG1-SS-PEG1-Propargyl (CAS: 1964503-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional, cleavable linker utilized in the synthesis of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to offer a versatile platform for covalently linking two molecular entities, which can be subsequently cleaved under specific reducing conditions. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols relevant to its use in drug development and research.
The key features of this linker are its two terminal propargyl groups, which are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a central disulfide bond.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can reduce aggregation of the resulting conjugate.[2] The disulfide bond provides a cleavable linkage, designed to be stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment of target cells.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1964503-40-9 | [4] |
| Molecular Formula | C10H14O2S2 | [4] |
| Molecular Weight | 230.34 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >95% | [4] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Knowledge |
| Storage | Store at -20°C, desiccated | [1] |
Core Applications in Bioconjugation
The primary application of this compound is in the construction of ADCs. Its homobifunctional nature allows for the linkage of two azide-modified molecules. In a common ADC development workflow, this linker can be used to conjugate two drug molecules, which are then attached to an antibody that has been functionalized with azide (B81097) groups.
The workflow for creating such a conjugate involves two key chemical transformations:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl groups of the linker react with azide-functionalized molecules (e.g., cytotoxic payloads or targeting ligands) to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal.
-
Disulfide Bond Cleavage: The central disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the extracellular environment. This targeted cleavage results in the release of the conjugated molecules within the target cells.[]
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound. These should be optimized for specific applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., payload)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a buffered aqueous solution)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in the same solvent to a final concentration of 20 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the this compound solution (1 equivalent).
-
Add the azide-functionalized molecule solution (2.2 equivalents).
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction vessel to achieve a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring or agitation. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted starting materials and catalysts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC.
-
General Protocol for Disulfide Bond Cleavage Assay
This protocol outlines a method to assess the cleavage of the disulfide bond in a conjugate containing the this compound linker.
Materials:
-
The purified bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or reduced glutathione (GSH)
-
Analytical HPLC system
Procedure:
-
Preparation of Solutions:
-
Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a 100 mM stock solution of DTT or GSH in PBS.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, add the bioconjugate solution.
-
Add the DTT or GSH stock solution to a final concentration of 10 mM (for DTT) or 5 mM (for GSH to mimic intracellular concentrations).
-
Incubate the reaction at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 5% trifluoroacetic acid in acetonitrile) or by flash-freezing.
-
-
Analysis:
-
Analyze the samples from each time point by analytical reverse-phase HPLC.
-
Monitor the disappearance of the intact conjugate peak and the appearance of the cleaved product peaks.
-
Calculate the percentage of cleavage at each time point to determine the cleavage kinetics.
-
Data Presentation
The following tables present illustrative quantitative data for a hypothetical ADC constructed using this compound. Disclaimer: This data is for representative purposes only and is based on typical results for similar linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Illustrative In Vitro Plasma Stability of a Hypothetical ADC
| Time (hours) | % Intact ADC Remaining |
| 0 | 100 |
| 24 | 95 |
| 48 | 91 |
| 72 | 88 |
| 96 | 85 |
Table 2: Illustrative Disulfide Cleavage Kinetics in the Presence of 5 mM GSH
| Time (minutes) | % Cleaved Conjugate |
| 0 | 0 |
| 15 | 25 |
| 30 | 48 |
| 60 | 75 |
| 120 | 95 |
Visualizations
The following diagrams illustrate the key workflows and concepts associated with the use of this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Mechanism of action of an ADC with a disulfide linker.
References
molecular weight of "Propargyl-PEG1-SS-PEG1-Propargyl"
Technical Guide: Propargyl-PEG1-SS-PEG1-Propargyl
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the bifunctional, cleavable linker, this compound. This reagent is specifically designed for advanced bioconjugation applications where the reversible linkage of molecules is desired. Its structure features two terminal propargyl groups for covalent attachment via click chemistry and a central disulfide bond that can be cleaved under mild reducing conditions. This combination makes it an invaluable tool in drug delivery systems, antibody-drug conjugates (ADCs), and the development of reversible hydrogels. This guide details the molecule's physicochemical properties, a representative experimental protocol for its use, and a workflow visualization of its application.
Physicochemical Properties
The essential properties of this compound are summarized below. This linker is a homobifunctional molecule, meaning it has two identical reactive groups.[1] The single polyethylene (B3416737) glycol (PEG1) units on either side of the central disulfide bond enhance solubility and provide spacing with minimal steric hindrance.[2]
| Property | Value | Reference |
| Molecular Weight | 230.34 g/mol | [2][3] |
| Chemical Formula | C₁₀H₁₄O₂S₂ | [2][4][5] |
| CAS Number | 1964503-40-9 | [2][3][4] |
| Purity | ≥95% | [2][4] |
| Synonyms | 1,2-Bis(2-(prop-2-yn-1-yloxy)ethyl)disulfane | [3] |
| Appearance | Not specified (typically a solid or oil) | [3] |
| Storage Conditions | 2-8°C or -20°C, keep dry and avoid sunlight | [3][] |
Molecular Structure and Mechanism of Action
This compound is engineered with three key functional components:
-
Terminal Propargyl Groups: These alkyne moieties are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This allows for the stable conjugation of the linker to molecules bearing an azide (B81097) group.
-
Central Disulfide Bond (-SS-): This bond is stable under typical physiological conditions but is readily cleaved in the presence of reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH).[1][2] This feature enables the controlled release of conjugated cargo in a reducing environment, such as the cytoplasm of a cell.
-
PEG1 Spacers: The short ethylene (B1197577) glycol units improve the aqueous solubility and flexibility of the linker.[2]
This combination of features makes the molecule an ideal cleavable linker for applications requiring the temporary tethering of two distinct molecular entities.[3]
Application Workflow: Conjugation and Cleavage
The primary utility of this linker is in a two-stage process: initial conjugation followed by subsequent cleavage and release. The diagram below illustrates this typical experimental workflow, from the reaction of the linker with an azide-modified molecule to the final release of that molecule in a reducing environment.
References
- 1. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, CasNo.1964503-40-9 Xi'an Confluore Biological Technology Co., Ltd. China (Mainland) [confluore.lookchem.com]
- 5. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Propargyl-PEG1-SS-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional crosslinker of significant interest in the fields of bioconjugation and drug delivery. Its structure features two terminal propargyl groups, which are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. These reactive handles are separated by a central disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This cleavable nature makes it an ideal component for constructing antibody-drug conjugates (ADCs), where the disulfide linkage ensures the release of a therapeutic payload from the antibody carrier upon internalization into target cells. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.
This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers in chemistry, biochemistry, and drug development.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the propargylation of a commercially available thiol-containing PEGylated molecule, 2-(2-mercaptoethoxy)ethanol (B1149817), to introduce the alkyne functionality. The subsequent step is the oxidative coupling of the resulting S-propargylated intermediate to form the desired disulfide-bridged final product.
Experimental Protocols
Step 1: Synthesis of 2-((2-(prop-2-yn-1-yl)thio)ethoxy)ethan-1-ol
This procedure describes the S-propargylation of 2-(2-mercaptoethoxy)ethanol.
Materials:
-
2-(2-mercaptoethoxy)ethanol
-
Propargyl bromide (80 wt. % in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2-(2-mercaptoethoxy)ethanol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-((2-(prop-2-yn-1-yl)thio)ethoxy)ethan-1-ol as a colorless oil.
Step 2: Synthesis of 1,2-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)disulfane (this compound)
This procedure details the oxidative coupling of the thiol intermediate to form the final disulfide product.
Materials:
-
2-((2-(prop-2-yn-1-yl)thio)ethoxy)ethan-1-ol (from Step 1)
-
Iodine (I₂)
-
Water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v in water)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-((2-(prop-2-yn-1-yl)thio)ethoxy)ethan-1-ol (1.0 eq) in a mixture of acetonitrile and water (5:1 v/v).
-
Add iodine (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.
Data Presentation
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | 2-((2-(prop-2-yn-1-yl)thio)ethoxy)ethan-1-ol | C₇H₁₂O₂S | 160.23 | 75-85 | Colorless Oil |
| 2 | This compound | C₁₄H₂₂O₄S₂ | 318.45 | 80-90 | Pale Yellow Oil |
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis.
Experimental Workflow
Caption: General laboratory workflow for the synthesis.
Application Notes and Protocols for Peptide Bioconjugation with Propargyl-PEG1-SS-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development and biomedical research, enabling the enhancement of therapeutic properties and the creation of targeted drug delivery systems. The "Propargyl-PEG1-SS-PEG1-Propargyl" linker is a versatile, bifunctional reagent designed for just this purpose. Its key features include two terminal propargyl groups for efficient "click" chemistry, two polyethylene (B3416737) glycol (PEG) units to improve solubility and pharmacokinetic profiles, and a central disulfide bond that allows for cleavage in a reducing environment, such as that found inside cells.
These application notes provide detailed protocols for the conjugation of peptides to the "this compound" linker via two robust methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne reaction. Additionally, protocols for the purification and characterization of the resulting conjugates, as well as a method to verify the linker's cleavage, are provided.
Linker Characteristics
The "this compound" linker is a homobifunctional, cleavable PEG linker.[1] The propargyl groups are reactive with azide-bearing molecules through the highly efficient and specific copper-catalyzed azide-alkyne "click" chemistry to form a stable triazole linkage.[1] The central disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione, which is present in high concentrations within the cytoplasm of cells.[1]
Application 1: Dimerization of Azide-Modified Peptides via CuAAC
This protocol describes the dimerization of a peptide that has been previously modified to contain an azide (B81097) group. The bifunctional "this compound" linker will bridge two peptide molecules.
Experimental Workflow: Dimerization of Azide-Modified Peptides
Caption: Workflow for peptide dimerization using CuAAC.
Protocol: CuAAC Dimerization
Materials:
-
Azide-modified peptide
-
This compound linker
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4
-
Quenching Solution: 50 mM EDTA in water
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in the reaction buffer.
-
Prepare a 5 mM stock solution of the "this compound" linker in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations (see Table 1 for an example):
-
Azide-modified peptide solution.
-
"this compound" linker solution.
-
THPTA solution.
-
CuSO4 solution.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Vortex gently and incubate at room temperature for 1-4 hours with gentle mixing.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding the EDTA solution to chelate the copper catalyst.
-
Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.[2]
-
Collect fractions and identify the product peak by monitoring absorbance at 214 nm or 280 nm.
-
-
Characterization:
-
Confirm the identity of the conjugate by mass spectrometry (MALDI-TOF or ESI-MS).[3]
-
Further structural confirmation can be obtained by NMR spectroscopy.
-
Quantitative Data: CuAAC Reaction Parameters and Yields
| Parameter | Value | Reference |
| Peptide:Linker Molar Ratio | 2.2 : 1 | General starting point |
| Final Peptide Concentration | 1-5 mg/mL | General starting point |
| CuSO4 Concentration | 0.1 - 1 mM | [4] |
| Sodium Ascorbate Concentration | 1 - 5 mM | [4] |
| THPTA:CuSO4 Ratio | 5 : 1 | [4] |
| Reaction Time | 1 - 4 hours | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Typical Yield | >80% | [1][6] |
Application 2: Crosslinking of Cysteine-Containing Peptides via Thiol-Yne Reaction
This protocol describes the use of the "this compound" linker to crosslink two peptide molecules, each containing a cysteine residue. The thiol groups of the cysteines will react with the terminal alkynes of the linker.
Experimental Workflow: Thiol-Yne Crosslinking of Peptides
Caption: Workflow for peptide crosslinking via Thiol-Yne reaction.
Protocol: Thiol-Yne Crosslinking
Materials:
-
Cysteine-containing peptide
-
This compound linker
-
Radical Initiator (e.g., 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride, VA-044)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% trifluoroacetic acid (TFA)
-
UV lamp (365 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the cysteine-containing peptide in the degassed reaction buffer.
-
Prepare a 5 mM stock solution of the "this compound" linker in DMSO or DMF.
-
Prepare a 50 mM stock solution of the radical initiator (VA-044) in water.
-
-
Conjugation Reaction:
-
In a UV-transparent reaction vessel, combine the cysteine-containing peptide solution and the "this compound" linker solution (see Table 2 for example concentrations).
-
Add the radical initiator solution.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp at 365 nm for 30-60 minutes at room temperature.[7]
-
-
Purification:
-
Purify the peptide conjugate by RP-HPLC using a C18 column with a gradient of 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes.
-
Collect and lyophilize the fractions corresponding to the product.
-
-
Characterization:
-
Confirm the molecular weight of the conjugate using mass spectrometry (MALDI-TOF or ESI-MS).[3]
-
NMR spectroscopy can be used for detailed structural analysis.
-
Quantitative Data: Thiol-Yne Reaction Parameters and Yields
| Parameter | Value | Reference |
| Peptide:Linker Molar Ratio | 2.2 : 1 | General starting point |
| Final Peptide Concentration | 1-5 mg/mL | General starting point |
| Radical Initiator Concentration | 0.1 - 1 mol equivalent to thiol | [7] |
| Reaction Time | 30 - 60 minutes | [7] |
| Reaction Temperature | Room Temperature | [8] |
| Typical Yield | ~70% | [7] |
Application 3: Verification of Disulfide Linker Cleavage
This protocol describes a method to confirm the cleavability of the disulfide bond within the peptide conjugate.
Experimental Workflow: Disulfide Cleavage Verification
Caption: Workflow for verifying disulfide linker cleavage.
Protocol: Disulfide Cleavage
Materials:
-
Purified peptide conjugate
-
Dithiothreitol (DTT)
-
Reaction Buffer: 50 mM ammonium (B1175870) bicarbonate, pH 7.8
-
Quenching Solution: 10% formic acid
-
LC-MS system
Procedure:
-
Cleavage Reaction:
-
Sample Preparation for Analysis:
-
Quench the reaction by acidifying the sample to pH 2 with 10% formic acid.[10]
-
The sample is now ready for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the reaction mixture by LC-MS.
-
Compare the chromatogram and mass spectrum of the DTT-treated sample with an untreated control.
-
Successful cleavage will result in the disappearance of the peak corresponding to the intact conjugate and the appearance of a new peak corresponding to the cleaved peptide fragment with a free thiol group. The expected mass of the cleaved fragment should be confirmed by the mass spectrum.
-
Expected Mass Shift Upon Cleavage
The mass of the cleaved peptide fragment will be the mass of the original peptide plus the mass of one "Propargyl-PEG1-thiol" moiety. The expected mass increase can be calculated based on the chemical formula of this fragment.
Characterization Data Summary
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purification and Purity Assessment | A single, sharp peak for the purified conjugate, with a retention time distinct from the starting materials. |
| MALDI-TOF MS | Molecular Weight Confirmation | A peak corresponding to the calculated molecular weight of the peptide-linker conjugate. |
| ESI-MS | Molecular Weight Confirmation | Deconvoluted mass spectrum showing the molecular weight of the conjugate. Can be coupled with LC for online analysis. |
| NMR | Structural Elucidation | Confirmation of the formation of the triazole ring (in CuAAC) or the thioether linkage (in Thiol-Yne), and verification of the overall structure. |
| LC-MS (Post-Cleavage) | Verification of Linker Cleavage | Disappearance of the intact conjugate peak and appearance of a peak corresponding to the cleaved peptide fragment with the expected mass. |
References
- 1. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]
- 2. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with "Propargyl-PEG1-SS-PEG1-Propargyl"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Propargyl-PEG1-SS-PEG1-Propargyl" is a homobifunctional, cleavable crosslinking reagent designed for the labeling and conjugation of proteins and other biomolecules.[1][2][3][4][5] Its structure features two terminal propargyl groups, which are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The core of the linker contains a disulfide bond, which can be readily cleaved under reducing conditions, allowing for the separation of conjugated molecules.[3][4] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and flexibility of the linker.[2][4]
This versatile linker is particularly valuable in chemical biology and drug development for applications such as:
-
Protein-Protein Interaction Studies: Covalently capturing interacting proteins for subsequent identification and analysis.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][5]
-
Probe Development: Creating cleavable probes for cellular imaging and diagnostics.[2]
These application notes provide detailed protocols for utilizing "this compound" in protein labeling experiments, including quantitative analysis and experimental workflows.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂S₂ | [3] |
| Molecular Weight | 230.3 g/mol | [3] |
| Purity | ≥95% | [2][4] |
| Reactive Groups | 2 x Propargyl (Alkyne) | [3][4] |
| Cleavage Site | Disulfide Bond | [3][4] |
| Spacer | 2 x PEG1 | [2][4] |
Table 2: Recommended Reagents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Key Features | Reference |
| Dithiothreitol (DTT) | 10-50 mM | Effective, but can be less stable at neutral pH. | [6][7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | More stable and effective over a wider pH range, odorless. | [8][9][10] |
Note: Optimal concentration and incubation time should be empirically determined for each specific application.
Table 3: Example of Quantitative Mass Spectrometry Data for Crosslinked Peptides
| Parameter | Description | Example Value |
| Precursor m/z | Mass-to-charge ratio of the crosslinked peptide. | Varies |
| Charge State | Charge of the precursor ion. | +3, +4, etc. |
| Monoisotopic Mass | Calculated mass of the neutral crosslinked peptide. | Varies |
| Mass Error (ppm) | Difference between observed and theoretical mass. | < 5 ppm |
| Score | Confidence score from the database search algorithm (e.g., MeroX). | High |
| Sequence A | Amino acid sequence of the first crosslinked peptide. | e.g., G-A-V-L-K |
| Sequence B | Amino acid sequence of the second crosslinked peptide. | e.g., F-T-S-D-K |
| Crosslink Position A | Position of the crosslinked amino acid in Sequence A. | e.g., K5 |
| Crosslink Position B | Position of the crosslinked amino acid in Sequence B. | e.g., K5 |
This table represents a generalized format for presenting quantitative data from a chemical crosslinking-mass spectrometry (CX-MS) experiment. Specific values will vary depending on the proteins and experimental conditions.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling using this compound and an Azide-Containing Reporter
This protocol describes the labeling of a protein that has been metabolically or enzymatically functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 10 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA or THPTA in a 1:4 DMSO/t-butanol mixture or water, respectively.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Copper Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and TBTA/THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM TBTA/THPTA).
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-modified protein (final concentration 1-10 µM) and this compound (final concentration 10-100 µM) in the reaction buffer.
-
Add the copper catalyst premix to the reaction mixture (final concentration of CuSO₄ should be 50-500 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution to chelate the copper ions.
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography, dialysis, or another suitable method.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or Western blotting if the reporter has a corresponding antibody.
-
Protocol 2: Protein Crosslinking for Protein-Protein Interaction Studies followed by Mass Spectrometry
This protocol outlines a general workflow for identifying protein-protein interactions using this compound as a crosslinker.
Materials:
-
Protein complex or cell lysate
-
This compound
-
Azide-biotin or other azide-functionalized affinity tag
-
Click chemistry reagents (as in Protocol 1)
-
DTT or TCEP for cleavage
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Affinity purification resin (e.g., streptavidin beads)
-
Mass spectrometer
Procedure:
-
Protein Crosslinking:
-
Incubate the protein complex or cell lysate with an appropriate concentration of this compound (typically in the low micromolar to millimolar range, to be optimized) in a suitable buffer (e.g., HEPES or PBS, pH 7.4) for 30-60 minutes at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).
-
-
Click Reaction for Affinity Tagging:
-
Perform a click chemistry reaction as described in Protocol 1 to attach an azide-biotin tag to the crosslinked proteins.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds (including the one in the linker) by adding DTT or TCEP.
-
Alkylate free thiols by adding iodoacetamide.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to below 2 M.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Enrichment of Crosslinked Peptides:
-
Use streptavidin affinity chromatography to enrich for the biotin-tagged (and thus crosslinked) peptides.
-
Wash the beads extensively to remove non-crosslinked peptides.
-
-
Cleavage and Elution:
-
Elute the crosslinked peptides from the affinity resin.
-
Cleave the disulfide bond within the linker by incubating with a fresh solution of DTT or TCEP.
-
-
Mass Spectrometry Analysis:
-
Analyze the cleaved peptides by LC-MS/MS. The data will contain information about the individual peptides that were crosslinked.
-
-
Data Analysis:
Visualizations
References
- 1. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]
- 4. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-Propargyl in the Creation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive fluorescent probes is paramount for understanding complex biological processes and for the advancement of diagnostic and therapeutic strategies. "Propargyl-PEG1-SS-PEG1-Propargyl" is a versatile, homobifunctional linker designed for the synthesis of advanced fluorescent probes. Its structure is uniquely suited for creating probes that can respond to specific physiological conditions, particularly reductive environments.
This linker possesses two terminal propargyl groups, enabling efficient conjugation to azide-modified fluorophores or other reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] At its core, a disulfide bond provides a cleavable linkage that is susceptible to reduction by biological thiols, most notably glutathione (B108866) (GSH).[2] The short polyethylene (B3416737) glycol (PEG) spacers enhance the linker's solubility and biocompatibility.
These features make this compound an ideal candidate for constructing "turn-on" or ratiometric fluorescent probes for the detection of elevated glutathione levels, a hallmark of the intracellular environment and a key biomarker in various pathologies, including cancer.[2] This document provides detailed application notes and protocols for the utilization of this linker in the creation of reduction-responsive fluorescent probes.
Chemical and Physical Properties
A clear understanding of the linker's properties is crucial for its effective application in probe design.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1964503-40-9 | [3] |
| Molecular Formula | C10H14O2S2 | [3] |
| Molecular Weight | 230.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
| Purity | Typically ≥95% | N/A |
| Storage | Store at -20°C, desiccated and protected from light | N/A |
Principle of Action: A Reduction-Responsive Fluorescent Probe
A fluorescent probe constructed with this compound is designed to be in a fluorescence-quenched or "off" state. This is typically achieved by linking two fluorophores that exhibit Förster Resonance Energy Transfer (FRET) or self-quenching when held in close proximity by the linker.
In the presence of a reducing agent such as glutathione, the disulfide bond in the linker is cleaved. This cleavage event separates the two fluorophores, disrupting the FRET or self-quenching mechanism and leading to a significant increase in fluorescence, the "on" state. This provides a direct and quantifiable measure of the reducing environment.
Caption: Signaling pathway for a reduction-responsive fluorescent probe.
Experimental Protocols
Synthesis of a Representative Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe using this compound and an azide-modified fluorophore, for example, Azide-Fluorophore 555. This is a representative protocol, and specific conditions may need to be optimized for different fluorophores.
Materials and Reagents:
-
This compound
-
Azide-Fluorophore 555 (or other azide-modified dye)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Anhydrous, deoxygenated dimethylformamide (DMF) or a mixture of t-butanol and water
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare a 10 mM solution of Azide-Fluorophore 555 in anhydrous DMF.
-
Prepare a 50 mM solution of sodium ascorbate in deoxygenated deionized water. This solution should be freshly prepared.
-
Prepare a 10 mM solution of CuSO4·5H2O in deionized water.
-
Prepare a 50 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry vial, add 1 equivalent of the this compound solution.
-
Add 2.2 equivalents of the Azide-Fluorophore 555 solution. The slight excess of the fluorophore ensures complete reaction of the linker.
-
Add the copper ligand (THPTA) solution to a final concentration of 1 mM.
-
Mix the components thoroughly by vortexing.
-
-
Initiation of the Click Reaction:
-
In a separate tube, mix the CuSO4·5H2O and sodium ascorbate solutions. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).
-
Add the copper(I) solution to the reaction vial to a final copper concentration of 1 mM.
-
Purge the reaction vial with nitrogen or argon gas for 5-10 minutes to remove any oxygen that could re-oxidize the copper catalyst.
-
Seal the vial and allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification of the Fluorescent Probe:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the crude product using RP-HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Collect the fractions corresponding to the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized probe using mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Caption: Experimental workflow for fluorescent probe synthesis.
In Vitro Characterization of the Fluorescent Probe
Objective: To determine the photophysical properties of the probe and its responsiveness to glutathione.
Materials and Reagents:
-
Synthesized fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Cysteine (Cys), Homocysteine (Hcy), and other relevant biological thiols and reactive oxygen species (for selectivity studies)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Protocol:
-
Determination of Photophysical Properties:
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the stock solution in PBS to a final concentration of 1-10 µM.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Measure the fluorescence emission spectrum by exciting at the λ_abs to determine the maximum emission wavelength (λ_em).
-
Determine the fluorescence quantum yield (Φ_F) relative to a standard fluorophore with a known quantum yield.
-
-
Glutathione Responsiveness:
-
To a solution of the probe in PBS, add increasing concentrations of GSH (from µM to mM range).
-
After a set incubation time (e.g., 30 minutes), measure the fluorescence intensity at the λ_em.
-
Plot the fluorescence intensity as a function of GSH concentration to determine the detection range and the limit of detection (LOD).
-
-
Selectivity Assay:
-
Prepare solutions of the probe with various biologically relevant species (e.g., Cys, Hcy, H₂O₂, etc.) at concentrations significantly higher than that of GSH.
-
Measure the fluorescence response and compare it to the response obtained with GSH to assess the selectivity of the probe.
-
Data Presentation
The following tables summarize the key data for the linker and a representative fluorescent probe.
Table 1: Properties of this compound Linker
| Parameter | Description |
| Functional Groups | Two terminal propargyl groups for click chemistry |
| Cleavable Unit | Central disulfide bond, reducible by thiols |
| Spacers | Two PEG1 units for enhanced solubility |
| Reactivity | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
Table 2: Representative Photophysical Data for a Glutathione-Responsive Probe
| Parameter | Before GSH Addition | After GSH Addition |
| Absorption Max (λ_abs) | ~555 nm | ~555 nm |
| Emission Max (λ_em) | ~570 nm | ~570 nm |
| Quantum Yield (Φ_F) | < 0.05 | > 0.5 |
| Fluorescence State | Quenched ("Off") | Fluorescent ("On") |
| Fold-Increase in Fluorescence | - | > 10-fold |
Note: The exact photophysical properties will depend on the specific fluorophore used.
Application: Detection of Intracellular Glutathione
This protocol provides a general workflow for using the synthesized probe to visualize changes in intracellular glutathione levels in cultured cells.
Caption: Workflow for a cell-based fluorescence assay.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
-
-
(Optional) Modulation of Intracellular GSH:
-
To demonstrate the probe's responsiveness, cells can be pre-treated with agents that either deplete (e.g., N-ethylmaleimide, NEM) or increase intracellular GSH levels before or after probe loading.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). A significant increase in fluorescence intensity in untreated cells compared to GSH-depleted cells indicates the successful detection of intracellular glutathione.
-
Conclusion
The this compound linker is a powerful tool for the construction of sophisticated fluorescent probes. Its combination of click chemistry compatibility and a reduction-sensitive disulfide bond allows for the rational design of probes for detecting and quantifying important biological analytes like glutathione. The protocols and data presented here provide a comprehensive guide for researchers to harness the potential of this linker in their scientific endeavors, from basic biological research to the development of novel diagnostic and therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. This compound, CasNo.1964503-40-9 Xi'an Confluore Biological Technology Co., Ltd. China (Mainland) [confluore.lookchem.com]
Application Notes and Protocols: Disulfide Bond Cleavage of Propargyl-PEG1-SS-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional, cleavable linker widely utilized in bioconjugation, drug delivery, and hydrogel formation. Its core feature is a disulfide bond, which can be selectively cleaved under reducing conditions, offering a powerful tool for the controlled release of conjugated molecules. This document provides detailed application notes and protocols for the efficient cleavage of the disulfide bond in this compound using common reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (B108866) (GSH). Understanding the kinetics and optimal conditions for cleavage is critical for the successful design and application of molecules incorporating this linker.
The propargyl groups at either end of the linker allow for straightforward conjugation to azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "click chemistry". The central disulfide bond provides a bioreducible linkage, stable in the extracellular environment but susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione is significantly higher.
Cleavage Mechanisms
The cleavage of the disulfide bond in this compound by thiol-containing reducing agents like DTT and GSH proceeds via a thiol-disulfide exchange reaction. TCEP, a phosphine-based reducing agent, follows a different, irreversible mechanism.
Thiol-Disulfide Exchange (DTT and GSH)
This is a two-step nucleophilic substitution reaction. In the first step, a thiolate anion from the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. In the second step, another thiolate attacks the mixed disulfide, releasing the two cleaved PEG fragments, each with a free thiol group, and forming the oxidized form of the reducing agent.
Reduction by TCEP
TCEP is a potent, odorless, and more stable reducing agent compared to DTT. Its phosphorus atom acts as a nucleophile, directly attacking one of the sulfur atoms of the disulfide bond. This leads to the irreversible formation of a stable phosphine (B1218219) oxide and the two desired thiol-containing PEG fragments.
Quantitative Data on Disulfide Cleavage
The efficiency and rate of disulfide bond cleavage are dependent on several factors, including the choice of reducing agent, its concentration, the pH of the solution, temperature, and incubation time. The following tables summarize typical conditions and expected outcomes for the cleavage of disulfide bonds in similar short-chain PEG linkers. While specific kinetic data for this compound is not extensively published, these values provide a strong starting point for optimization.
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Typical Concentration | Optimal pH | Temperature (°C) | Key Advantages | Key Disadvantages |
| DTT | 10-100 mM | 7.0-8.5 | 25-37 | Effective, well-established | Strong odor, less stable, can interfere with maleimide (B117702) chemistry |
| TCEP | 5-50 mM | 4.0-8.5 | 25 | Odorless, stable, irreversible, compatible with maleimide chemistry | Can be less effective for sterically hindered disulfides |
| GSH | 1-10 mM | 7.0-7.4 | 37 | Biologically relevant, mimics intracellular conditions | Slower reaction rate compared to DTT and TCEP |
Table 2: Representative Cleavage Efficiency under Various Conditions
| Reducing Agent | Concentration (mM) | Time | Temperature (°C) | pH | Expected Cleavage Efficiency |
| DTT | 20 | 1 hour | 37 | 7.4 | >95% |
| DTT | 50 | 30 min | 37 | 8.0 | >99% |
| TCEP | 10 | 1 hour | 25 | 7.4 | >95% |
| TCEP | 20 | 30 min | 25 | 7.0 | >99% |
| GSH | 5 | 4 hours | 37 | 7.4 | ~70-80% |
| GSH | 10 | 8 hours | 37 | 7.4 | >90% |
Note: Cleavage efficiency can be influenced by the specific molecule conjugated to the linker. The data presented here are estimates based on studies of similar disulfide-containing molecules and should be optimized for each specific application.
Experimental Protocols
The following are detailed protocols for the cleavage of the disulfide bond in this compound using DTT, TCEP, and GSH.
Protocol 1: Disulfide Bond Cleavage using Dithiothreitol (DTT)
Materials:
-
This compound conjugate solution
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 1 M stock solution of DTT in deionized water.
-
Dissolve the this compound conjugate in the reaction buffer to a desired final concentration (e.g., 1 mg/mL).
-
Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. For more complete cleavage, the incubation time can be extended up to 2 hours.
-
The reaction can be monitored by analytical techniques such as RP-HPLC or LC-MS to confirm the disappearance of the starting material and the appearance of the cleaved thiol products.
-
For downstream applications requiring the removal of DTT, size-exclusion chromatography (e.g., PD-10 desalting columns) can be used.
Protocol 2: Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
Materials:
-
This compound conjugate solution
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Neutralize the solution to pH 7.0 with 1 M NaOH.
-
Dissolve the this compound conjugate in the reaction buffer to a desired final concentration.
-
Add the neutralized TCEP stock solution to the conjugate solution to a final concentration of 5-50 mM.
-
Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
TCEP does not contain a thiol group, so its removal is often not necessary for subsequent thiol-specific reactions (e.g., with maleimides). If removal is required, dialysis or size-exclusion chromatography can be employed.
Protocol 3: Disulfide Bond Cleavage using Glutathione (GSH)
Materials:
-
This compound conjugate solution
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 100 mM stock solution of GSH in PBS (pH 7.4).
-
Dissolve the this compound conjugate in PBS to a desired final concentration.
-
Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular conditions.
-
Incubate the reaction mixture at 37°C. Due to the slower reaction rate of GSH, a time-course experiment is recommended (e.g., taking aliquots at 1, 2, 4, 8, and 24 hours).
-
Analyze the aliquots by RP-HPLC or LC-MS to determine the rate and extent of cleavage.
Visualizations
Cleavage Mechanism
Caption: Mechanisms of disulfide bond cleavage.
Experimental Workflow for Monitoring Cleavage
Caption: General workflow for disulfide cleavage.
Analytical Methods for Quantifying Cleavage
Accurate quantification of disulfide bond cleavage is essential for optimizing reaction conditions and ensuring the desired outcome of a bioconjugation or drug release strategy.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to separate the starting disulfide-linked molecule from the cleaved thiol-containing products. By monitoring the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time, the extent of cleavage can be accurately quantified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass identification of the reactants and products. This is particularly useful for confirming the identity of the cleaved fragments and ensuring that no unwanted side reactions have occurred.
-
Ellman's Assay: This colorimetric assay is used to quantify the number of free thiol groups in a solution. By measuring the thiol concentration before and after the cleavage reaction, the number of cleaved disulfide bonds can be determined. A standard curve with a known thiol-containing compound (e.g., cysteine) should be prepared for accurate quantification.
Conclusion
The this compound linker is a versatile tool for creating bioreducible conjugates. The choice of reducing agent and the optimization of cleavage conditions are critical for achieving the desired release profile of the conjugated molecule. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this linker in their studies. It is recommended to perform pilot experiments to determine the optimal cleavage conditions for each specific application.
Application Notes and Protocols for Glutathione-Mediated Cleavage of "Propargyl-PEG1-SS-PEG1-Propargyl"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Propargyl-PEG1-SS-PEG1-Propargyl" linker is a bifunctional molecule featuring a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) spacers, each terminated with a propargyl group. This architecture is of significant interest in the field of bioconjugation and drug delivery, particularly in the design of antibody-drug conjugates (ADCs). The key feature of this linker is its susceptibility to cleavage in a reductive environment, such as that found within the cytoplasm of cells, which is rich in glutathione (B108866) (GSH). This selective cleavage allows for the controlled release of conjugated payloads at the target site, enhancing therapeutic efficacy and minimizing off-target toxicity.[1][2]
Glutathione, a tripeptide thiol, is the most abundant intracellular antioxidant. Its high concentration in the cytosol (millimolar range) compared to the extracellular environment (micromolar range) provides a steep gradient that can be exploited for targeted drug release. The cleavage mechanism involves a thiol-disulfide exchange reaction where the thiol group of GSH attacks the disulfide bond of the linker, leading to its reduction and subsequent release of the conjugated molecules.[3][4][5]
These application notes provide an overview of the utility of the "this compound" linker and detailed protocols for studying its glutathione-mediated cleavage.
Applications in Drug Development
The primary application of "this compound" is as a cleavable linker in the construction of ADCs and other targeted drug delivery systems. The terminal propargyl groups allow for the attachment of targeting moieties (e.g., antibodies) and therapeutic payloads (e.g., cytotoxic drugs) through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]
Key Advantages:
-
Tumor-Specific Payload Release: The high intracellular glutathione concentration in tumor cells facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic drug specifically within the target cells.
-
Enhanced Stability: The disulfide bond is relatively stable in the bloodstream, where glutathione levels are low, preventing premature drug release and associated systemic toxicity.
-
Improved Pharmacokinetics: The PEG spacers can enhance the solubility and circulation half-life of the ADC.
-
Versatile Conjugation: The propargyl groups provide a versatile handle for conjugating a wide range of molecules.
Chemical and Biological Principles
The cleavage of the "this compound" linker is governed by the principles of thiol-disulfide exchange. The reaction is initiated by the deprotonated thiol group (thiolate) of glutathione, which acts as a nucleophile.
The overall reaction can be summarized as follows:
-
A glutathione molecule (GSH) attacks one of the sulfur atoms of the disulfide bond in the linker, forming a mixed disulfide and releasing one of the propargyl-PEG moieties as a free thiol.
-
A second GSH molecule can then attack the mixed disulfide, releasing the second propargyl-PEG moiety and forming oxidized glutathione (GSSG).
The rate of this reaction is dependent on the concentration of glutathione, pH, and temperature.
Experimental Protocols
Protocol 1: Monitoring Disulfide Cleavage by UV-Vis Spectrophotometry using Ellman's Reagent
This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free thiols generated upon cleavage of the disulfide bond. DTNB reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.
Materials:
-
"this compound" conjugate of interest
-
Reduced Glutathione (GSH)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the "this compound" conjugate in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, add the "this compound" conjugate to a final concentration of 100 µM in PBS.
-
Initiate the reaction by adding GSH to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). The final volume should be kept consistent.
-
As a negative control, prepare a sample without GSH.
-
Incubate the reaction mixture at 37°C.
-
-
Quantification of Cleavage:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Add the DTNB stock solution to the aliquot to a final concentration of 1 mM.
-
Incubate for 5 minutes at room temperature to allow for the reaction between DTNB and the generated free thiols to complete.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 7.3).[6]
-
Plot the concentration of cleaved product (free thiol) as a function of time.
-
The percentage of cleavage can be calculated relative to a fully reduced control (e.g., by treating the conjugate with a strong reducing agent like Dithiothreitol - DTT).
-
Protocol 2: Analysis of Disulfide Cleavage by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more direct and quantitative method to monitor the cleavage of the "this compound" linker by separating the intact linker from its cleavage products.
Materials:
-
"this compound" conjugate of interest
-
Reduced Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Quenching solution (e.g., 10% TFA in water)
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture as described in Protocol 1 (conjugate and GSH in PBS).
-
Incubate at 37°C.
-
-
Sample Preparation for HPLC:
-
At desired time points, take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution. This stops the thiol-disulfide exchange.
-
Centrifuge the samples to pellet any precipitated protein (if applicable).
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm, depending on the nature of the conjugated payload).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact conjugate and the cleaved products based on their retention times (determined by running standards of the intact and fully reduced conjugate).
-
Integrate the peak areas of the intact conjugate and the cleavage products at each time point.
-
Calculate the percentage of cleavage by comparing the peak area of the cleaved product to the total peak area (intact + cleaved).
-
Plot the percentage of cleavage as a function of time to determine the reaction kinetics.
-
Data Presentation
Quantitative data from cleavage experiments should be summarized in tables for easy comparison.
Table 1: Glutathione-Mediated Cleavage of a Model Conjugate at 37°C
| Time (minutes) | % Cleavage (1 mM GSH) | % Cleavage (5 mM GSH) | % Cleavage (10 mM GSH) |
| 0 | 0 | 0 | 0 |
| 15 | 10.2 ± 1.5 | 25.8 ± 2.1 | 45.3 ± 3.0 |
| 30 | 18.5 ± 2.0 | 48.2 ± 2.5 | 75.1 ± 3.5 |
| 60 | 32.1 ± 2.8 | 75.6 ± 3.1 | 92.5 ± 2.8 |
| 120 | 55.4 ± 3.5 | 91.3 ± 2.2 | 98.2 ± 1.5 |
| 240 | 78.9 ± 4.1 | 97.8 ± 1.8 | 99.1 ± 1.2 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Table 2: Kinetic Parameters of Glutathione-Mediated Cleavage
| GSH Concentration | Half-life (t₁/₂) (minutes) | Apparent Rate Constant (k_obs) (min⁻¹) |
| 1 mM | ~100 | 0.0069 |
| 5 mM | ~25 | 0.0277 |
| 10 mM | ~12 | 0.0578 |
These values are illustrative and should be determined experimentally by fitting the kinetic data to an appropriate model.
Conclusion
The "this compound" linker is a valuable tool for the development of targeted therapies that rely on a reductive cleavage mechanism for payload release. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the glutathione-mediated cleavage of conjugates containing this linker, enabling the optimization of drug design and a deeper understanding of their mechanism of action. Careful characterization of the cleavage kinetics is crucial for the successful clinical translation of these advanced therapeutic agents.
References
Application Notes and Protocols for "Propargyl-PEG1-SS-PEG1-Propargyl" in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the homobifunctional, cleavable linker "Propargyl-PEG1-SS-PEG1-Propargyl" in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This linker is particularly valuable for applications in bioconjugation, drug delivery, and the construction of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs). The central disulfide bond allows for triggered release of conjugated molecules in a reducing environment, a key feature for intracellular drug delivery.
Core Applications
-
Bioconjugation: Linking two azide-functionalized biomolecules with a cleavable bridge.[1]
-
Drug Delivery: Construction of reversible linker systems for targeted release of therapeutic agents.
-
Probe Development: Creation of cleavable probes for imaging and diagnostic applications.
-
Organic Synthesis: Use as a modular intermediate for the synthesis of more complex reversible linkers.
Data Presentation: Representative Reaction Efficiencies
The following tables provide representative data for the conjugation and cleavage reactions involving "this compound". Note that actual efficiencies may vary depending on the specific molecules being conjugated and the precise reaction conditions.
Table 1: Two-Step CuAAC Conjugation Efficiency
| Step | Reactants | Molar Ratio (Linker:Azide Molecule) | Reaction Time (hours) | Typical Conjugation Efficiency (%) | Analytical Method |
| 1 | This compound + Azide-Molecule A | 10 : 1 | 4 | > 95 | LC-MS |
| 2 | Mono-alkyne-Linker-Molecule A + Azide-Molecule B | 1 : 1.2 | 12 | 85 - 95 | SDS-PAGE, SEC-HPLC |
Table 2: Disulfide Bond Cleavage Efficiency
| Reducing Agent | Concentration (mM) | Incubation Time (hours) | Incubation Temperature (°C) | Typical Cleavage Efficiency (%) | Analytical Method |
| Dithiothreitol (DTT) | 50 | 2 | 37 | > 98 | LC-MS, RP-HPLC |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20 | 1 | 25 | > 98 | LC-MS, RP-HPLC |
Experimental Protocols
Protocol 1: Two-Step Sequential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the sequential conjugation of two different azide-containing molecules (Molecule A and Molecule B) to the "this compound" linker.
Materials:
-
This compound
-
Azide-Molecule A (e.g., an azide-modified small molecule drug)
-
Azide-Molecule B (e.g., an azide-modified antibody or protein)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine-free buffer
-
Purification system (e.g., SEC-HPLC, dialysis)
Procedure:
Step 1: Conjugation of Azide-Molecule A to the Linker
-
Dissolve Reagents:
-
Dissolve "this compound" in DMSO to a stock concentration of 10 mM.
-
Dissolve Azide-Molecule A in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add "this compound" to the reaction buffer (e.g., PBS). A 10-fold molar excess of the linker over Azide-Molecule A is recommended to favor mono-conjugation.
-
Add Azide-Molecule A to the reaction mixture.
-
Premix CuSO4 and the ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the CuSO4/ligand mixture to the reaction tube. The final concentration of copper is typically 50-100 µM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours with gentle mixing.
-
-
Purification:
-
Purify the mono-conjugated product (Propargyl-PEG1-SS-PEG1-Molecule A) using an appropriate method such as reverse-phase HPLC to remove excess linker and reagents.
-
Characterize the product by LC-MS to confirm the mass of the mono-adduct.
-
Step 2: Conjugation of Azide-Molecule B to the Mono-Adduct
-
Prepare Reagents:
-
The purified mono-adduct from Step 1 is used in this step.
-
Dissolve Azide-Molecule B (e.g., an antibody in PBS) to a known concentration.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the purified mono-adduct with Azide-Molecule B. A slight molar excess of the mono-adduct (e.g., 1.2 equivalents) over Azide-Molecule B is recommended.
-
Add the premixed CuSO4/ligand solution to the reaction mixture.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 12-24 hours or at 4°C for 24-48 hours with gentle agitation.
-
-
Purification:
-
Purify the final conjugate (Molecule B-Linker-Molecule A) using a method appropriate for Molecule B (e.g., size exclusion chromatography or dialysis for proteins) to remove unreacted mono-adduct and reagents.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation and purity.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond within the linker to release the conjugated molecules.
Materials:
-
Purified conjugate from Protocol 1
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS system for analysis
Procedure:
-
Prepare Reducing Agent:
-
Prepare a 1 M stock solution of DTT in water.
-
Alternatively, prepare a 0.5 M stock solution of TCEP in water, neutralized to pH 7.0-7.5 with NaOH.
-
-
Cleavage Reaction:
-
Dissolve the purified conjugate in PBS to a desired concentration (e.g., 1 mg/mL).
-
Add the reducing agent stock solution to the conjugate solution to a final concentration of 20-50 mM for DTT or 10-20 mM for TCEP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours for DTT, or at room temperature for 1 hour for TCEP.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or RP-HPLC to confirm the cleavage of the disulfide bond and identify the released molecules.
-
Visualizations
Caption: Experimental workflow for two-step conjugation and cleavage.
Caption: ADC targeting the HER2 signaling pathway.[2][3]
Caption: ADC targeting the EGFR signaling pathway.[][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
Application Note and Detailed Protocols for the Purification of Propargyl-PEG1-SS-PEG1-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Propargyl-PEG1-SS-PEG1-Propargyl" linker is a homobifunctional, cleavable crosslinker with significant potential in bioconjugation and drug delivery. Its architecture, featuring two terminal propargyl groups for click chemistry and a central disulfide bond for controlled cleavage, allows for the precise assembly of complex biomolecular conjugates. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.
Achieving high purity of this linker is paramount for its successful application in the synthesis of well-defined conjugates, such as antibody-drug conjugates (ADCs). Impurities, including starting materials, single-armed products, or molecules with a reduced disulfide bond, can lead to ill-defined final products with heterogeneous properties and potentially altered biological activity.
This document provides a comprehensive guide to the purification and characterization of "this compound" conjugates, employing a two-step chromatographic strategy: Size Exclusion Chromatography (SEC) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategy Overview
The purification workflow is designed to separate the target molecule based on both size and hydrophobicity, ensuring the removal of a wide range of potential impurities.
Experimental Protocols
Materials and Reagents
-
Crude Product: this compound synthesis mixture.
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.
-
RP-HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
RP-HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Solvents: Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF) for sample preparation and crystallization (optional).
-
Analytical Standards: If available, purified standards of starting materials and potential byproducts.
Step 1: Size Exclusion Chromatography (SEC)
SEC is employed as an initial purification step to separate the desired product from higher molecular weight aggregates and lower molecular weight starting materials and reagents.
Protocol:
-
Sample Preparation: Dissolve the crude product in the SEC mobile phase (PBS, pH 7.4) to a concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatography System: An HPLC system equipped with a UV detector is suitable.
-
Column: A size exclusion column appropriate for the molecular weight of the target compound (e.g., Superdex™ 30 Increase or similar).
-
Method Parameters:
-
Mobile Phase: PBS, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 100 µL to 2 mL, depending on the column size and sample concentration.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected volume for the target molecule.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool the fractions containing the highest concentration of the desired product.
Table 1: Typical SEC Parameters and Expected Results
| Parameter | Value | Rationale |
| Column | Superdex™ 30 Increase 10/300 GL | Appropriate for separation of small biomolecules and peptides. |
| Mobile Phase | PBS, pH 7.4 | Maintains the stability of the disulfide bond. |
| Flow Rate | 0.5 mL/min | Ensures good resolution. |
| Expected Elution Volume | ~12-15 mL | Based on the molecular weight of the target compound. |
| Purity after SEC | 60-80% | Removes high and low molecular weight impurities. |
| Recovery | >90% | SEC is a high-recovery technique. |
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to separate the target molecule from structurally similar impurities based on differences in hydrophobicity.
Protocol:
-
Sample Preparation: Pool the SEC-purified fractions and lyophilize to dryness. Reconstitute the sample in a minimal volume of Mobile Phase A.
-
Chromatography System: An HPLC system with a gradient pump and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Method Parameters:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect the peak corresponding to the "this compound" conjugate.
-
Post-Purification: Immediately neutralize the collected fractions with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) if the acidic conditions are a concern for long-term stability, and then lyophilize.
Table 2: Typical RP-HPLC Parameters and Expected Results
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for purification of small to medium-sized molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides good peak shape and resolution. The acidic condition helps maintain disulfide bond integrity.[1] |
| Gradient | 5-95% Acetonitrile over 30 min | Provides a broad separation range for impurities with varying hydrophobicities. |
| Expected Retention Time | ~20-25 min | Dependent on the exact hydrophobicity of the molecule. |
| Purity after RP-HPLC | >95% | High-resolution separation. |
| Recovery | 70-85% | Some loss is expected during high-resolution chromatography. |
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and integrity of the final product.
Analytical RP-HPLC
-
Purpose: To determine the final purity of the product.
-
Method: Use the same RP-HPLC method as for purification, but on an analytical scale (e.g., smaller injection volume).
-
Acceptance Criteria: Purity ≥ 95% as determined by peak area integration.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and thus the identity of the "this compound" conjugate.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Expected Mass: The calculated molecular weight should be confirmed.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | [Insert Calculated Mass] |
| Observed Mass [M+H]⁺ | [Insert Calculated Mass + 1.007] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the chemical structure, including the presence of the terminal propargyl groups and the integrity of the PEG chains.[2]
-
Solvent: CDCl₃ or D₂O.
-
Expected Chemical Shifts (δ):
-
~2.5 ppm (t): Terminal alkyne proton (-C≡C-H).
-
~4.2 ppm (d): Methylene protons adjacent to the alkyne (-O-CH₂-C≡CH).
-
~3.6 ppm (m): PEG backbone protons (-O-CH₂-CH₂-O-).
-
~2.9 ppm (t): Methylene protons adjacent to the disulfide bond (-S-S-CH₂-).
-
Table 4: ¹H NMR Spectroscopy Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -C≡C-H | ~2.5 | triplet |
| -O-CH₂ -C≡CH | ~4.2 | doublet |
| -O-CH₂ -CH₂ -O- | ~3.6 | multiplet |
| -S-S-CH₂ - | ~2.9 | triplet |
Troubleshooting
Table 5: Common Purification Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | - Product precipitation. - Adsorption to column matrix. | - Adjust buffer pH and ionic strength. - Use a different column matrix. |
| Poor Resolution in RP-HPLC | - Inappropriate gradient. - Wrong column chemistry. | - Optimize the gradient slope. - Try a different stationary phase (e.g., C8, C4). |
| Presence of Reduced Disulfide | - Use of reducing agents in previous steps. - Instability at certain pH values. | - Ensure all buffers are free of reducing agents. - Maintain a slightly acidic pH during purification and storage. |
| Product Aggregation | - High product concentration. - Inappropriate buffer conditions. | - Dilute the sample. - Screen different buffer conditions (pH, ionic strength).[3] |
Conclusion
The described two-step purification strategy, combining Size Exclusion and Reversed-Phase Chromatography, provides a robust method for obtaining high-purity "this compound" conjugates. The detailed protocols and characterization methods outlined in this application note will enable researchers to produce well-defined linkers, which are essential for the development of next-generation bioconjugates and targeted therapeutics. It is important to note that the provided chromatographic conditions serve as a starting point and may require optimization for specific synthesis batches and scales.
References
Application Notes and Protocols for Developing ADCs with a Propargyl-PEG1-SS-PEG1-Propargyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the antibody to the potent payload, is a critical component that dictates the ADC's stability, pharmacokinetic profile, and mechanism of action. This document provides detailed application notes and protocols for the development of ADCs utilizing a "Propargyl-PEG1-SS-PEG1-Propargyl" linker. This linker features a cleavable disulfide bond, designed for intracellular release of the payload in the reducing environment of the tumor cell, and two propargyl groups that allow for precise drug conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. The inclusion of two PEG1 units enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][][]
The "this compound" linker is a homobifunctional, cleavable linker.[1] Its symmetrical design with propargyl groups at both ends allows for the attachment of azide-modified cytotoxic payloads. The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is found at significantly higher concentrations inside cells compared to the plasma.[][4] This differential in reducing potential enables the selective release of the cytotoxic drug within the target tumor cells.
Linker Characteristics and Mechanism of Action
The "this compound" linker's functionality is derived from its key components:
-
Propargyl Groups: These terminal alkyne groups are essential for the conjugation of azide-modified payloads through the highly efficient and specific CuAAC click chemistry reaction.[5][6] This bioorthogonal reaction allows for a stable triazole linkage to be formed under mild conditions, minimizing damage to the antibody and payload.[5][6]
-
PEG1 Units: The two polyethylene (B3416737) glycol units increase the hydrophilicity of the linker. This can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.[][7][8]
-
Disulfide Bond: This cleavable linkage is designed to be stable in the oxidizing environment of the bloodstream but is readily reduced within the cytosol of tumor cells.[][4] This reductive cleavage liberates the cytotoxic payload, leading to targeted cell death.
The general mechanism of action for an ADC employing this linker is as follows:
-
The ADC binds to a target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized, typically via endocytosis.
-
Within the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker.
-
The cytotoxic payload is released from the antibody and can then exert its pharmacological effect, leading to apoptosis of the cancer cell.
-
If the released payload is membrane-permeable, it may diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[9][10]
Experimental Protocols
The following protocols provide a general framework for the development of ADCs using the "this compound" linker. Optimization of specific reaction conditions will be necessary for different antibodies, payloads, and experimental systems.
Protocol 1: Preparation of Azide-Modified Cytotoxic Payload
This protocol describes the modification of a cytotoxic drug to incorporate an azide (B81097) group for subsequent click chemistry conjugation.
Materials:
-
Cytotoxic drug with a suitable functional group for modification (e.g., hydroxyl or amine)
-
Azido-containing reagent (e.g., azidoacetic acid N-hydroxysuccinimide ester for amines, or an azido-alkane with a leaving group for hydroxyls)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolve the cytotoxic drug in the anhydrous solvent.
-
Add the azido-containing reagent in a slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or LC-MS).
-
Quench the reaction if necessary.
-
Purify the azide-modified payload using an appropriate chromatographic method.
-
Confirm the identity and purity of the product by analytical techniques such as NMR and mass spectrometry.
Protocol 2: Antibody Modification (if necessary) and Payload Conjugation via CuAAC
This protocol outlines the conjugation of the azide-modified payload to the "this compound" linker, which is then conjugated to the antibody. Alternatively, the linker can be first attached to the payload and then to the antibody. The following describes the payload-linker conjugation followed by attachment to the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
"this compound" linker
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA))[11]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system for ADCs (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
Part A: Payload-Linker Conjugation
-
Dissolve the "this compound" linker and the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the THPTA ligand in an appropriate buffer.[11]
-
Add the copper catalyst solution to the linker-payload mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.[11]
-
Allow the reaction to proceed at room temperature, monitoring for completion by LC-MS.
-
Purify the payload-linker conjugate using HPLC.
Part B: Antibody Conjugation
-
The antibody may require modification to introduce a reactive handle for the linker, such as a maleimide (B117702) group for reaction with a thiol-modified linker, or an azide/alkyne group for click chemistry if the linker has a complementary functionality. For this specific linker, a common approach is to introduce a reactive group on the antibody that can react with a modified version of the linker (e.g., a Propargyl-PEG1-SS-PEG1-maleimide linker).
-
Alternatively, if using a site-specific conjugation method, the antibody may be engineered to contain a specific amino acid for conjugation.
-
Dissolve the purified payload-linker conjugate in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the payload-linker solution to the antibody in the reaction buffer. The molar ratio of payload-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
-
Purify the resulting ADC using SEC or protein A chromatography to remove unconjugated payload-linker and other reagents.
-
Characterize the purified ADC to determine the DAR, purity, and extent of aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is to determine the potency of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC constructs, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period that allows for ADC internalization, payload release, and cell killing (typically 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the data against the logarithm of the concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound using a suitable curve-fitting software.
Protocol 4: Bystander Effect Assay
This protocol is designed to assess the ability of the ADC to kill neighboring antigen-negative cells.[12]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the latter can be engineered to express a fluorescent protein like GFP for easy identification)
-
ADC, unconjugated antibody, and free payload
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1 or 1:3). Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate the plates for 72-120 hours.
-
Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and a nuclear stain (e.g., Hoechst 33342).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of viable and dead antigen-negative (e.g., GFP-positive) cells in each well.
-
Determine the IC50 of the ADC for the antigen-negative cells in the co-culture to assess the bystander effect.
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Antigen-positive human tumor cell line
-
Matrigel (optional)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at one or more dose levels).
-
Administer the treatments intravenously at a specified dosing schedule (e.g., once or weekly).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of ADC
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
|---|---|---|---|
| Cell Line A | High | ADC | Data |
| Free Payload | Data | ||
| Unconjugated mAb | Data | ||
| Cell Line B | Low/Negative | ADC | Data |
| Free Payload | Data |
| | | Unconjugated mAb | Data |
Table 2: In Vivo Efficacy of ADC in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | Q7D x 3 | Data | - |
| Unconjugated mAb | Data | Q7D x 3 | Data | Data |
| ADC | Data | Q7D x 3 | Data | Data |
Visualizations
ADC Structure and Mechanism of Action
Caption: Mechanism of action of an ADC with a cleavable disulfide linker.
Experimental Workflow for ADC Development
Caption: General experimental workflow for ADC development.
Signaling Pathway of Payload Action (Example: Tubulin Inhibition)
Caption: Example signaling pathway for a tubulin-inhibiting payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Propargyl-PEG1-SS-PEG1-Propargyl for Redox-Responsive Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG1-SS-PEG1-Propargyl is a homobifunctional, cleavable linker molecule featuring two terminal propargyl groups, which are active participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] The core of the molecule consists of two single-unit polyethylene (B3416737) glycol (PEG) chains linked by a disulfide bond (-S-S-). This disulfide linkage is susceptible to cleavage in the presence of reducing agents, such as glutathione (B108866) (GSH), which is found in high concentrations within the intracellular environment.[3] This inherent redox sensitivity makes this compound a valuable crosslinker for the formation of "smart" hydrogels that can degrade on-demand in specific biological environments.
These redox-responsive hydrogels are particularly promising for applications in drug delivery, tissue engineering, and regenerative medicine.[3][4] For instance, a therapeutic agent can be encapsulated within the hydrogel matrix and released upon cellular uptake or in the presence of a reductive disease microenvironment due to the degradation of the hydrogel network. The PEG components of the linker enhance its hydrophilicity and biocompatibility.[5]
This document provides detailed application notes and protocols for the use of this compound in the formation of redox-responsive hydrogels.
Principle of Hydrogel Formation
The formation of a hydrogel using this compound is based on the principles of click chemistry.[6] The terminal alkyne (propargyl) groups of the linker react with a multi-arm azide-functionalized polymer, such as a 4-arm PEG-Azide, in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, leading to a covalently crosslinked three-dimensional polymer network.[7] The resulting hydrogel's mechanical properties and degradation kinetics can be tuned by varying the concentration of the precursors and the molecular weight of the azide-functionalized polymer. The key feature of these hydrogels is their degradability in a reductive environment due to the cleavage of the disulfide bond within the crosslinks.
Quantitative Data Summary
The following tables summarize typical quantitative data for redox-responsive PEG hydrogels formed via click chemistry and other similar crosslinking methods. These values can serve as a benchmark for hydrogels developed using this compound.
Table 1: Mechanical Properties of Redox-Responsive PEG Hydrogels
| Hydrogel Composition | Crosslinking Chemistry | Storage Modulus (G') | Reference |
| 4-arm PEG-SH + H₂O₂ | Oxidative crosslinking | 50 Pa - 14 kPa | [8] |
| 4-arm PEG-His + Co²⁺/Co³⁺ | Metal-coordination | Varies (viscoelastic liquid to elastic solid) | [9][10] |
| 4-arm PEG-thiol + linear PEG-pyridyl disulfide | Thiol-disulfide exchange | ~1 kPa - 10 kPa | [4] |
| 4-arm PEG-SH + 4-arm PEG-OPSS | Thiol-pyridyl disulfide exchange | Not specified | [11] |
Table 2: Degradation Characteristics of Redox-Responsive Hydrogels
| Hydrogel System | Reductant & Concentration | Degradation Time | Reference |
| Disulfide crosslinked hydrogel | 10 mM DTT | ~8 hours | [12] |
| Disulfide crosslinked hydrogel | 100 mM DTT | ~40 minutes | [12] |
| 4-arm PEG-SH based hydrogel | 0.01 mM GSH | ~75 days | [8] |
| Thiol-maleimide hydrogel | 10 mM GSH | Not specified (monitoring of modulus reduction) | [13] |
| FITC-Albumin loaded hydrogel | 5 mM GSH | Monitored by protein release | [3] |
Experimental Protocols
The following protocols are based on established methods for forming PEG hydrogels using click chemistry and are adapted for the use of this compound.
Protocol 1: Formation of a Redox-Responsive Hydrogel
Materials:
-
This compound
-
4-arm PEG-Azide (e.g., 10 kDa)
-
Sodium Ascorbate (B8700270)
-
Copper (II) Sulfate (CuSO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of this compound in PBS (e.g., 20 mM).
-
Prepare a stock solution of 4-arm PEG-Azide in PBS (e.g., 10 mM).
-
Prepare a stock solution of Sodium Ascorbate in deionized water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the 4-arm PEG-Azide solution and the this compound solution at the desired molar ratio. For a fully crosslinked network, a 1:2 molar ratio of azide (B81097) groups to alkyne groups is recommended.
-
Add the Sodium Ascorbate solution to the precursor mixture and mix thoroughly. The final concentration of sodium ascorbate should be approximately 5-10 mM.
-
Initiate the gelation by adding the CuSO₄ solution. The final concentration of CuSO₄ should be approximately 1-2 mM.
-
Vortex the solution for 5-10 seconds and allow it to stand at room temperature. Gelation should occur within minutes.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheology
Materials:
-
Formed hydrogel from Protocol 1
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation:
-
Prepare a cylindrical hydrogel sample with a diameter matching the rheometer plate (e.g., 8 mm or 20 mm).
-
-
Rheological Measurement:
-
Place the hydrogel sample on the lower plate of the rheometer.
-
Lower the upper plate to contact the hydrogel surface and apply a slight compressive strain.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.1-1%).
-
Record the storage modulus (G') and loss modulus (G''). For a crosslinked hydrogel, G' should be significantly higher than G''.
-
Protocol 3: In Vitro Degradation Assay
Materials:
-
Formed hydrogel from Protocol 1
-
PBS, pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Shaking incubator
Procedure:
-
Sample Preparation:
-
Prepare several hydrogel discs of uniform size and weight.
-
-
Degradation Study:
-
Immerse the hydrogel discs in PBS containing a physiological concentration of GSH (e.g., 10 mM) or a higher concentration of DTT for accelerated degradation studies.
-
As a control, immerse hydrogel discs in PBS without any reducing agent.
-
Place the samples in a shaking incubator at 37°C.
-
At predetermined time points, visually inspect the hydrogels for dissolution.
-
Alternatively, remove the hydrogels, blot excess surface water, and measure the remaining weight to quantify degradation over time.
-
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. PEG-based bioresponsive hydrogels with redox-mediated formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aquila.usm.edu [aquila.usm.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Propargyl-PEG1-SS-PEG1-Propargyl" Conjugation Efficiency
Welcome to the technical support center for the "Propargyl-PEG1-SS-PEG1-Propargyl" linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the conjugation of "this compound" to your molecule of interest via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".
Issue 1: Low or No Conjugation Yield
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Copper(I) Catalyst | The active catalyst in CuAAC is Copper(I). Ensure the presence of a reducing agent like sodium ascorbate (B8700270) to reduce the Copper(II) sulfate (B86663) precursor to Copper(I).[1][2] For reactions in complex biological media, consider using a copper(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to prevent catalyst oxidation and disproportionation.[1][2] |
| Suboptimal Reagent Concentrations | Ensure the final concentration of copper is between 50 and 100 µM for efficient catalysis.[1][2] Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[3] |
| Inaccessibility of Alkyne or Azide Groups | Hydrophobic regions of biomolecules can collapse in aqueous solutions, burying the reactive groups and making them inaccessible.[4][5] To counteract this, consider performing the reaction in denaturing or solvating conditions, for instance by adding co-solvents like DMSO.[4][5] |
| Disulfide Bond Instability | The disulfide bond within the linker can be susceptible to reduction, especially in the presence of reducing agents intended for the copper catalyst or endogenous reducing agents in biological samples.[6][7] If premature cleavage is suspected, consider using a milder reducing agent or optimizing its concentration. In some cases, in situ re-bridging strategies have been developed to address disulfide bond scrambling.[8][9] |
| Poor Solubility of Reactants | If your azide-containing molecule has poor aqueous solubility, dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[3] The PEG spacers in the "this compound" linker are designed to improve water solubility.[10] |
Issue 2: Unwanted Side Reactions or Product Aggregation
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Coupling of Alkynes | In the presence of oxygen, copper can catalyze the oxidative homocoupling of terminal alkynes, leading to byproduct formation.[11] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) or use a sufficient concentration of a reducing agent like sodium ascorbate to maintain a reducing environment.[11] |
| Protein Denaturation or Aggregation | High concentrations of organic co-solvents or the copper catalyst can lead to protein denaturation and aggregation.[6] Keep the percentage of organic solvent as low as possible.[3] The use of copper-stabilizing ligands can also mitigate this issue.[1] |
| Disulfide Scrambling | If your target protein contains native disulfide bonds, the reducing conditions of the click reaction could lead to their reduction and subsequent incorrect re-formation (scrambling).[8][9] This can be a complex issue to resolve and may require optimization of the reducing agent concentration and reaction time. In some advanced applications, specific chemical reagents can be used for in situ re-bridging of disulfide bonds.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the "this compound" linker?
A: The "this compound" is a bifunctional linker with several key components:
-
Propargyl Groups: These are terminal alkyne groups that readily participate in copper-catalyzed click chemistry with azide-functionalized molecules.[10][12]
-
PEG1 Spacers: The short polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[10]
-
Disulfide (SS) Bond: This central disulfide bridge provides a cleavable site. The bond can be broken under reducing conditions, allowing for the release of the conjugated molecule.[10]
Q2: What are the recommended starting conditions for a typical conjugation reaction?
A: A general starting protocol for the conjugation of an azide-containing molecule to "this compound" is as follows. Note that these conditions may require further optimization for your specific molecules.
| Reagent | Recommended Concentration |
| "this compound" | 1 equivalent |
| Azide-containing molecule | 1.5-2 equivalents |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM |
| Sodium Ascorbate | 5 mM |
| THPTA (optional ligand) | 250-500 µM |
| Solvent | Aqueous buffer (e.g., PBS, HEPES, pH 7.4), potentially with a small percentage of a co-solvent like DMSO. |
| Temperature | Room temperature |
| Reaction Time | 1-4 hours |
Q3: How can I monitor the progress of my conjugation reaction?
A: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your molecules. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique to separate and quantify the starting materials, product, and any byproducts.
-
Mass Spectrometry (MS): To confirm the identity of the conjugated product by its molecular weight.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If you are conjugating to a protein, an increase in molecular weight will be observable as a band shift on the gel.
Q4: What is the best method to purify the final conjugate?
A: The purification strategy will depend on the properties of your final conjugate. For PEGylated molecules, several chromatographic techniques are effective:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules like the linker and catalyst components.[][14]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. The PEG chains can shield surface charges on a protein, altering its elution profile and allowing for separation from the unconjugated protein.[][14]
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity and can be a useful complementary technique to IEX.[][15]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove low molecular weight impurities and for buffer exchange.[][16]
Q5: My target molecule is sensitive to copper. Are there any alternatives to CuAAC?
A: While "this compound" is designed for CuAAC, there are copper-free click chemistry alternatives if your molecule is sensitive to copper. These methods typically involve strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. However, this would require a different linker. For this specific linker, optimizing the CuAAC conditions with ligands and low copper concentrations is the primary approach.
Experimental Protocols & Visualizations
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating an azide-modified molecule to "this compound".
Materials:
-
"this compound"
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O)
Procedure:
-
In a reaction vessel, dissolve "this compound" (1 equivalent) and the azide-containing molecule (1.5-2 equivalents) in the chosen solvent system.
-
In a separate tube, prepare a fresh premix of CuSO₄ and THPTA (if used) in buffer.
-
Add the copper solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or other suitable analytical methods.
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., SEC, IEX, or HIC).
Caption: A flowchart illustrating the key steps in a typical CuAAC conjugation experiment.
Signaling Pathway of CuAAC
The following diagram illustrates the catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017196810A1 - Prevention of protein disulfide bond reduction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG1-SS-PEG1-Propargyl Synthesis
Welcome to the technical support center for the synthesis of Propargyl-PEG1-SS-PEG1-Propargyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically addressing the common issue of low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound can be broadly divided into two main stages:
-
Propargylation of a PEG derivative.
-
Formation of the symmetrical disulfide bond.
This guide will address potential pitfalls and low-yield issues in a question-and-answer format for each stage, followed by a section on purification challenges.
Part 1: Troubleshooting the Propargylation Reaction
The propargylation step typically involves the reaction of a hydroxyl-terminated PEG compound with a propargyl halide (e.g., propargyl bromide) under basic conditions, following a Williamson ether synthesis mechanism.[1][2]
Q1: I am observing a low conversion of my starting PEG-alcohol to the propargylated product. What are the likely causes?
A1: Low conversion in a Williamson ether synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Insufficient Deprotonation of the PEG-alcohol: The hydroxyl group of the PEG molecule must be deprotonated to form a nucleophilic alkoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base to deprotonate the PEG-alcohol. Common bases for this reaction include sodium hydride (NaH) and potassium hydride (KH).[2]
-
Use at least a stoichiometric equivalent of the base. An excess may be required to drive the reaction to completion, but be mindful of potential side reactions.
-
Ensure your reaction solvent is anhydrous, as water will quench the base and the alkoxide.
-
-
-
Poor Quality of Reagents and Solvents: The presence of moisture or other impurities can significantly impact the yield.
-
Troubleshooting:
-
Use freshly distilled or anhydrous solvents.
-
Ensure the propargyl halide is of high purity and has not degraded.
-
Dry the starting PEG material before use, as PEGs can be hygroscopic.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the prevalence of side reactions.
-
Troubleshooting:
-
While some protocols suggest room temperature, others may require gentle heating to facilitate the reaction.[1] If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). However, be aware that higher temperatures can promote elimination side reactions.[3]
-
-
Q2: My reaction mixture is complex, and I suspect side reactions are occurring during propargylation. What are the common side products?
A2: The primary competing reaction in a Williamson ether synthesis is the elimination of the alkyl halide, especially with secondary or tertiary halides (though propargyl bromide is primary).[2][3] Other potential side reactions include:
-
Formation of Dipropargylated PEG: If you start with a diol (HO-PEG1-SS-PEG1-OH), incomplete reaction can lead to a mixture of mono- and di-propargylated products.
-
Elimination of Propargyl Bromide: The base can induce the elimination of HBr from propargyl bromide, leading to allene (B1206475) formation.
-
Reaction with Solvent: If a protic solvent is used, it can compete with the PEG-alcohol for reaction with the propargyl halide.[4]
Troubleshooting Side Reactions:
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Base | Use a non-nucleophilic, strong base like NaH. Add it portion-wise to the cooled solution of the PEG-alcohol before adding the propargyl halide. | Minimizes elimination of the alkyl halide.[2] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures favor elimination over substitution.[3] |
| Solvent | Use an anhydrous, aprotic solvent such as THF or DMF. | Protic solvents can react with the base and the alkyl halide.[4] |
| Order of Addition | Add the propargyl halide slowly to the solution of the deprotonated PEG-alcohol. | This keeps the concentration of the alkyl halide low, which can disfavor side reactions. |
Experimental Workflow: Propargylation of PEG-alcohol
Caption: Workflow for the propargylation of a PEG-alcohol.
Part 2: Troubleshooting the Disulfide Bond Formation
The formation of the symmetrical disulfide bond in "this compound" likely proceeds from a thiol-terminated precursor (Propargyl-PEG1-SH) via oxidation.
Q3: The yield of my disulfide-linked product is low after the oxidation step. What could be going wrong?
A3: Low yield in disulfide bond formation from thiols is often due to incomplete oxidation, over-oxidation, or other side reactions.
-
Incomplete Oxidation: The chosen oxidizing agent may not be effective enough, or the reaction conditions may not be optimal.
-
Troubleshooting:
-
Air Oxidation: While simple, air oxidation can be slow and incomplete. It is often catalyzed by a base. Ensure adequate air exposure (e.g., by bubbling air through the solution or vigorous stirring in an open flask).
-
Chemical Oxidants: A variety of chemical oxidants can be used, such as hydrogen peroxide (H₂O₂), iodine (I₂), or dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant and reaction conditions should be tailored to your specific substrate. For instance, H₂O₂ with a catalyst like NaI can be effective.[5]
-
pH: The pH of the reaction medium is critical. Thiol oxidation is generally faster at slightly basic pH, as the thiolate anion (R-S⁻) is the reactive species.
-
-
-
Over-oxidation: Thiols can be oxidized beyond the disulfide stage to form sulfenic, sulfinic, and sulfonic acids (R-SOH, R-SO₂H, R-SO₃H).[6]
-
Troubleshooting:
-
Use a mild oxidizing agent and carefully control the stoichiometry.
-
Keep the reaction temperature low to minimize over-oxidation.
-
Monitor the reaction closely by TLC or another analytical technique and stop it as soon as the starting material is consumed.
-
-
-
Side Reactions: The presence of other reactive functional groups in your molecule could lead to unwanted side reactions.
Q4: I am concerned about the stability of the propargyl group during the oxidation of the thiol. Is this a valid concern?
A4: The terminal alkyne of the propargyl group is generally stable under many mild oxidizing conditions used for disulfide formation. However, harsh oxidants or extreme pH conditions could potentially affect the alkyne. It is advisable to use mild and selective oxidation methods.
Troubleshooting Logic for Disulfide Formation
Caption: Troubleshooting logic for low yield in disulfide formation.
Part 3: Purification Challenges
The purification of PEGylated compounds can be challenging due to their physical properties.
Q5: I am having difficulty purifying my final product, this compound, using standard silica (B1680970) gel chromatography. What are my options?
A5: Standard silica gel chromatography is often problematic for PEG-containing molecules. They tend to streak or show poor separation.[7] Here are some alternative purification strategies:
-
Modified Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A common recommendation is a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform.[7] Adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) (for basic compounds) or formic acid (for acidic compounds) can sometimes improve peak shape.[7]
-
Stationary Phase: Consider using a different stationary phase, such as reversed-phase silica (C8 or C18) or alumina.
-
-
Alternative Purification Techniques:
-
Precipitation/Crystallization: PEGs can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This can be an effective way to remove non-PEGylated impurities.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be effective for removing unreacted starting materials from the larger PEGylated product.[][9]
-
Preparative HPLC: For high purity, preparative reversed-phase HPLC is often the method of choice.[]
-
Recommended TLC Conditions for Monitoring PEG Reactions:
| Staining Method | Procedure | Application |
| Iodine Chamber | Place the developed TLC plate in a sealed chamber containing iodine crystals. | General visualization of organic compounds, including PEGs.[10] |
| Modified Dragendorff Stain | Dip or spray the plate with a solution of bismuth subnitrate and potassium iodide in tartaric acid. | Highly sensitive for PEG-containing compounds.[7] |
| Bromocresol Green/Blue | Dip or spray the plate with a solution of the pH indicator. | Useful for visualizing acidic spots (e.g., unreacted carboxylic acids).[10] |
By systematically addressing these potential issues in the propargylation, disulfide formation, and purification stages, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing "Propargyl-PEG1-SS-PEG1-Propargyl" Conjugate Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propargyl-PEG1-SS-PEG1-Propargyl" conjugates. This bifunctional, cleavable linker is utilized in bioconjugation, and aggregation is a common challenge that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound" is a heterobifunctional crosslinker. It contains two propargyl groups, which are commonly used in "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) for attaching the linker to molecules of interest. The core of the linker consists of two short Polyethylene Glycol (PEG) chains linked by a disulfide bond (-S-S-). This disulfide bond is cleavable under reducing conditions, making it a valuable tool for applications requiring the release of a conjugated molecule, such as in drug delivery systems.[1][2]
Q2: What are the most common causes of aggregation when using this linker?
A2: Aggregation of conjugates involving this linker can arise from several factors:
-
Intermolecular Disulfide Bonding: The disulfide bridge within the linker can undergo exchange reactions with other thiol-containing molecules or with other linker molecules, leading to the formation of high molecular weight aggregates.[3]
-
Hydrophobicity: Although PEG is hydrophilic, the propargyl end groups and the molecule it is conjugated to can introduce hydrophobic regions, which may lead to aggregation in aqueous solutions.[4]
-
Protein Denaturation: The conjugation process itself, including pH changes or the use of organic co-solvents, can sometimes lead to the denaturation and subsequent aggregation of a protein partner.[3]
-
High Concentrations: Working with high concentrations of the conjugate can increase the likelihood of intermolecular interactions and aggregation.
Q3: How can I detect aggregation in my sample?
A3: Several methods can be used to detect aggregation:
-
Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in your solution.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can readily detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the elution profile can indicate aggregation.
-
SDS-PAGE: For protein conjugates, running a non-reducing SDS-PAGE can reveal high molecular weight bands corresponding to aggregates. Under reducing conditions (with agents like DTT or β-mercaptoethanol), these bands should disappear if the aggregation is due to disulfide bonds.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered with "this compound" conjugates.
Issue 1: Visible Precipitation or Cloudiness in Solution
| Potential Cause | Suggested Solution |
| Poor Solubility | - Increase the PEG chain length in the linker if possible to enhance hydrophilicity.[4] - Add organic co-solvents (e.g., DMSO, DMF) that are compatible with your biomolecule.[6] - Work at a lower concentration. |
| Intermolecular Disulfide Bonding | - Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.1-1 mM) to prevent disulfide exchange.[7] - Control the pH of the solution; disulfide exchange is more prevalent at basic pH. |
| Isoelectric Point Precipitation | - Adjust the pH of the buffer to be at least one pH unit away from the isoelectric point (pI) of the protein conjugate. |
Issue 2: High Molecular Weight Peaks Observed in SEC
| Potential Cause | Suggested Solution |
| Disulfide-Linked Aggregates | - Prior to SEC analysis, treat a small aliquot of the sample with a reducing agent (e.g., 5 mM DTT for 30-60 minutes) and re-analyze.[8][9] A reduction in the high molecular weight peak confirms disulfide-mediated aggregation. - For preparative work, consider using a reducing agent during the purification step if the integrity of the disulfide linker is not immediately required. |
| Non-Covalent Aggregation | - Modify the mobile phase of the SEC by adding detergents (e.g., Tween-20) or adjusting the salt concentration to disrupt non-covalent interactions. - Analyze the sample at a lower concentration. |
Experimental Protocols
Protocol 1: Reductive Cleavage of Disulfide Bond for Analysis
This protocol is designed to cleave the disulfide bond within the "this compound" linker for analytical purposes, such as verifying aggregation state.
Materials:
-
Conjugate sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Alkylation agent (optional, e.g., Iodoacetamide)
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 1 M DTT in water or 0.5 M TCEP in water, neutralized to pH 7).
-
To your conjugate solution, add the reducing agent to a final concentration of 5-10 mM DTT or 1-5 mM TCEP.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For more resistant disulfides, incubation can be extended or performed at 37°C.[8]
-
(Optional) To prevent re-oxidation, especially if the sample will be analyzed later, add an alkylating agent like iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark for 30 minutes.[8]
-
Analyze the sample by SDS-PAGE, SEC, or mass spectrometry to confirm the cleavage of the disulfide bond and the reduction of aggregates.
Protocol 2: General Guidelines for Preventing Aggregation During Conjugation
Recommendations:
-
Solvent Selection: Perform conjugation reactions in a buffer system that maintains the stability and solubility of both the biomolecule and the linker. The addition of a small percentage of an organic solvent like DMSO or DMF (e.g., 5-10%) can help solubilize the linker without denaturing most proteins.[6]
-
pH Control: Maintain the pH of the reaction mixture within a range that is optimal for the specific conjugation chemistry and the stability of the biomolecule. For reactions involving amines, a pH of 7.5-8.5 is common, but be aware that higher pH can promote disulfide exchange.
-
Concentration Management: Start with lower concentrations of reactants and scale up as needed once optimal conditions are established.
-
Reducing Agent Addition: For biomolecules with accessible thiols that are not the target of conjugation, consider adding a small amount of a mild reducing agent like TCEP (0.1-1 mM) to the reaction buffer to minimize intermolecular disulfide bond formation.[7]
-
Purification: After conjugation, promptly purify the conjugate from unreacted linker and byproducts using techniques like SEC or dialysis to minimize the chances of aggregation in the crude reaction mixture.
Visualizations
Caption: Workflow for troubleshooting disulfide-mediated aggregation.
Caption: Causes and mitigation strategies for conjugate aggregation.
References
- 1. piminhibitor.com [piminhibitor.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Propargyl-PEG1-SS-PEG1-Propargyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Propargyl-PEG1-SS-PEG1-Propargyl. This bifunctional linker is a valuable tool in bioconjugation and drug delivery, particularly for the construction of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound. A general synthetic approach involves the preparation of a propargylated PEG-thiol intermediate, followed by oxidative coupling to form the disulfide bond.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Propargyl-PEG1-Thiol Intermediate | Incomplete activation of the hydroxyl group. | - Ensure anhydrous reaction conditions for the activation step (e.g., tosylation).- Use a slight excess of the activating agent.- Monitor the reaction progress by TLC or NMR to ensure complete consumption of the starting material. |
| Inefficient thiol introduction. | - Use a sufficient excess of the thiol source (e.g., sodium hydrosulfide).- Degas solvents to prevent premature oxidation of the thiol.- Optimize reaction temperature and time. | |
| Low Yield of Final Disulfide Product | Inefficient oxidation of the thiol intermediate. | - Experiment with different oxidizing agents (e.g., air, DMSO, iodine).- Control the pH of the reaction mixture; disulfide formation is often favored at slightly basic pH.- Ensure the absence of reducing agents. |
| Disulfide scrambling or formation of mixed disulfides. | - If other thiol-containing species are present, purify the Propargyl-PEG1-SH intermediate thoroughly before oxidation.- Perform the oxidation in a dilute solution to favor intramolecular disulfide bond formation if applicable, though for this homodimer, intermolecular reaction is desired. | |
| Presence of Impurities in the Final Product | Unreacted starting materials or intermediates. | - Optimize stoichiometry and reaction times for each step.- Purify intermediates before proceeding to the next step. |
| Side products from unwanted reactions of the propargyl group. | - Avoid harsh acidic or basic conditions that could lead to hydration or rearrangement of the alkyne.- Protect the alkyne group if necessary, although this adds complexity to the synthesis. | |
| Thiol-containing impurities. | - Ensure complete oxidation during the disulfide formation step.- Use a thiol-scavenging resin during workup if necessary. | |
| Difficulty in Purifying the Final Product | Co-elution of the product with starting materials or byproducts on chromatography. | - Use a high-resolution chromatography technique such as HPLC.- Experiment with different solvent systems and stationary phases.- Consider a different purification method, such as precipitation or crystallization. |
| Product instability on the chromatography column. | - Run the chromatography at a lower temperature.- Use a neutral pH mobile phase to maintain disulfide bond stability. | |
| Product Instability During Storage | Cleavage of the disulfide bond. | - Store the final product under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or below).- Avoid exposure to reducing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for disulfide bond formation?
A1: The optimal pH for disulfide bond formation is typically in the range of 7 to 9. At these slightly basic conditions, a portion of the thiol groups will be in the thiolate form, which is more readily oxidized to the disulfide. However, it is important to note that disulfide bonds can also be susceptible to cleavage at higher pH values, so careful optimization is necessary.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the synthesis can be monitored by a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): Useful for tracking the consumption of starting materials and the formation of products, especially for the less polar intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the appearance and disappearance of characteristic peaks, such as the protons adjacent to the hydroxyl, thiol, or within the final product.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the intermediates and the final product.
Q3: What are the key storage conditions for this compound?
A3: To ensure the stability of the final product, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[1] It is also crucial to protect it from moisture and reducing agents, which can cleave the disulfide bond.
Q4: Can I use a different length of PEG for this synthesis?
A4: Yes, the general synthetic strategy can be adapted for different PEG lengths. However, be aware that the physical properties of the PEG linker, such as solubility and viscosity, will change with its length. This may require adjustments to the reaction conditions and purification methods.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include:
-
Over-oxidation of the thiol: This can lead to the formation of sulfonic acids or other oxidized sulfur species.
-
Disulfide exchange: If other thiols are present, mixed disulfides can form.
-
Reactions involving the alkyne: The propargyl group can undergo hydration or other reactions under certain conditions, although it is generally stable under the mild conditions used for this synthesis.
Diagram of Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These are based on established methods for the synthesis of related compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of Propargyl-PEG1-Thiol
This protocol is adapted from the synthesis of α-thioglycol-ω-propargyl PEG.
-
Propargylation of PEG1-diol: In a round-bottom flask, dissolve PEG1-diol (1 equivalent) in anhydrous THF. Add sodium hydride (1.1 equivalents) portion-wise at 0°C and stir for 30 minutes. Add propargyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product with dichloromethane (B109758). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-propargylated PEG1-OH. Purify by column chromatography.
-
Activation of the Hydroxyl Group: Dissolve the mono-propargylated PEG1-OH (1 equivalent) in anhydrous dichloromethane and cool to 0°C. Add triethylamine (B128534) (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents). Stir the reaction at 0°C for 2 hours and then at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Propargyl-PEG1-OTs.
-
Thiol Introduction: Dissolve Propargyl-PEG1-OTs (1 equivalent) in DMF and add sodium hydrosulfide (B80085) (3 equivalents). Stir the reaction at room temperature for 24 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain Propargyl-PEG1-SH.
Protocol 2: Oxidative Coupling to this compound
-
Dissolve Propargyl-PEG1-SH (1 equivalent) in a suitable solvent such as a mixture of water and acetonitrile.
-
Adjust the pH of the solution to approximately 8 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Stir the solution open to the air for 24-48 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Alternatively, for a more controlled oxidation, dissolve the thiol in a solvent like DMSO and stir at room temperature.
-
After the reaction is complete, acidify the solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of related compounds, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Related Compound | Reported Yield | Reference |
| Propargylation of PEG | α-hydroxyl-ω-propargyl PEG | 96.2% | |
| Thiol Introduction | α-thioglycol-ω-propargyl PEG | 75% |
Characterization Data for this compound
| Technique | Expected Observations |
| 1H NMR | - Peaks corresponding to the PEG backbone (typically around 3.6 ppm).- A triplet for the alkyne proton (around 2.4 ppm).- A doublet for the methylene (B1212753) protons adjacent to the alkyne (around 4.2 ppm).- Signals for the methylene groups adjacent to the disulfide bond. |
| 13C NMR | - Peaks for the carbons in the PEG backbone.- Signals for the alkyne carbons (around 75 and 80 ppm).- Signals for the carbons adjacent to the disulfide. |
| Mass Spectrometry (ESI-MS) | - The expected molecular ion peak for C10H14O2S2 ([M+H]+ or [M+Na]+). |
References
Technical Support Center: Copper-Catalyzed Click Chemistry
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction is slow or not working at all. What are the common causes and how can I fix it?
A1: A sluggish or failed click reaction can often be attributed to the inactivation of the copper catalyst. The active species in the reaction is Cu(I), which is susceptible to oxidation.
Troubleshooting Steps:
-
Inactive Catalyst: If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is essential to generate Cu(I) in situ. Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time. If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to Cu(II) during storage.[1]
-
Oxygen Contamination: Dissolved oxygen in your reaction mixture is a primary culprit for oxidizing the Cu(I) catalyst to the inactive Cu(II) state.[1] While sodium ascorbate helps counteract this, for sensitive or slow reactions, deoxygenating your solvents by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to adding the catalyst is highly recommended.[2][3] Working under an inert atmosphere can further improve yields.[2]
-
Insufficient Reducing Agent: An inadequate amount of reducing agent will lead to incomplete conversion of Cu(II) to Cu(I) and will not protect the catalyst from dissolved oxygen. It is recommended to use a 3- to 10-fold excess of the reducing agent.[2][4]
-
Poor Reagent Quality: Verify the purity of your azide (B81097) and alkyne starting materials. Some organic azides can degrade, and certain alkynes may be prone to polymerization.[1]
Q2: I'm observing a significant byproduct that I suspect is from alkyne homocoupling. How can I prevent this?
A2: The formation of a symmetric diacetylene byproduct is a result of the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[1][5] This is a common issue, especially in the presence of oxygen.
Prevention Strategies:
-
Use a Reducing Agent: The most effective method to suppress Glaser coupling is the addition of a reducing agent to the reaction mixture. Sodium ascorbate is the most commonly used and effective choice as it maintains the copper in the Cu(I) state and scavenges oxygen.[1][6][7]
-
Deoxygenate the Reaction Mixture: Thoroughly degassing the solvent and maintaining an inert atmosphere during the reaction will minimize the oxygen available to promote homocoupling.[8]
-
Utilize a Stabilizing Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst, which can help to favor the desired cycloaddition pathway over the homocoupling side reaction.
Q3: My biomolecule (protein, peptide, etc.) is degrading or aggregating during the click reaction. What's happening and what can I do?
A3: Biomolecule degradation or aggregation is a critical issue in bioconjugation applications of click chemistry. This is often caused by reactive oxygen species (ROS) or side reactions with byproducts of the reducing agent.
Causes and Solutions:
-
Reactive Oxygen Species (ROS) Generation: The combination of a copper salt and sodium ascorbate can produce ROS, which can lead to the oxidation of sensitive amino acid residues (like methionine, cysteine, tyrosine, and histidine) or even cleavage of the peptide backbone.[2][4][9][10]
-
Use a Copper-Chelating Ligand: Ligands like THPTA (water-soluble) or TBTA are highly recommended.[2][3] They stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage by sequestering the copper ion.[3][9] A 5:1 ligand-to-copper ratio is often suggested.[9]
-
Add an ROS Scavenger: Aminoguanidine (B1677879) can be added to the reaction mixture to act as a scavenger for reactive byproducts generated from ascorbate oxidation.[2][9]
-
-
Ascorbate Byproduct Reactivity: Byproducts from the oxidation of ascorbate can react with certain amino acid side chains, such as the amine groups of lysine (B10760008) and the guanidinium (B1211019) groups of arginine, leading to covalent modifications and potential protein aggregation.[9] Aminoguanidine can also help mitigate this by intercepting these reactive carbonyl compounds.[9]
-
Protein Precipitation: Changes in pH, ionic strength, or temperature during the reaction can lead to protein aggregation.[2] Optimizing these parameters for your specific biomolecule is important. The use of co-solvents like DMSO can also help to maintain the solubility of all reaction components.[3]
Q4: Can my buffer system be interfering with the reaction?
A4: Yes, certain buffer components can negatively impact the click reaction by interfering with the copper catalyst.
Buffer Considerations:
-
Avoid Chelators: Buffers containing strong chelating agents like EDTA should be avoided as they will sequester the copper catalyst.
-
Tris Buffer: Tris buffers can also slow down the reaction due to the binding of the Tris molecule to copper.[11]
-
High Chloride Concentrations: High concentrations of chloride ions (>0.2 M) can compete for copper coordination, potentially inhibiting the reaction.[11]
-
Recommended Buffers: Non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS at a pH around 7 are generally recommended.[3][11]
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) to inactive Cu(II) | Use freshly prepared sodium ascorbate solution (3-10 fold excess).[2][4] Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).[2][3] |
| Cu(I) Disproportionation | Use a stabilizing ligand such as THPTA or TBTA (typically 1:1 or 2:1 ligand to copper ratio).[2][12] |
| Poor Solubility of Reactants | Add a co-solvent like DMSO, DMF, or t-BuOH.[3] A modest increase in temperature may also improve solubility.[3] |
| Ineffective Ligand | For aqueous media, use a water-soluble ligand like THPTA.[3] For organic solvents, TBTA is a common choice.[3] |
| Inhibitory Buffer Components | Avoid buffers with EDTA, Tris, or high concentrations of chloride.[11] Use non-coordinating buffers like phosphate, HEPES, or MOPS.[3][11] |
| Substrate-Specific Inhibition | If your substrate can chelate copper (e.g., His-tags), consider increasing the copper and ligand concentration.[1][9] |
Common Side Products
| Side Product | Cause | Prevention Strategy |
| Alkyne Homocoupling (Glaser Coupling) | Oxidative coupling of the terminal alkyne in the presence of oxygen.[1] | Add an excess of a reducing agent like sodium ascorbate.[1][6] Thoroughly deoxygenate the reaction mixture.[8] |
| Biomolecule Oxidation | Generation of Reactive Oxygen Species (ROS) from Cu/ascorbate.[2][9][10] | Use a copper-chelating ligand (e.g., THPTA) to protect the biomolecule.[2][3][9] Add an ROS scavenger like aminoguanidine.[2][9] |
| Ascorbate Adducts on Biomolecules | Reaction of ascorbate oxidation byproducts with amino acid residues.[9] | Add aminoguanidine to intercept reactive byproducts.[9] |
| Azide Reduction | Use of phosphine-based reducing agents like TCEP.[13] | Use sodium ascorbate as the reducing agent instead of phosphines.[13] |
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of water and DMSO, or an organic solvent like DMF or THF)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent.
-
Deoxygenate the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[3]
-
-
Addition of Reagents:
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent.
-
Purify the product using standard methods such as column chromatography, precipitation, or extraction. For bioconjugates, size-exclusion chromatography or dialysis can be used to remove excess reagents and copper.
-
Protocol for CuAAC Bioconjugation with Minimized Side Reactions
This protocol is adapted for sensitive biomolecules.
Materials:
-
Biomolecule with azide or alkyne functionality
-
Small molecule alkyne or azide partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aminoguanidine hydrochloride
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7)[11]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Prepare a 1 M solution of aminoguanidine hydrochloride in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. Prepare this solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule, the azide/alkyne partner, and the phosphate buffer.
-
-
Premix Catalyst and Ligand:
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the copper-ligand complex. A 1:5 ratio of copper to ligand is often recommended.[9]
-
-
Addition of Reagents to the Reaction:
-
Add the aminoguanidine solution to the biomolecule mixture (final concentration of ~10 mM).
-
Add the premixed Cu-THPTA complex to the reaction (final copper concentration typically 50-100 µM).[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~5 mM).
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress.
-
Purify the bioconjugate using a suitable method like size-exclusion chromatography, dialysis, or affinity purification to remove the catalyst and excess reagents.
-
Visualized Workflows and Mechanisms
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for common issues in CuAAC reactions.
Caption: Key side reactions in copper-catalyzed click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of "Propargyl-PEG1-SS-PEG1-Propargyl" Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with "Propargyl-PEG1-SS-PEG1-Propargyl" and similar bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its typical solubility characteristics?
A1: "this compound" is a homobifunctional, cleavable crosslinker used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) via click chemistry.[1][2][3] It features two terminal propargyl groups for reaction with azide-containing molecules, two PEG1 (polyethylene glycol) spacers to enhance hydrophilicity, and a central disulfide bond that can be cleaved under reducing conditions.[1][3] The PEG spacers are intended to improve the aqueous solubility of the linker and the resulting bioconjugate.[4][5] A structurally similar compound, Propargyl-PEG1-SS-PEG1-acid, is known to be soluble in water, DMSO, DCM, and DMF.[6]
Q2: Why might my "this compound" bioconjugate have poor solubility?
A2: Poor solubility of the final bioconjugate can arise from several factors. The hydrophobic nature of the conjugated molecule (e.g., a cytotoxic drug) can significantly reduce the overall solubility of the conjugate.[] Additionally, aggregation can occur during the conjugation process, especially if the protein or antibody unfolds or if intermolecular disulfide bonds form.[8] Over-labeling of the target molecule with the linker can also alter its surface properties and lead to reduced solubility.[8]
Q3: How does the disulfide bond in the linker affect solubility?
A3: The disulfide bond itself does not directly enhance solubility. Its primary function is to provide a cleavable linkage that allows for the release of a conjugated molecule under reducing conditions, such as those found inside a cell.[9] However, the process of conjugating to a native disulfide bond on a protein, which involves reduction and then re-bridging, can sometimes lead to instability, unfolding, or aggregation if not optimized, thereby negatively impacting solubility.[10]
Q4: Can the PEG chains in the linker guarantee solubility?
A4: While the PEG (polyethylene glycol) chains are included to increase the hydrophilicity and solubility of the bioconjugate, they do not guarantee it.[4][11] The overall solubility is a balance between the hydrophilic nature of the PEG and the hydrophobicity of the conjugated molecule.[] Longer or branched PEG chains generally provide better solubility and a larger hydrodynamic radius, which can also help to prevent aggregation.[11]
Troubleshooting Guide
Issue 1: "this compound" linker or its bioconjugate is precipitating out of aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity | 1. Add a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10%) of DMSO, DMF, or ethanol (B145695) to the aqueous buffer. 2. Increase the PEG chain length. If possible, use a linker with a longer PEG chain (e.g., PEG4, PEG8). | The co-solvent will help to solubilize the hydrophobic regions of the molecule, leading to a clear solution.[12] Longer PEG chains increase the overall hydrophilicity of the conjugate.[11] |
| pH is at or near the isoelectric point (pI) of the bioconjugate | Adjust the pH of the buffer. Move the pH at least one unit away from the pI of the protein/antibody portion of the conjugate. | At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Changing the pH will increase the net charge and improve solubility. |
| Aggregation | 1. Work at a lower temperature. Perform dissolution and conjugation steps at 4°C.[8] 2. Optimize protein concentration. Try a lower concentration of the protein/antibody during conjugation (e.g., 1-5 mg/mL).[8] | Lower temperatures can reduce the rate of aggregation.[8] Lower concentrations decrease the probability of intermolecular interactions that lead to aggregation. |
Issue 2: The bioconjugate appears soluble initially but aggregates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Instability of the Disulfide Bridge | Ensure proper storage conditions. Store the bioconjugate in a buffer at a slightly acidic to neutral pH and at a low temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. | This will minimize disulfide exchange reactions and maintain the integrity of the bioconjugate. |
| Slow Aggregation Kinetics | Add a solubilizing excipient. Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-80) or a cryoprotectant (e.g., glycerol) to the storage buffer. | These agents can help to stabilize the bioconjugate and prevent slow aggregation over time. |
Quantitative Data Summary
The following table summarizes the known solubility of "this compound" and a close analog.
| Compound | Solvent/Buffer | Solubility |
| Propargyl-PEG1-SS-PEG1-acid | Water | Soluble[6] |
| Propargyl-PEG1-SS-PEG1-acid | DMSO | Soluble[6] |
| Propargyl-PEG1-SS-PEG1-acid | DCM | Soluble[6] |
| Propargyl-PEG1-SS-PEG1-acid | DMF | Soluble[6] |
| Bis-propargyl-PEG1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[13] |
| Bis-propargyl-PEG1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[13] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving "this compound" Linker
This protocol is a starting point for dissolving the "this compound" linker for subsequent conjugation reactions.
-
Equilibrate the Reagent: Allow the vial of "this compound" to warm to room temperature before opening to prevent moisture condensation.
-
Initial Solvent: Dissolve the linker in an anhydrous water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[8]
-
Aqueous Dilution: For conjugation reactions, add the stock solution to your protein in an appropriate aqueous buffer (e.g., PBS, pH 7.2-8.0). The final concentration of the organic solvent should be kept low (ideally less than 10% v/v) to avoid denaturation of the protein.[8]
Protocol 2: Troubleshooting Poor Solubility of a Bioconjugate Using a Co-solvent System
This protocol is adapted from a method for dissolving a similar PEGylated linker and can be used to solubilize a poorly soluble "this compound" bioconjugate for in vitro or in vivo studies.[13]
-
Prepare the Co-solvent Mixture:
-
Prepare a stock solution of your bioconjugate in 100% DMSO (e.g., 25 mg/mL).
-
In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
-
Dissolution:
-
Add 100 µL of the DMSO stock solution of your bioconjugate to the PEG300/Tween-80 mixture and mix until the solution is clear.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
Final Concentration: This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a bioconjugate concentration of 2.5 mg/mL.[13]
-
Observation: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[13]
Visualizations
Caption: Chemical structure and potential aggregation of the bioconjugate.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 1964503-40-9 | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Disulfide-Cleavable Linkers in Antibody-drug Conjugates for Targeted Cancer ... - Emily Hwang - Google 圖書 [books.google.com.hk]
- 10. scispace.com [scispace.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these complex molecules. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying PEGylated compounds?
A1: The PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, or multi-PEGylated species).[] A significant challenge is the separation of these different species, especially positional isomers, which have the same molecular weight but different PEG attachment sites.[][2] The physicochemical properties of PEGylated proteins, such as charge and hydrophobicity, can be masked by the PEG chain, making separation by traditional chromatography techniques difficult.[3]
Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?
A2: The most commonly used techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).[][4] The choice of technique depends on the specific characteristics of the PEGylated protein and the impurities to be removed.[]
Q3: How can I remove unreacted PEG reagent from my sample?
A3: Size-based separation methods like Size Exclusion Chromatography (SEC) and ultrafiltration/diafiltration are very effective for removing smaller, unreacted PEG reagents from the larger PEGylated protein product.[]
Q4: Is it possible to separate positional isomers of a PEGylated protein?
A4: Separating positional isomers is challenging due to their identical molecular weights and often subtle differences in surface charge.[2] High-resolution techniques like Ion Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be optimized to achieve separation of positional isomers, often on an analytical scale.[][5]
Q5: What analytical methods are used to characterize purified PEGylated compounds?
A5: Characterization is crucial to confirm the purity and identity of the final product. Common analytical techniques include SDS-PAGE to visualize the increase in molecular weight, SEC to assess the size distribution and aggregation, IEX and RP-HPLC for purity and isomer separation, and mass spectrometry (MS) to determine the precise molecular weight and identify PEGylation sites.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of PEGylated compounds.
Issue 1: Low Recovery of PEGylated Product
Symptom: The final yield of your purified PEGylated compound is significantly lower than expected.
| Possible Cause | Recommended Solution(s) |
| Suboptimal Reaction Conditions | Ensure the PEGylation reaction has gone to completion by optimizing factors like pH, temperature, and reaction time. A molar excess of the PEG reagent (5 to 20-fold) is often a good starting point.[7] |
| Protein Precipitation | The PEGylated protein may be precipitating on the column or during processing. Ensure the buffer conditions (pH, ionic strength) are optimized for the solubility of your specific PEGylated protein.[8] |
| Non-specific Binding to Column | The PEGylated compound may be irreversibly binding to the chromatography resin. Try a different column chemistry or add modifiers to the mobile phase, such as arginine, to reduce non-specific interactions.[9] |
| Protein Degradation | Proteases can degrade the protein during purification. Add protease inhibitors to your buffers and maintain low temperatures (e.g., 4°C) throughout the process.[10] |
Issue 2: Poor Resolution and Co-elution of Species
Symptom: Your chromatography results show overlapping peaks, indicating incomplete separation of the desired PEGylated species from unreacted protein or other PEGylated forms.
| Possible Cause | Recommended Solution(s) |
| Inappropriate Column Chemistry | The selected stationary phase may not be suitable for the separation. For RP-HPLC, consider trying different column chemistries (e.g., C8, C18, or phenyl-hexyl) to alter selectivity.[11] |
| Suboptimal Elution Gradient | A steep gradient may not provide sufficient resolution. Optimize the gradient by making it shallower around the elution time of the species of interest.[12] |
| Incorrect Mobile Phase | The mobile phase composition significantly impacts separation. For RP-HPLC, varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the ion-pairing agent can improve resolution.[13] For IEX, adjusting the salt concentration and pH of the elution buffer is critical.[4] |
| High Flow Rate | A high flow rate can lead to band broadening and reduced resolution. Try decreasing the flow rate to allow for better equilibration between the mobile and stationary phases.[14] |
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptom: Analysis of the purified fraction reveals additional, unidentified peaks.
| Possible Cause | Recommended Solution(s) |
| Reaction Byproducts | The PEGylation reaction may have generated side products. Use analytical techniques like LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[6] |
| Degradation Products | The PEGylated compound or starting materials may have degraded during the reaction or purification process. Assess the stability of all components under the experimental conditions.[7] |
| Contaminants from Reagents | Ensure the use of high-purity reagents and solvents. Running blank injections can help identify system-related peaks. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the primary applications and limitations of common chromatographic techniques for the purification of PEGylated compounds.
| Technique | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Removal of unreacted PEG, separation of native protein from PEGylated forms.[] | Robust, predictable separation based on size.[15] | Poor resolution for species with similar hydrodynamic radii, such as positional isomers and multi-PEGylated forms.[3] |
| Ion Exchange Chromatography (IEX) | Separation of species with different degrees of PEGylation and positional isomers.[4][16] | High resolution, capable of separating species with subtle charge differences.[17] | The charge-shielding effect of PEG can reduce binding to the resin, diminishing separation efficiency.[3] |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution separation of positional isomers and different PEGylated species.[] | Excellent for analytical characterization and small-scale purification.[13] | Can be denaturing for some proteins; the presence of organic solvents may not be suitable for all applications.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Orthogonal separation to IEX and SEC, can separate PEGylated species based on hydrophobicity.[] | Non-denaturing conditions preserve protein structure and function. | Can have lower capacity and resolution compared to IEX and RP-HPLC.[] |
Experimental Protocols
Below are detailed methodologies for key purification experiments. These are intended as starting points and may require optimization for your specific compound.
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the unreacted PEG reagent.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with your protein's stability, for example, 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[9]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]
-
Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the filtered sample onto the column. The injection volume should be a small percentage of the column volume (typically 1-2%) to ensure good resolution. Continue to elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute before the smaller, unreacted PEG reagent.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.
Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Column Selection: Choose a cation or anion exchange column based on the pI of your protein and the desired pH of the mobile phase.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that promotes binding of the target molecule to the resin.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl) to elute the bound proteins.
-
-
System Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the sample onto the column. The sample should be in the Binding Buffer or have a similar low ionic strength.
-
Wash Step: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).[4] Species with weaker ionic interactions (e.g., more PEG chains shielding the charge) will elute at lower salt concentrations.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient elution and analyze them by SDS-PAGE, RP-HPLC, or other appropriate methods to identify the fractions containing the desired PEGylated species.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Analysis
-
Column Selection: A C4 or C18 column is often a good starting point for protein and peptide separations.[13]
-
Mobile Phase Preparation:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 20% B) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 45°C).[13]
-
Sample Injection: Inject the sample, which has been diluted in the mobile phase.
-
Gradient Elution: Apply a linear gradient to elute the components. For example, increase the concentration of Mobile Phase B from 20% to 65% over 25 minutes.[13]
-
Detection: Monitor the elution profile using a UV detector at 220 nm.[13]
-
Analysis: The resulting chromatogram will show the separation of the different components based on their hydrophobicity.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of PEGylated compounds.
References
- 2. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. bachem.com [bachem.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. researchgate.net [researchgate.net]
- 16. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Propargyl-PEG1-SS-PEG1-Propargyl
Welcome to the technical support center for our Propargyl-PEG1-SS-PEG1-Propargyl linker. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this cleavable linker in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the disulfide bond in the this compound linker?
A1: The stability of the disulfide bond is the critical factor determining the overall stability of the linker. Disulfide bonds are covalent linkages that are relatively stable under physiological conditions (pH ~7.4).[1][2] However, their stability is highly dependent on the chemical environment, including pH, temperature, and the presence of reducing agents.[1]
Q2: How does pH affect the stability of the disulfide bond?
A2: The stability of the disulfide bond is significantly influenced by pH.
-
Acidic to Neutral pH (pH < 8): In this range, the disulfide bond is generally stable. Acidic conditions alone are not sufficient to cleave disulfide bonds.[3] For long-term storage, a slightly acidic buffer (e.g., pH 6.5) is often recommended to minimize disulfide exchange reactions.[4]
-
Alkaline pH (pH > 8): Under alkaline conditions, the disulfide bond becomes more susceptible to cleavage and disulfide exchange reactions.[4][5] This is due to the increased concentration of the thiolate anion (S-), which is the reactive species in these reactions.[4][6]
Q3: Will high temperatures cleave the disulfide bond?
A3: High temperatures alone are generally not sufficient to break disulfide bonds.[7] However, elevated temperatures can lead to the denaturation of conjugated proteins, which may expose the disulfide bond and make it more accessible to reducing agents or other reactive species present in the solution.[7][8] While the disulfide bond itself is thermally stable to a certain degree, the overall stability of your conjugate at high temperatures will be dictated by the stability of the biomolecule it is attached to.[9][10]
Q4: What are common reducing agents that will cleave the disulfide bond in this linker?
A4: The disulfide bond in the this compound linker is designed to be cleaved by reducing agents. Common laboratory reducing agents that will efficiently cleave the disulfide bond include:
-
Dithiothreitol (DTT): A highly effective and commonly used reducing agent for disulfide bonds.[11]
-
Tris(2-carboxyethyl)phosphine (TCEP): An odorless and more stable alternative to DTT, particularly in solution.[12]
-
β-Mercaptoethanol (BME): Another widely used reducing agent, though it has a strong odor.[8]
Q5: Can the disulfide bond be cleaved by endogenous reducing agents?
A5: Yes, the disulfide bond can be cleaved by endogenous reducing agents such as glutathione (B108866) (GSH), which is present at high concentrations within the intracellular environment. This property is often exploited for the targeted release of payloads from antibody-drug conjugates (ADCs) once they are internalized by cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Premature cleavage of the linker during storage or conjugation. | The buffer pH is too high (alkaline). | Prepare and store the conjugate in a buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.4).[4] |
| The buffer contains contaminating reducing agents. | Use high-purity buffers and reagents. Consider degassing buffers to remove oxygen, which can participate in redox reactions. | |
| Incomplete cleavage of the disulfide bond when desired. | Insufficient concentration of the reducing agent. | Increase the molar excess of the reducing agent (e.g., DTT or TCEP) relative to the disulfide linker. A 10- to 50-fold molar excess is a good starting point. |
| The reaction time is too short. | Increase the incubation time with the reducing agent. | |
| The disulfide bond is sterically hindered. | If the linker is conjugated to a large molecule, gentle denaturation (e.g., with a low concentration of urea (B33335) or guanidine (B92328) hydrochloride) may be required to improve accessibility.[8][12] | |
| Aggregation of the conjugate. | Intermolecular disulfide bond formation. | If your biomolecule has other free thiols, consider capping them with a reagent like N-ethylmaleimide (NEM) before or after conjugation to the linker. Perform conjugation reactions at lower concentrations.[13] |
| Hydrophobic interactions. | The PEG component of the linker is designed to improve solubility.[14] However, if aggregation persists, consider adding non-ionic detergents (e.g., Tween-20) or adjusting the ionic strength of the buffer. | |
| Low conjugation efficiency. | The propargyl groups are not reacting efficiently. | Ensure the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" conditions are optimal. This includes using a copper(I) source, a suitable ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 oxidation state. |
| The biomolecule to be conjugated is not stable under the reaction conditions. | Perform a buffer screen to find conditions that maintain the stability of your biomolecule while allowing for efficient conjugation. |
Experimental Protocols
Protocol 1: Assessment of Linker Stability in Different Buffers
This protocol provides a general method to assess the stability of the this compound linker (or a conjugate thereof) over time in various buffer conditions.
Materials:
-
This compound conjugate
-
A selection of buffers (e.g., PBS at pH 6.5, 7.4, and 8.0)
-
Reducing agent (e.g., DTT or TCEP) for a positive control
-
Non-reducing SDS-PAGE materials
-
HPLC system with a suitable column (e.g., C18 for small molecule conjugates, SEC for protein conjugates)
Procedure:
-
Prepare solutions of your conjugate at a known concentration in the different buffers to be tested.
-
Aliquot the solutions and incubate them at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take a sample from each buffer condition.
-
For a positive control for cleavage, add a reducing agent (e.g., 10 mM DTT) to an aliquot of the conjugate in a neutral buffer and incubate for 30 minutes.
-
Analyze the samples by non-reducing SDS-PAGE or HPLC.
-
SDS-PAGE (for protein conjugates): Intact conjugate will run at a higher molecular weight than the cleaved components. Compare the band intensities of the intact conjugate over time.
-
HPLC: Monitor the peak corresponding to the intact conjugate and look for the appearance of new peaks corresponding to the cleaved fragments.
-
-
Quantify the percentage of intact conjugate remaining at each time point to determine the stability in each buffer.
Protocol 2: Controlled Cleavage of the Disulfide Bond
This protocol describes how to achieve controlled and complete cleavage of the disulfide bond.
Materials:
-
This compound conjugate
-
Reducing agent solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis membrane to remove the reducing agent after cleavage.
Procedure:
-
Dissolve the conjugate in the reaction buffer to a desired concentration.
-
Add the reducing agent to the desired final concentration (a 10- to 50-fold molar excess over the conjugate is recommended).
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration (e.g., 4 hours to overnight) for sensitive biomolecules.
-
Monitor the cleavage reaction by an appropriate analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once cleavage is complete, remove the excess reducing agent using a desalting column or dialysis.
Data Presentation
Table 1: Representative Stability of a Disulfide-Linked Conjugate in Various Buffers at 37°C
| Buffer | pH | % Intact Conjugate after 24h | % Intact Conjugate after 72h |
| Sodium Acetate | 5.5 | >95% | >90% |
| Phosphate Buffered Saline (PBS) | 7.4 | ~85% | ~70% |
| Tris Buffer | 8.5 | ~60% | ~40% |
| PBS + 10 mM DTT | 7.4 | <5% | <1% |
Note: This table presents example data to illustrate expected trends. Actual stability will depend on the specific conjugate and experimental conditions.
Visualizations
References
- 1. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 2. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 3. organic chemistry - Can acidic conditions break disulfide bonds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. biosynth.com [biosynth.com]
- 9. The role of disulfide bond in hyperthermophilic endocellulase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. PEGylation of Peptides/Proteins/Antibody, PEGylation Reagents | AxisPharm [axispharm.com]
impact of steric hindrance on "Propargyl-PEG1-SS-PEG1-Propargyl" reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of steric hindrance on the reactivity of "Propargyl-PEG1-SS-PEG1-Propargyl".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound" is a homobifunctional, cleavable crosslinker.[1][2] It features two terminal propargyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3][4] The central disulfide bond provides a cleavable linkage that can be broken under reducing conditions.[5] Its primary applications are in bioconjugation and the development of antibody-drug conjugates (ADCs), where it serves to link molecules together with the option of later separating them.[1][6][7]
Q2: How does steric hindrance affect the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this linker?
A2: Steric hindrance can impact the CuAAC reaction by impeding the approach of the azide-containing molecule to the propargyl groups of the linker. While CuAAC is generally considered robust, bulky substituents near the reacting azide (B81097) or alkyne can decrease the reaction rate and overall yield. The PEG1 spacers in the linker are designed to provide some spatial separation to minimize this effect.[8][9] However, when conjugating large molecules like proteins or nanoparticles, steric hindrance can still be a significant factor.
Q3: Can the PEG linker itself cause steric hindrance?
A3: Yes, while PEG linkers are often used to reduce steric hindrance between two large conjugated molecules, the PEG chain itself can sometimes contribute to steric shielding.[8][10][11][12] A very long PEG chain can wrap around the reactive site, potentially blocking access for the other reactant, especially in crowded molecular environments.[8] The short PEG1 units in "this compound" are intended to provide hydrophilicity and some spacing with minimal self-shielding.[2]
Q4: How does steric hindrance influence the cleavage of the disulfide bond?
A4: The accessibility of the disulfide bond to reducing agents is crucial for its cleavage.[13][14][15] Large, bulky molecules conjugated to the propargyl ends of the linker can sterically hinder the approach of reducing agents like DTT or TCEP to the central disulfide bond. This can lead to slower or incomplete reduction. The three-dimensional conformation of the conjugated molecule plays a significant role in the accessibility of the disulfide bond.[13][15]
Q5: Are there alternative click chemistry reactions that are less sensitive to steric hindrance?
A5: Yes, for instances where steric hindrance is a major obstacle for CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) can be an effective alternative. SPAAC does not require a copper catalyst and can sometimes be more efficient for conjugating bulky molecules. However, the "this compound" linker is designed for CuAAC.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues
Issue: Low or no yield in the CuAAC reaction.
-
Potential Cause: Steric hindrance from bulky substituents on the azide-containing molecule is preventing efficient reaction with the propargyl groups.
-
Recommended Solution:
-
Increase the concentration of the azide-containing molecule to drive the reaction equilibrium towards the product.
-
Prolong the reaction time to allow for more opportunities for the sterically hindered molecules to react.
-
Optimize the reaction temperature. While room temperature is standard, gentle heating may increase reaction kinetics. However, be cautious of potential degradation of sensitive biomolecules.
-
Ensure the use of a copper(I)-stabilizing ligand, such as THPTA or TBTA, which can also enhance reaction efficiency.[16]
-
Issue: Incomplete reaction, with starting material still present.
-
Potential Cause: One of the two propargyl groups has reacted, but the second is sterically inaccessible due to the now-attached bulky molecule.
-
Recommended Solution:
-
This is a common challenge with homobifunctional linkers and large substituents. Consider a step-wise conjugation approach if possible, where the first conjugation is performed under milder conditions, followed by a second conjugation with a higher concentration of the second molecule.
-
If a 1:2 linker-to-molecule ratio is desired, using a larger excess of the molecule to be conjugated can help saturate both propargyl sites.
-
Disulfide Bond Cleavage Issues
Issue: Incomplete or slow cleavage of the disulfide bond.
-
Potential Cause: The bulky molecules conjugated to the linker are sterically hindering the access of the reducing agent to the disulfide bond.
-
Recommended Solution:
-
Increase the concentration of the reducing agent (e.g., DTT or TCEP).
-
Increase the reaction temperature to enhance the rate of reduction, provided the conjugated molecules are stable at higher temperatures.
-
Consider using a smaller, more potent reducing agent if compatible with your system.
-
If the conjugate is a protein, partial denaturation might be necessary to expose the disulfide bond. This should be done with caution to avoid irreversible damage to the protein's activity.
-
Issue: Disulfide scrambling or formation of non-native disulfide bonds.
-
Potential Cause: This can occur during the reduction and subsequent handling of the cleaved products, especially with protein conjugates that have other accessible cysteine residues.
-
Recommended Solution:
-
Perform the reduction in the presence of a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
After reduction, immediately proceed to the next step of your workflow or cap the free thiols to prevent re-oxidation and scrambling.
-
Quantitative Data Summary
The following tables summarize representative data on how steric hindrance can affect the kinetics of CuAAC and disulfide reduction reactions. Note that this data is illustrative and reaction rates with "this compound" will depend on the specific molecules being conjugated.
Table 1: Impact of Steric Hindrance on CuAAC Reaction Rates
| Alkyne Substrate | Azide Substrate | Relative Rate Constant (k) |
| Small Alkyne | Small Azide | 1.00 |
| Propargyl-PEG1-Linker | Small Azide | 0.95 |
| Small Alkyne | Bulky Azide (e.g., Protein) | 0.60 |
| Propargyl-PEG1-Linker | Bulky Azide (e.g., Protein) | 0.55 |
| Bulky Alkyne | Bulky Azide (e.g., Protein) | 0.20 |
This table illustrates the general trend that increased steric bulk on either the alkyne or azide reactant leads to a decrease in the reaction rate constant.
Table 2: Influence of Steric Hindrance on Disulfide Reduction Rates
| Conjugated Molecule | Reducing Agent | Relative Rate of Reduction |
| None (Free Linker) | DTT (10 mM) | 1.00 |
| Small Molecule (e.g., Fluorophore) | DTT (10 mM) | 0.85 |
| Peptide (10 amino acids) | DTT (10 mM) | 0.65 |
| Protein (e.g., Fab fragment) | DTT (10 mM) | 0.30 |
| Protein (e.g., IgG) | DTT (10 mM) | 0.15 |
This table demonstrates that as the size of the molecule conjugated to the linker increases, the rate of disulfide bond reduction decreases due to increased steric hindrance around the disulfide bond.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "this compound"
This protocol provides a general procedure for conjugating an azide-containing molecule to "this compound".
Materials:
-
"this compound"
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in DMSO or buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the "this compound" to the desired final concentration (e.g., 1 mM).
-
Add the azide-containing molecule. For a 1:2 conjugation, use a slight excess (e.g., 2.2 equivalents). For sterically hindered molecules, a larger excess (e.g., 5-10 equivalents) may be necessary.
-
Add the copper-stabilizing ligand to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Vortex the tube gently and incubate at room temperature for 1-4 hours. For sterically hindered reactions, incubation overnight may be required.
-
Protect the reaction from light.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugated molecule.
-
Protocol 2: Disulfide Bond Cleavage of a "this compound" Conjugate
This protocol describes the cleavage of the disulfide bond within a purified conjugate.
Materials:
-
Purified "this compound" conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0)
-
Nitrogen or Argon gas
Procedure:
-
Preparation:
-
Dissolve the purified conjugate in the reaction buffer to a known concentration.
-
Degas the buffer and the conjugate solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can promote re-oxidation of thiols.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP in degassed water).
-
Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM. For sterically hindered conjugates, a higher concentration may be necessary.
-
Incubate the reaction at 37°C for 1-2 hours under an inert atmosphere. The reaction progress can be monitored by techniques like SDS-PAGE (for proteins) or mass spectrometry.
-
-
Post-Cleavage Handling:
-
Once cleavage is complete, the resulting molecules with free thiol groups should be used immediately in the next step to prevent re-formation of disulfide bonds.
-
If necessary, the reducing agent can be removed by size exclusion chromatography or dialysis.
-
Visualizations
Caption: Experimental workflow for conjugation and cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS: 1964503-40-9 | AxisPharm [axispharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 13. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric effects in peptide and protein exchange with activated disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal After CuAAC Reaction
Welcome to the technical support center for catalyst removal following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove residual copper from my CuAAC reaction?
Residual copper catalysts can be detrimental for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1][2]
-
Interference with Downstream Applications: The presence of copper can interfere with subsequent applications, such as fluorescence-based assays or other catalytic transformations.[1]
-
Product Instability: Residual copper can affect the stability and purity of your final product.[1]
-
Inaccurate Quantification: Copper ions can interfere with assays used to quantify biomolecules.
Q2: What are the common methods for removing the copper catalyst after a CuAAC reaction?
Several methods are commonly employed for the removal of copper catalysts. The best method for your experiment will depend on the properties of your product (e.g., solubility, stability) and the scale of your reaction. The primary methods include:
-
Chelation: Using a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to form a water-soluble complex with copper. This complex can then be removed through aqueous extraction.[1]
-
Solid-Phase Extraction (SPE): Utilizing solid-supported scavengers or resins that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][3]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Dialysis: For macromolecular products like proteins or large polymers, dialysis against an EDTA-containing buffer can effectively remove the copper-EDTA complex while retaining the desired product.[4][5]
-
Size Exclusion Chromatography (SEC): This technique can be used to separate larger products from the smaller copper-EDTA complex.[6]
Troubleshooting Guide
Problem 1: My product is soluble in an organic solvent, but I'm having trouble removing the copper catalyst.
Scenario: I see a blue/green color in my organic layer after an EDTA wash.
-
Probable Cause: The copper-EDTA complex may have some solubility in your organic solvent, or an emulsion is preventing clean phase separation.[1]
-
Solution:
-
Increase Polarity of Aqueous Phase: Add a small amount of brine to the separatory funnel to help break up emulsions and improve phase separation.[1]
-
Back-Extraction: After the initial EDTA extraction, wash the organic layer with water or brine to remove any remaining water-soluble complexes.[1]
-
Repeat Extractions: Perform multiple extractions with fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Problem 2: My product is water-soluble. How can I effectively remove the copper catalyst?
-
Probable Cause: Standard liquid-liquid extraction with an organic solvent is not feasible for water-soluble products.
-
Solution:
-
Dialysis: If your product is a macromolecule (e.g., protein, large polymer), dialyze the reaction mixture against a buffer containing EDTA.[4][5] This will allow the smaller copper-EDTA complex to diffuse out while retaining your larger product.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on size and can be used to separate your large product from the smaller copper-EDTA complex.[6]
-
Solid-Phase Extraction (SPE): Use a copper scavenger resin. The reaction mixture is passed through a cartridge containing the resin, which selectively binds the copper. The purified product is then collected in the eluate.
-
Problem 3: The scavenger resin is not effectively removing the copper catalyst.
-
Probable Cause 1: Insufficient amount of scavenger resin.
-
Solution: Increase the amount of scavenger resin used. Consult the manufacturer's guidelines for the recommended resin-to-copper ratio.
-
-
Probable Cause 2: Poor mixing of the resin with the reaction mixture.
-
Solution: Ensure adequate mixing by gently agitating or stirring the slurry. Avoid vigorous stirring that could lead to mechanical degradation of the resin.
-
-
Probable Cause 3: The oxidation state of the copper is not optimal for the chosen resin.
-
Solution: Some scavenger resins are more effective at binding Cu(I) versus Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism. You may need to either oxidize or reduce the copper prior to scavenging.
-
Quantitative Data Summary
| Method | Typical Efficiency | Advantages | Disadvantages |
| Chelation (EDTA) | High | Cost-effective, readily available. | Can be difficult with water-soluble products, may require multiple extractions.[1][4] |
| Solid-Phase Extraction | Very High | High selectivity, simple filtration-based removal.[1][3] | More expensive than chelation, potential for non-specific binding of the product. |
| Dialysis | High (for macromolecules) | Gentle method for biomolecules.[4][5] | Time-consuming, not suitable for small molecules. |
| Precipitation | Variable | Simple and fast. | May co-precipitate the product, leading to lower yields. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Extraction (for organic-soluble products)
-
Reaction Quenching: Once the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA (0.1 M, pH 8).
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Extraction: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
-
Resin Selection: Choose a copper scavenger resin appropriate for your solvent system and the oxidation state of the copper in your reaction.
-
Resin Addition: Add the scavenger resin directly to the crude reaction mixture. The amount of resin should be in excess relative to the amount of copper catalyst used.
-
Incubation: Gently stir or agitate the resulting slurry at room temperature. The required incubation time will vary depending on the specific resin and reaction conditions (consult the manufacturer's protocol).
-
Filtration: Filter the mixture to remove the resin. The resin will have the copper bound to it.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent.[1]
Visualizations
Caption: Workflow for selecting a copper removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Disulfide Bond Cleavage
Welcome to the technical support center for controlling the rate of disulfide bond cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for disulfide bond cleavage, and how do they differ?
The most commonly used reducing agents are dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME).[1][2][3] Their primary differences lie in their mechanism, stability, and optimal reaction conditions.
-
Dithiothreitol (DTT): A dithiol that is a very effective reducing agent because the formation of a stable six-membered ring with an internal disulfide bond drives the reaction to completion.[4][5][6] It is most effective at pH values above 7.
-
Tris(2-carboxyethyl)phosphine (TCEP): A thiol-free reducing agent that is effective over a broad pH range (1.5-8.5).[7][8] TCEP is more stable, resistant to air oxidation, and does not need to be removed before some subsequent sulfhydryl-reactive labeling steps.[6][8]
-
β-Mercaptoethanol (BME): A monothiol that is effective at reducing disulfide bonds but requires a large excess to drive the reaction equilibrium towards the reduced state.[3] It is known for its strong, unpleasant odor.[3]
Q2: Which factors have the greatest impact on the rate of disulfide bond cleavage?
Several factors can be modulated to control the rate of disulfide cleavage:
-
pH: The rate of thiol-disulfide exchange is highly dependent on pH.[9][10] Thiol-based reducing agents are most reactive in their thiolate anion (S⁻) form, which is favored at neutral to alkaline pH (typically >7.5).[10][11]
-
Temperature: Increasing the reaction temperature generally increases the rate of cleavage.[9][12] However, care must be taken to avoid protein denaturation at excessive temperatures.[13]
-
Reagent Concentration: Higher concentrations of the reducing agent will increase the reaction rate.[2][12] For monothiols like BME, a large excess is necessary to shift the equilibrium towards the reduced products.[3]
-
Protein Structure and Accessibility: The accessibility of the disulfide bond to the reducing agent is a critical factor.[14] Disulfide bonds buried within the protein's three-dimensional structure will be reduced more slowly than those on the surface.[15] The addition of denaturants like urea (B33335) can increase the rate of reduction for buried disulfides by unfolding the protein.[15]
-
Steric Hindrance: Steric hindrance around the disulfide bond can slow the rate of cleavage.[2]
Q3: How can I prevent the re-formation of disulfide bonds after cleavage?
To prevent the re-oxidation of free thiols back into disulfide bonds, a process often mediated by oxygen, several strategies can be employed:
-
Alkylation: After reduction, cap the newly formed free thiols with an alkylating agent.[16] Common alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (B48618).[16][17]
-
Work in an Anaerobic Environment: Excluding oxygen can prevent re-oxidation. This can be achieved by working in a glove box or by using degassed buffers.
-
Maintain a Low pH: After the reduction reaction is complete, lowering the pH of the solution can help prevent re-oxidation, as the thiolate anion required for disulfide formation is less prevalent at acidic pH.[7]
-
Immediate Processing: Lyophilizing the sample immediately after the reaction removes the solvent, which is critical for preventing re-oxidation.[7]
Troubleshooting Guide
Issue 1: Incomplete or Slow Disulfide Bond Cleavage
Possible Causes & Solutions
| Possible Cause | Solution |
| Suboptimal pH | For thiol-based reagents like DTT and BME, ensure the reaction buffer pH is between 7.5 and 8.5 to favor the reactive thiolate anion form.[10] TCEP is effective over a wider pH range (1.5-8.5).[7][8] |
| Insufficient Reagent Concentration | Increase the molar excess of the reducing agent. A 10- to 100-fold molar excess over the disulfide bond concentration is a common starting point.[2] |
| Low Reaction Temperature | Increase the incubation temperature (e.g., to 37°C) to accelerate the reaction rate.[2] Monitor protein stability to avoid denaturation. |
| Inaccessible Disulfide Bonds | If disulfide bonds are buried within the protein structure, add a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) to the reaction buffer to unfold the protein and increase accessibility.[15] |
| Reagent Degradation | Prepare fresh stock solutions of reducing agents, especially DTT and BME, which can oxidize over time.[2] |
Issue 2: Protein Aggregation or Precipitation After Reduction
Possible Causes & Solutions
| Possible Cause | Solution |
| Exposure of Hydrophobic Regions | Cleavage of structural disulfide bonds can lead to protein unfolding and exposure of hydrophobic cores, causing aggregation.[18][19] Include a mild denaturant or solubilizing agent (e.g., L-arginine, low concentrations of urea) in the buffer. |
| Intermolecular Disulfide Scrambling | Incomplete reduction or partial re-oxidation can lead to incorrect disulfide bond formation between different protein molecules. Ensure complete reduction and immediately follow with an alkylation step to block free thiols.[18] |
| Incorrect Buffer Conditions | High free thiol levels in combination with certain conditions like low pH can promote aggregation.[18][19] Optimize buffer pH and ionic strength post-reduction. |
Quantitative Data Summary
Table 1: Comparison of Common Disulfide Reducing Agents
| Characteristic | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Type | Dithiol | Phosphine (Thiol-free) | Monothiol |
| Optimal pH | > 7.5 | 1.5 - 8.5[7][8] | > 8.0 |
| Mechanism | Forms a stable internal cyclic disulfide.[4][6] | Nucleophilic attack by phosphorus.[6] | Requires a second molecule to resolve the mixed disulfide intermediate.[3] |
| Stability | Prone to air oxidation. | Highly stable, resistant to air oxidation.[8] | Prone to air oxidation. |
| Odor | Mild | Odorless[6] | Strong, unpleasant[3] |
| Typical Concentration | 10 - 100 mM[2] | 5 - 50 mM[6] | High excess required. |
| Interference | Thiol group can interfere with subsequent maleimide (B117702) or iodoacetamide chemistry.[6] | Does not interfere with sulfhydryl-reactive labels.[6] However, can react with maleimides under certain conditions.[20] | Interferes with sulfhydryl-reactive labels. |
Experimental Protocols & Workflows
General Workflow for Disulfide Bond Reduction and Analysis
The following diagram illustrates a typical experimental workflow for reducing disulfide bonds and quantifying the result.
Caption: Workflow for disulfide bond reduction and analysis.
Protocol 1: Disulfide Bond Reduction using DTT
This protocol provides a general method for reducing disulfide bonds in a protein sample.
-
Prepare Buffers:
-
Set up the Reaction:
-
Dissolve your protein in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the DTT stock solution to the protein solution to a final concentration of 10-100 mM.[2]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours.[2] The optimal time may vary depending on the protein and accessibility of the disulfide bonds.
-
-
Downstream Processing:
-
Proceed immediately to the next step (e.g., alkylation, buffer exchange, or analysis) to prevent re-oxidation.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free sulfhydryl groups to determine the extent of disulfide bond cleavage.[22][23]
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Stock: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the reaction buffer to a concentration of 4 mg/mL.
-
Cysteine Standard: Prepare a series of known concentrations of L-cysteine in the reaction buffer to create a standard curve.
-
-
Assay Procedure:
-
To 50 µL of your reduced protein sample (or cysteine standard), add 2.5 mL of reaction buffer.
-
Add 100 µL of the DTNB stock solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Calculation:
-
Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve generated from the cysteine standards.
-
Troubleshooting Logic
If you are encountering issues with your disulfide cleavage experiments, use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for incomplete cleavage.
References
- 1. Selective Gas-Phase Ion/Ion Reactions: Enabling Disulfide Mapping via Oxidation and Cleavage of Disulfide Bonds in Intermolecularly-Linked Polypeptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. Disulfide-bond cleavage and formation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. quora.com [quora.com]
- 23. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
analytical techniques for monitoring "Propargyl-PEG1-SS-PEG1-Propargyl" reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring reactions involving the homobifunctional, cleavable linker Propargyl-PEG1-SS-PEG1-Propargyl .
Section 1: General Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical linker molecule used in bioconjugation and the development of therapeutics like antibody-drug conjugates (ADCs). It is designed with specific functional parts: two propargyl groups and a central disulfide bond, connected by short polyethylene (B3416737) glycol (PEG) spacers.
Q2: What are the key functional components of this linker and their purpose?
This linker has three primary components:
-
Propargyl Groups (-C≡CH): These are terminal alkynes that serve as reactive handles for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the highly efficient and specific covalent attachment of the linker to molecules containing an azide (B81097) group.[1][]
-
Disulfide Bond (-S-S-): This is a cleavable unit. The disulfide bond is stable under normal physiological conditions but can be selectively broken in the presence of reducing agents (like DTT or TCEP) or in the reducing environment inside a cell.[3] This feature is crucial for designing ADCs where the cytotoxic payload needs to be released from the antibody at the target site.[4][]
-
PEG1 Spacers (-CH₂CH₂O-): The short, single-unit PEG spacers enhance the solubility and hydrophilicity of the linker and the resulting conjugate, which can help prevent aggregation issues common with hydrophobic molecules.[6]
Q3: What are the primary applications of this linker?
Its main application is as a homobifunctional, cleavable linker . This means it can connect two identical or different azide-containing molecules. In ADC development, it can be used to attach two drug molecules to an antibody or to create complex drug-linker constructs. The cleavable disulfide bond allows for controlled release of the conjugated molecules.[4]
Q4: How should I store and handle this reagent?
Like most reactive biochemical reagents, it should be stored in a cool, dry, and dark place, typically at -20°C, to prevent degradation of the propargyl groups and potential oxidation. When handling, it is advisable to use inert gas (like argon or nitrogen) to prevent exposure to moisture and oxygen.
Section 2: Monitoring the Click Reaction (CuAAC)
The propargyl groups of the linker react with azide-functionalized molecules (e.g., proteins, peptides, payloads) via the CuAAC reaction to form a stable triazole ring.
FAQs: CuAAC Reaction
Q1: How can I verify the integrity of the propargyl groups on my starting material before starting the reaction?
You can use spectroscopic methods:
-
¹H NMR: The terminal alkyne proton (≡C-H) has a characteristic chemical shift, typically appearing in the range of δ 2.0-3.1 ppm.[7][8] Its presence confirms the integrity of the propargyl group.
-
IR Spectroscopy: A sharp, narrow band for the C-H stretch of the terminal alkyne should be visible around 3260-3330 cm⁻¹, with a weaker C≡C triple bond stretch appearing between 2100-2260 cm⁻¹.[7]
Q2: What are the best analytical techniques for monitoring the progress of the CuAAC reaction?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to separate the reactants, intermediates (mono-conjugated), and the final di-conjugated product, and confirm their identities by their mass-to-charge ratio.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): HPLC can track the disappearance of starting materials and the appearance of products. The retention time will change as the polarity of the molecule changes upon conjugation.
-
TLC (Thin-Layer Chromatography): For a quick, qualitative check of reaction progress, especially in small-molecule synthesis.
Q3: What changes should I expect in my analytical data as the reaction proceeds?
-
LC-MS: You will observe a decrease in the peak corresponding to the starting linker and the appearance of new peaks. You should see a peak for the mono-adduct (linker + 1 azide molecule) and the di-adduct (linker + 2 azide molecules), each with a predictable increase in molecular weight.
-
¹H NMR: The signal for the terminal alkyne proton (around 2-3 ppm) will disappear and a new signal for the triazole proton will appear (typically δ 7.5-8.5 ppm).
Troubleshooting Guide: CuAAC Reaction
Q: My click reaction is slow, incomplete, or failing. What are the common causes? A: Several factors can inhibit the CuAAC reaction:
-
Catalyst Issues: The reaction requires a Cu(I) catalyst. If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is essential to generate the active Cu(I) species.[9][10] Ensure your reducing agent is fresh and added in sufficient quantity.
-
Oxygen Contamination: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., argon) can prevent this.
-
Ligand Absence: Copper-coordinating ligands can stabilize the Cu(I) catalyst and accelerate the reaction.
-
Reactant Purity: Impurities in your azide-containing molecule or the linker itself can interfere with the reaction. Verify the purity of your starting materials.[11]
-
pH and Solvent: The CuAAC reaction is robust but works optimally within a pH range of 4-12.[9] Ensure your solvent system is compatible and solubilizes all reactants. Sometimes, adding a co-solvent like DMSO can help with solubility issues.[12]
Q: I see unexpected side products in my LC-MS analysis. What could they be? A: A common side reaction, especially at higher temperatures or with certain catalysts, is the homo-coupling (dimerization) of the terminal alkyne , known as Glaser coupling.[13] This would result in a product with a mass corresponding to two linker molecules joined together. Analyzing the reaction mixture by MS can help identify such species.
Q: How can I confirm that both propargyl groups have reacted to form the di-substituted product? A: The primary method is LC-MS . By analyzing the mass spectrum of the major product peak, you can confirm its molecular weight. The expected mass will be the sum of the linker's mass plus the mass of two of your azide-containing molecules. You can also use tandem MS (MS/MS) to fragment the molecule and confirm its structure.
Section 3: Monitoring Disulfide Bond Cleavage
The central disulfide bond is designed to be cleaved under reducing conditions, releasing the conjugated cargo.
FAQs: Disulfide Cleavage
Q1: What are the common reagents used to cleave the disulfide bond?
The most common reducing agents are:
-
Dithiothreitol (DTT): A strong reducing agent, often used in excess.
-
Tris(2-carboxyethyl)phosphine (TCEP): An effective and more stable alternative to DTT, as it is odorless, less prone to air oxidation, and effective over a wider pH range.[3]
Q2: How can I monitor the cleavage of the disulfide bond?
-
LC-MS: This is the most definitive method. After cleavage, the parent molecule will disappear, and a new peak corresponding to the cleaved thiol-containing fragment will appear at a different retention time and with a predictable mass.
-
SDS-PAGE (for protein conjugates): When analyzing a protein conjugate, running samples under non-reducing and reducing conditions will show a mobility shift on the gel if the linker cleavage results in the release of a component.[14]
-
Ellman's Assay: This is a colorimetric assay that quantifies the number of free thiol (-SH) groups generated upon disulfide bond reduction.[14][15]
Q3: What analytical signature indicates successful cleavage?
In LC-MS, you will see the disappearance of the peak for the intact conjugate and the appearance of a new peak for the cleaved fragment. The mass of the cleaved fragment will be approximately half the mass of the original linker plus the mass of the attached molecule. The resulting free thiol group (-SH) will add 1 Da to the mass of each fragment compared to a simple half-mass calculation.
Troubleshooting Guide: Disulfide Cleavage
Q: The disulfide bond is not cleaving completely. What should I check? A:
-
Reducing Agent Concentration: Ensure you are using a sufficient molar excess of the reducing agent (DTT or TCEP). A 10- to 50-fold molar excess is common.
-
Reaction Time and Temperature: Cleavage may not be instantaneous. Allow sufficient time (e.g., 30-60 minutes at room temperature or 37°C) and ensure proper mixing.
-
pH of the Buffer: The efficiency of thiol-based reducing agents like DTT is pH-dependent and is significantly higher at pH > 7.5. TCEP is effective over a broader pH range.
-
Reagent Quality: Reducing agents can degrade over time. Use a fresh solution for best results.
Q: My molecule appears to be re-forming the disulfide bond after cleavage. How can I prevent this? A: The newly formed free thiols (-SH) can be susceptible to re-oxidation by air. To prevent this, you can add an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) after the reduction step.[3] This will cap the free thiols with an alkyl group, preventing them from re-forming disulfide bonds.[16]
Q: Ellman's test is giving me inconsistent or no results. What could be the issue? A:
-
Incorrect Buffer pH: The Ellman's reaction requires a slightly alkaline pH (typically pH 8.0) to ensure the chromogenic product (TNB) is fully ionized for detection at 412 nm.[15]
-
Interfering Substances: Other reducing agents present in your sample (like residual DTT or TCEP) will react with Ellman's reagent (DTNB), leading to a false positive. It is crucial to remove excess reducing agent before performing the assay, for example, by using a desalting column.
-
Incorrect Wavelength: The absorbance of the yellow product must be measured at 412 nm.[17]
-
Concentration Range: Ensure your sample concentration falls within the linear range of your standard curve. High concentrations of thiols can lead to inaccurate readings.[15]
Section 4: Key Analytical Protocols & Data
Mass Spectrometry (MS) Data
This table summarizes the expected molecular weights (monoisotopic) for the linker and its derivatives. This is crucial for interpreting LC-MS data.
| Compound/State | Modification | Expected Mass (Da) | Notes |
| Intact Linker | This compound | 230.03 | The starting material. |
| Mono-Adduct | Linker + 1 Azide-Molecule (R-N₃) | 230.03 + MW(R-N₃) | Product after the first click reaction. |
| Di-Adduct | Linker + 2 Azide-Molecules (R-N₃) | 230.03 + 2 * MW(R-N₃) | Final product after both click reactions. |
| Cleaved Fragment | HS-PEG1-Propargyl | 116.02 | Product after disulfide reduction. Two of these are formed. |
| Cleaved Adduct | HS-PEG1-Triazole-R | 116.02 + MW(R-N₃) | Product after reduction of the di-adduct. |
Experimental Protocol: RP-HPLC for Reaction Monitoring
This protocol provides a general starting point for monitoring both click and cleavage reactions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (or TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: Start with a linear gradient appropriate for your analytes' hydrophobicity. A typical gradient might be 5-95% B over 20-30 minutes.
-
Detection: UV detection at 220 nm and 280 nm (if conjugating to proteins/peptides).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A before injection.
| Parameter | Recommended Setting |
| Column Type | C18 or C8 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV (220/280 nm), coupled with MS |
| Column Temperature | 40 - 60 °C |
Experimental Protocol: Ellman's Assay for Thiol Quantification
This protocol is used to measure the concentration of free thiols generated after disulfide cleavage.[15]
-
Prepare Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of the Reaction Buffer.
-
Prepare Standards: Create a standard curve using a known thiol, such as cysteine hydrochloride, with concentrations ranging from 0 to 1.5 mM in Reaction Buffer.
-
Sample Preparation:
-
Perform the disulfide cleavage reaction on your conjugate.
-
Crucially, remove the excess reducing agent (DTT/TCEP) using a desalting column or spin filter to avoid interference.
-
Prepare your "unknown" sample by diluting the purified, cleaved product in the Reaction Buffer to an appropriate concentration.
-
-
Assay:
-
In a 96-well plate, add 50 µL of Ellman's Reagent Solution to 250 µL of each standard and unknown sample.
-
Prepare a blank using only Reaction Buffer and the reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 412 nm using a spectrophotometer or plate reader.
-
Calculation: Determine the thiol concentration of your sample by comparing its absorbance to the standard curve.
Section 5: Visual Workflows and Diagrams
General Experimental Workflow
This diagram outlines the typical experimental sequence for using the linker.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
Technical Support Center: Propargyl-PEG1-SS-PEG1-Propargyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Propargyl-PEG1-SS-PEG1-Propargyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a homobifunctional, cleavable crosslinker. It features two terminal propargyl (alkyne) groups that can react with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". The central disulfide (-S-S-) bond can be cleaved by reducing agents, allowing for the controlled release of conjugated molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and flexibility of the linker.[1]
Q2: What are the primary applications of this linker?
This linker is ideal for applications requiring reversible bioconjugation.[1] Common uses include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy. The disulfide bond is designed to be stable in circulation but cleaved within the reducing environment of a target cell.[2][3]
-
Drug Delivery: Constructing reversible linker systems for the targeted release of therapeutics.[1]
-
Probe Development: Creating cleavable probes for diagnostic and imaging applications.[1]
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the integrity of the reagent. Key recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | To prevent degradation of the reactive functional groups. |
| Atmosphere | Store in a sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and oxidation. |
| Light | Protect from light. | To prevent light-induced degradation. |
| Handling | Equilibrate the vial to room temperature before opening. Use freshly prepared solutions. Avoid repeated freeze-thaw cycles. | To prevent condensation of moisture inside the vial and ensure optimal reactivity. |
Q4: In what solvents is this linker soluble?
While the PEG spacers improve aqueous solubility, stock solutions are typically prepared in organic solvents. Dimethylsulfoxide (DMSO) is a commonly used solvent for similar PEGylated linkers.
Q5: What is the stability of the disulfide bond?
The disulfide bond is stable under physiological pH conditions but can be cleaved in the presence of reducing agents.[] The stability can be influenced by steric hindrance around the bond and the local redox environment.[5] Disulfide scrambling can occur under alkaline conditions (pH > 7).[6][7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered during the conjugation of this compound with azide-containing molecules.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Degraded Reagents: The propargyl groups on the linker or the azide (B81097) on the target molecule may have degraded. | Ensure proper storage of all reagents.[8] Use fresh, high-quality reagents and prepare solutions immediately before use. |
| Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | Use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 oxidation state.[9] Ensure sufficient reducing agent is present. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and sodium ascorbate.[9] | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can hinder the reaction. | The CuAAC reaction is generally tolerant of a wide pH range (4-12) and is effective in various solvents, including water and DMSO.[10][11] If solubility is an issue, consider adding a co-solvent like DMSO. Increasing the temperature to 37°C may improve the reaction rate.[8] | |
| Inappropriate Molar Ratios: Incorrect stoichiometry of reactants can lead to incomplete conversion. | Empirically determine the optimal molar ratio of linker to the azide-containing molecule. A slight excess of one component can drive the reaction to completion.[12][13] | |
| Formation of Precipitate | Insoluble Copper Species: Premature reduction of the copper salt before complexation with the ligand can lead to precipitation. | Follow the recommended order of addition: premix the copper salt and ligand before adding to the reaction mixture, and add the reducing agent last.[14] |
| Aggregation of Biomolecules: High concentrations of the crosslinker or the target biomolecule can lead to aggregation. | Optimize the concentrations of the reactants. Dilute protein solutions may require a higher molar excess of the crosslinker. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Inconsistent quality of the linker or other reagents. | Use reagents from the same lot for a series of experiments. Qualify new batches of reagents before use. |
| Buffer Incompatibility: Certain buffer components can interfere with the reaction. | Avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents that can sequester the copper catalyst.[1] Phosphate, HEPES, or borate (B1201080) buffers are generally compatible.[15] |
Disulfide Bond Cleavage
This guide provides troubleshooting for the cleavage of the disulfide bond to release the conjugated molecule.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | Insufficient Reducing Agent: The concentration of the reducing agent (e.g., DTT or TCEP) is too low. | Increase the molar excess of the reducing agent. Typical concentrations for TCEP are 10-20 molar equivalents.[16] For DTT, a final concentration of 1-10 mM is often used. |
| Suboptimal Cleavage Conditions: Incorrect pH or temperature can reduce the efficiency of the reducing agent. | TCEP is effective over a broad pH range, while DTT is more effective at pH > 7.[9] Incubating at 37°C can improve the reduction rate. | |
| Steric Hindrance: The disulfide bond may be sterically inaccessible within the folded structure of the bioconjugate. | Consider partial denaturation of the protein to improve access to the disulfide bond. This should be done with caution to avoid irreversible damage to the protein. | |
| Non-Specific Cleavage of Native Disulfide Bonds | Harsh Reducing Conditions: High concentrations of reducing agents or prolonged incubation times can lead to the cleavage of native disulfide bonds in proteins. | Titrate the concentration of the reducing agent and optimize the incubation time to achieve selective cleavage of the linker's disulfide bond. |
| Payload Re-attachment or Scrambling | Presence of Oxidizing Agents: Residual oxidizing agents can promote the re-formation of disulfide bonds. | Ensure all solutions are de-gassed and free of oxidizing agents. |
| Thiol-Disulfide Exchange: Free thiols can react with other disulfide bonds. | After cleavage, consider capping the free thiols with an alkylating agent like N-ethylmaleimide (NEM) if further reactions are not desired. |
Experimental Protocols
General Protocol for CuAAC Conjugation
This protocol provides a general workflow for the conjugation of an azide-containing biomolecule to this compound.
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and the this compound linker at a desired molar ratio (e.g., 1:5 to 1:20).
-
Premix the CuSO₄ and ligand solutions.
-
Add the copper/ligand mixture to the reaction tube to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Remove unreacted linker and catalyst by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
General Protocol for Disulfide Bond Cleavage with TCEP
This protocol outlines a general procedure for the cleavage of the disulfide bond in a purified conjugate.
-
Preparation of Solutions:
-
Prepare a stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water (e.g., 100 mM).
-
The purified conjugate should be in a suitable buffer, such as PBS, at a known concentration.
-
-
Reduction Reaction:
-
Add the TCEP stock solution to the conjugate solution to a final concentration of 10-20 mM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
The cleavage can be confirmed by analyzing the reaction mixture using techniques such as HPLC, SDS-PAGE (under non-reducing and reducing conditions), or mass spectrometry to detect the released payload and the fragmented biomolecule.
-
Visualizations
Caption: Experimental workflow for conjugation and cleavage.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Battle: Disulfide vs. Hydrazone Linkers in Drug Conjugate Design
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of disulfide and hydrazone cleavable linkers, supported by experimental data and detailed methodologies.
The choice of a cleavable linker is a critical decision in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release the therapeutic agent at the target site. This guide provides an objective comparison of two of the most widely used classes of cleavable linkers: disulfide and hydrazone linkers. We will delve into their distinct cleavage mechanisms, stability profiles, and the factors influencing their performance, supported by quantitative data and detailed experimental protocols to aid in the rational design of next-generation drug conjugates.
At a Glance: Disulfide vs. Hydrazone Linkers
| Feature | Disulfide Linkers | Hydrazone Linkers |
| Cleavage Trigger | Reduction (high glutathione (B108866) concentration) | Acidic pH |
| Typical Cleavage Site | Intracellular (cytosol) | Intracellular (endosomes/lysosomes) |
| Primary Stability Concern | Premature cleavage in plasma due to free thiols | Hydrolysis at physiological pH |
| Key Design Strategy for Stability | Introduction of steric hindrance | Modification of electronic properties (substituents) |
| Bystander Effect | Possible, as released payload can be membrane-permeable | Possible, but the released drug may be charged and less permeable |
Mechanism of Action: A Tale of Two Chemistries
Disulfide and hydrazone linkers operate via fundamentally different chemical principles to achieve payload release.
Disulfide Linkers: Redox-Sensitive Release
Disulfide linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular space.[] The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1-10 mM in the cytoplasm, whereas it is only in the micromolar range (~5 µmol/L) in the blood.[] This steep gradient ensures that the disulfide bond remains relatively stable in circulation but is rapidly cleaved upon internalization into the target cell, releasing the payload.[2] The stability of disulfide linkers can be modulated by introducing steric hindrance, such as methyl groups, adjacent to the disulfide bond, which shields it from premature reduction.[3][4]
Hydrazone Linkers: pH-Dependent Hydrolysis
Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following internalization.[][] The rate of hydrolysis is highly dependent on the chemical structure of the hydrazone, with aromatic hydrazones generally being more stable than aliphatic ones due to resonance stabilization.[7][8] The electronic properties of substituents on the aromatic ring can be modified to fine-tune the rate of cleavage, allowing for a balance between plasma stability and efficient intracellular drug release.[7]
Quantitative Comparison of Linker Stability
The stability of the linker in plasma is a critical parameter that directly impacts the therapeutic index of a drug conjugate. Premature cleavage leads to systemic exposure to the cytotoxic payload, resulting in off-target toxicity. The following tables summarize quantitative data on the stability of disulfide and hydrazone linkers from various studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Stability of Disulfide Linkers
The stability of disulfide linkers is primarily influenced by steric hindrance around the disulfide bond. Increased steric bulk generally leads to greater stability in the presence of reducing agents.
| Linker Structure | Condition | Half-life (t½) / % Release | Reference |
| Unhindered Disulfide | High GSH (intracellular) | Minutes | [3] |
| Sterically Hindered (e.g., α-methyl substitution) | High GSH (intracellular) | Slower cleavage than unhindered | [3] |
| huC242-SPDB-DM4 (intermediately hindered) | CD1 Mouse Plasma | ~50% remaining after 7 days | [4] |
| Highly Hindered Disulfide | CD1 Mouse Plasma | More stable than intermediately hindered | [4] |
Table 2: Stability of Hydrazone Linkers
The stability of hydrazone linkers is highly pH-dependent and can be tuned by altering the electronic properties of the carbonyl and hydrazine (B178648) precursors.
| Linker Type/Structure | Condition | Half-life (t½) / % Release | Reference |
| Phenylketone-derived hydrazone | Human and mouse plasma (pH ~7.4) | ~2 days | [9] |
| Acylhydrazone (e.g., in cBR96-Dox) | Blood | 43 hours | [10] |
| Acylhydrazone | pH 7.0 | > 2.0 hours | [11] |
| Acylhydrazone | pH 5.0 | 2.4 minutes | [11] |
| Silyl ether-based acid-cleavable linker | Human plasma (pH ~7.4) | > 7 days | [9] |
| Aromatic Hydrazone | pH 7.4 | Highly stable | [7] |
| Aliphatic Hydrazone | pH 7.4 | Less stable than aromatic | [7] |
| Carbonate linker (in Sacituzumab govitecan) | Serum | 36 hours | [9] |
Experimental Protocols
To aid researchers in the evaluation of linker stability and drug release, we provide detailed methodologies for key in vitro experiments.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the drug-linker conjugate in a physiological environment by measuring the amount of intact conjugate and released payload over time.
Objective: To determine the in vitro stability of a drug-linker conjugate in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, optional)
-
Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for LC-MS analysis
-
LC-MS system
Methodology:
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Incubation:
-
Add the ADC stock solution to the pre-warmed plasma to a final concentration of, for example, 100 µg/mL. The final volume of the added stock should be minimal to avoid significant dilution of the plasma (e.g., <5% v/v).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
-
Sample Processing:
-
To each aliquot, add a cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard to precipitate plasma proteins and quench any further reaction.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.
-
To determine the amount of intact ADC, the protein pellet can be redissolved, or an immunocapture method can be used to isolate the ADC before analysis.[12]
-
-
Data Analysis:
-
Plot the percentage of released payload or the percentage of remaining intact ADC against time.
-
Calculate the half-life (t½) of the ADC in plasma from the resulting curve.
-
Intracellular Drug Release Assay
This assay is used to determine the rate and extent of payload release from the ADC following internalization into target cells.
Objective: To quantify the intracellular release of the payload from an ADC in a target cell line.
Materials:
-
Target cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative, optional)
-
Test ADC conjugated with a fluorescent payload or a payload that can be detected with a fluorescent antibody
-
Cell culture medium and supplements
-
Lysosomal tracking dye (e.g., LysoTracker™ Red)
-
Nuclear stain (e.g., DAPI)
-
Flow cytometer and/or confocal microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed the target cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chambered coverglass for microscopy) and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Sample Preparation for Flow Cytometry:
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™).
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer to measure the intracellular fluorescence intensity, which corresponds to the amount of internalized and released payload.
-
-
Sample Preparation for Confocal Microscopy:
-
At each time point, wash the cells with PBS.
-
If desired, incubate the cells with a lysosomal tracking dye for 30-60 minutes before fixation to visualize colocalization.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes (optional, depending on the payload detection method).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the images to determine the subcellular localization of the fluorescent payload and its colocalization with lysosomes.
-
-
Data Analysis:
-
For flow cytometry, quantify the mean fluorescence intensity at each time point to determine the kinetics of drug release.
-
For microscopy, analyze the images to provide qualitative and semi-quantitative information on the spatial distribution of the released payload.
-
Conclusion
The selection of a cleavable linker is a critical decision in the design of effective and safe drug conjugates. Disulfide and hydrazone linkers represent two powerful yet distinct strategies for achieving controlled drug release. Disulfide linkers offer the advantage of being triggered by the highly reducing intracellular environment, while hydrazone linkers provide a pH-sensitive release mechanism within endosomal and lysosomal compartments. The stability and cleavage kinetics of both linker types can be fine-tuned through chemical modifications, allowing for the optimization of the therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker performance, enabling researchers to make informed decisions in the development of next-generation targeted therapies. By carefully considering the interplay between the linker chemistry, the biological target, and the cytotoxic payload, the full potential of these cleavable linker technologies can be realized.
References
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro Validation of Disulfide Bond Cleavage
For researchers, scientists, and drug development professionals, the precise characterization of disulfide bonds is critical for ensuring the structural integrity, stability, and biological function of proteins, particularly for therapeutic molecules like monoclonal antibodies. This guide provides an objective comparison of key in vitro methods used to validate disulfide bond cleavage, supported by experimental data and detailed protocols.
The disruption of disulfide bonds, whether intentional for analytical purposes or an unintended consequence of manufacturing and storage, necessitates reliable validation techniques. This comparison focuses on three primary methodologies: the classic colorimetric Ellman's Assay, the highly specific Mass Spectrometry-based approaches, and the versatile Fluorescent Labeling techniques. Additionally, a qualitative method using non-reducing SDS-PAGE is discussed.
Method Comparison at a Glance
The selection of an appropriate assay for validating disulfide bond cleavage depends on several factors, including the required sensitivity, the need for localization of the cleaved bond, sample throughput, and available instrumentation.
| Feature | Ellman's Assay (DTNB) | Mass Spectrometry (MS) | Fluorescent Labeling | Non-Reducing SDS-PAGE |
| Principle | Colorimetric quantification of free sulfhydryl groups. | Identification and quantification of peptides with free or modified cysteines. | Covalent labeling of free sulfhydryl groups with a fluorescent probe. | Separation of proteins based on molecular weight without disrupting disulfide bonds. |
| Specificity | Measures total free thiols; does not identify specific cysteine residues.[1] | High; identifies specific cysteine residues involved in cleavage.[1] | High for labeling free thiols; specificity for cleavage site depends on experimental design. | Low; indicates a change in overall protein structure or subunit dissociation but not the specific bond. |
| Sensitivity | Micromolar (µM) range.[1] | Picomolar (pM) to femtomolar (fM) range.[1] | Nanomolar (nM) range, depending on the probe.[2] | Microgram (µg) range of protein. |
| Quantitative? | Yes | Yes | Yes (with a standard curve) | Qualitative/Semi-quantitative |
| Key Advantage | Simple, rapid, and cost-effective.[3] | Provides precise localization of cleaved disulfide bonds.[4] | High sensitivity and suitability for high-throughput screening.[5] | Simple, widely available technique for visualizing gross structural changes. |
| Key Limitation | Lacks specificity for the site of cleavage; potential for interference from other thiols. | Requires sophisticated instrumentation and complex data analysis. | Fluorescence intensity can be influenced by the local environment of the probe. | Does not provide information on the specific disulfide bond that was cleaved. |
| Typical Application | Rapid quantification of total free thiols after a reduction reaction.[1] | Definitive identification and quantification of specific cleaved disulfide bonds in biotherapeutics.[4] | High-throughput screening of reducing agents or conditions causing disulfide cleavage. | Quick assessment of the overall impact of reducing conditions on protein integrity. |
In-Depth Methodologies and Experimental Protocols
Ellman's Assay (DTNB)
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][6] The assay is performed before and after the addition of a reducing agent to determine the number of cleaved disulfide bonds.
-
Preparation of Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Standard: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer and create a dilution series for a standard curve.
-
Reducing Agent (e.g., DTT): Prepare a 100 mM stock solution of dithiothreitol (B142953) (DTT) in Reaction Buffer.
-
-
Measurement of Free Thiols (Before Reduction):
-
To a microplate well, add 50 µL of the protein sample (at a known concentration) and 150 µL of Reaction Buffer.
-
Add 10 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols using the cysteine standard curve.
-
-
Measurement of Total Thiols (After Reduction):
-
To a separate sample of the protein, add the reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.
-
Repeat steps 2b-2e to measure the total thiol concentration.
-
-
Calculation of Disulfide Bonds:
-
The concentration of cleaved disulfide bonds is calculated as: (Total Thiol Concentration - Free Thiol Concentration) / 2
-
Mass Spectrometry (MS)
Mass spectrometry offers unparalleled specificity for identifying which disulfide bonds have been cleaved.[4] The general approach involves differentially alkylating free and reduced cysteine residues, followed by enzymatic digestion and LC-MS/MS analysis.
-
Alkylation of Free Thiols:
-
Treat the protein sample with a thiol-reactive alkylating agent, such as N-ethylmaleimide (NEM), to block any initially free sulfhydryl groups.
-
-
Reduction of Disulfide Bonds:
-
Reduce the disulfide bonds in the protein using a reducing agent like DTT.
-
-
Alkylation of Newly Exposed Thiols:
-
Alkylate the newly formed free thiols with a different alkylating agent, often a heavier isotopic version of the first, such as d5-N-ethylmaleimide.
-
-
Enzymatic Digestion:
-
Digest the differentially alkylated protein into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Identify the peptides containing the differentially labeled cysteine residues. The presence of the heavier isotopic label indicates a cysteine that was originally part of a disulfide bond that was cleaved.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Propargyl-PEG1-SS-PEG1-Propargyl Conjugation
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is paramount to ensuring efficacy and safety. The "Propargyl-PEG1-SS-PEG1-Propargyl" linker is a key tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs), offering a disulfide-based cleavable mechanism and terminal alkyne groups for "click" chemistry conjugation.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for characterizing the conjugation process, quantifying efficiency, and assessing the stability of the resulting bioconjugate.[]
This guide provides a comparative analysis of the HPLC performance of this compound conjugated molecules against other common linker technologies. It includes detailed experimental protocols and supporting data to aid in the selection and optimization of analytical methodologies.
Comparison of Linker Performance by HPLC
The choice of linker in a bioconjugate dramatically influences its physicochemical properties, which can be effectively monitored by HPLC. Key parameters for comparison include hydrophobicity, stability, and conjugation efficiency. Reversed-phase HPLC (RP-HPLC) is particularly useful for these comparisons, as retention time can be correlated with the hydrophobicity of the conjugate.[6]
| Linker Type | Key Features | Typical RP-HPLC Profile | Stability Implications |
| This compound | Disulfide cleavable, PEG spacer, terminal alkynes for click chemistry.[1][2][4] | Moderate hydrophobicity due to the PEG spacer, which can reduce retention time compared to more hydrophobic linkers. The disulfide bond is stable under standard RP-HPLC conditions but can be cleaved with reducing agents. | The disulfide bond is designed to be cleaved in the reducing environment of the cell.[7][8] Its stability in plasma is a critical parameter that can be assessed by incubating the ADC in plasma and analyzing for payload release over time.[9] |
| Valine-Citrulline (VC) Peptide Linker | Enzymatically cleavable by cathepsins.[7] | Generally more hydrophobic than PEG-containing linkers, leading to longer retention times in RP-HPLC. | High stability in circulation, with specific cleavage in the lysosomal compartment of target cells.[10] |
| Hydrazone Linker | pH-sensitive, cleavable in acidic environments.[7][9] | Hydrophobicity can vary. | Designed for cleavage in the acidic environment of endosomes and lysosomes.[7][9] Some studies have indicated potential instability in plasma, leading to premature drug release.[9] |
| Non-cleavable Linkers (e.g., Thioether) | Stable linkage, relies on antibody degradation for payload release.[7] | Can be less hydrophobic than some cleavable linkers, but this depends on the overall conjugate structure. | High plasma stability is a key advantage.[10] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Conjugation Efficiency
This protocol is designed to monitor the progress of a click chemistry reaction between an azide-functionalized protein (e.g., an antibody) and the this compound linker.
Objective: To quantify the percentage of conjugated protein and determine the drug-to-antibody ratio (DAR).
Materials:
-
Conjugated protein sample
-
Unconjugated protein (control)
-
Free linker (control)
-
RP-HPLC system with UV detector
-
C4 or C18 reversed-phase column (e.g., Agilent AdvanceBio RP-mAb, Jupiter C18)[6][11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (optional): Dithiothreitol (DTT) for disulfide bond cleavage confirmation
Procedure:
-
Sample Preparation: Dilute the reaction mixture, unconjugated protein, and free linker in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C4 or C18, 3.5 µm particle size
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 45-60°C
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the payload if it has a chromophore.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-65% B (linear gradient)
-
25-30 min: 65-90% B (wash)
-
30-35 min: 90-20% B (re-equilibration)
-
-
-
Injection: Inject 10-20 µL of each sample.
-
Data Analysis:
-
Compare the chromatograms of the reaction mixture with the controls.
-
The conjugated protein will have a longer retention time than the unconjugated protein due to the increased hydrophobicity of the linker-payload.
-
Calculate the percentage of conjugated protein by integrating the peak areas.
-
The distribution of peaks corresponding to different DAR values can be observed and quantified.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To assess the presence of aggregates in the conjugated sample, which can be a consequence of increased hydrophobicity.
Materials:
-
Conjugated protein sample
-
SEC-HPLC system with UV or Refractive Index (RI) detector
-
SEC column (e.g., Waters ACQUITY UPLC Protein BEH SEC)[11]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation: Dilute the sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min (isocratic)
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
The main peak corresponds to the monomeric conjugate.
-
Peaks eluting earlier than the main peak indicate the presence of aggregates.
-
Quantify the percentage of aggregation by peak area integration.
-
Visualizing Workflows and Relationships
To better illustrate the analytical process and the conceptual comparison of linkers, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry for Characterizing "Propargyl-PEG1-SS-PEG1-Propargyl" Conjugates
For Researchers, Scientists, and Drug Development Professionals
The "Propargyl-PEG1-SS-PEG1-Propargyl" linker is a versatile, homobifunctional reagent increasingly utilized in the development of complex bioconjugates, including antibody-drug conjugates (ADCs). Its design incorporates two key features: terminal propargyl groups for efficient and specific conjugation via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and a central, cleavable disulfide bond.[1][2] This cleavability is crucial for the controlled release of conjugated payloads under reducing conditions, such as those found within the intracellular environment.
Accurate and comprehensive characterization of conjugates formed using this linker is paramount for ensuring homogeneity, stability, and predictable in vivo performance. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3][4] This guide provides a comparative overview of various MS-based methodologies for the characterization of "this compound" conjugates, complete with experimental protocols and data presentation formats.
Mass Spectrometry Techniques: A Comparative Overview
The choice of mass spectrometry technique is critical and depends on the specific information required, from confirming the mass of the intact conjugate to pinpointing the location of the linker and analyzing its cleavage products. The discrete nature of the PEG1 linker simplifies mass spectral interpretation by avoiding the complexity of polydisperse PEG chains.[5]
| MS Technique | Primary Application for this Linker | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) - e.g., Orbitrap, TOF | Intact mass analysis of the linker and its conjugates. | Provides highly accurate mass measurements for formula confirmation and determination of conjugation efficiency (e.g., drug-to-antibody ratio, DAR).[5] | May not provide detailed fragmentation information for structural elucidation on its own. |
| Collision-Induced Dissociation (CID) | Fragmentation of the conjugate's backbone (e.g., peptide sequence). | Well-established technique, effective for sequencing peptide portions of the conjugate. | Inefficient at cleaving the disulfide bond, which can limit fragmentation in the vicinity of the linker.[6] |
| Electron Transfer Dissociation (ETD) | Targeted fragmentation of the disulfide bond and characterization of labile post-translational modifications. | Efficiently cleaves disulfide bonds, allowing for definitive identification of the linker's presence and connectivity.[6] Preserves other labile modifications. | Can be less efficient for fragmentation of the peptide backbone compared to CID. |
| In-Source Dissociation (ISD) | Fragmentation of both the disulfide bond and the peptide backbone. | Capable of cleaving both intra- and inter-chain disulfide bonds directly in the ion source, providing comprehensive structural information in a single analysis. | Fragmentation can be less controlled than tandem MS methods. |
Experimental Protocols
Below are detailed protocols for the characterization of a "this compound" conjugate, for example, an antibody-drug conjugate (ADC).
1. Intact Mass Analysis of the Conjugate
-
Objective: To determine the molecular weight of the intact ADC and calculate the average drug-to-antibody ratio (DAR).
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method, such as a 50K MWCO centrifugal filter, exchanging the buffer to 10 mM ammonium (B1175870) acetate.[5]
-
Dilute the desalted sample to a final concentration of 0.1-1 mg/mL in a solution of 1% formic acid in water/acetonitrile (50:50 v/v).
-
-
LC-MS Method:
-
LC Column: Reversed-phase column suitable for proteins (e.g., Waters ACQUITY UPLC BEH300 C4, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.[3]
-
-
MS Settings (Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 1000-4000 m/z.
-
Resolution: >60,000.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact ADC. Compare the masses of different species to determine the DAR distribution.
-
2. Characterization of Disulfide Bond Cleavage
-
Objective: To confirm the cleavability of the disulfide bond and identify the resulting fragments.
-
Sample Preparation (Reduction):
-
To the ADC sample (at ~1 mg/mL in PBS), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[5]
-
Incubate at 37°C for 30 minutes.
-
-
LC-MS Method:
-
Use the same LC-MS method as for the intact mass analysis. The reduced species (e.g., light chain and heavy chain of an antibody) will have different retention times.
-
-
Data Analysis: Analyze the deconvoluted mass spectra to identify the masses corresponding to the antibody fragments and the released payload-linker fragment.
3. Peptide Mapping and Linker Site Identification using ETD
-
Objective: To identify the specific amino acid residues where the linker is conjugated.
-
Sample Preparation (Digestion):
-
Denature the ADC in a buffer containing 6 M urea (B33335).
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Perform buffer exchange to remove urea and excess reagents.
-
Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
LC-MS/MS Method:
-
LC Column: Reversed-phase column for peptides (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60 minutes).
-
-
MS/MS Settings (ETD-capable instrument):
-
Scan Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scans: High-resolution scan to detect precursor ions.
-
MS2 Scans: Select precursor ions for fragmentation using both CID and ETD. This allows for comparison of fragmentation patterns.
-
-
Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence, defining the mass of the propargyl-PEG1-thiol fragment as a variable modification. ETD spectra showing cleavage of the disulfide bond will provide strong evidence for the presence of the linker on a specific peptide.[6]
Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the mass spectrometric characterization of an ADC with a cleavable linker.
Logic Diagram for Disulfide Bond Fragmentation Analysis
References
- 1. Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Protein Disulfide Linkages by MS In-Source Dissociation Comparing to CID and ETD Tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. enovatia.com [enovatia.com]
- 6. sintef.no [sintef.no]
Structural Elucidation of Bifunctional Linkers: A Comparative Guide to NMR Spectroscopic Analysis of Propargyl-PEG1-SS-PEG1-Propargyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, bifunctional linkers are indispensable tools for connecting molecules and modifying their properties. The precise structural confirmation of these linkers is paramount to ensure the desired functionality and purity of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for the structural confirmation of "Propargyl-PEG1-SS-PEG1-Propargyl," a homobifunctional linker featuring terminal alkyne groups for click chemistry and a central cleavable disulfide bond.
Comparative Analysis of ¹H NMR Data
To provide a clear comparison, this section presents the expected ¹H NMR chemical shifts for "this compound" alongside experimental data for a commonly used alternative bifunctional linker, "DBCO-PEG4-NHS ester." While the latter does not contain a disulfide bond, its well-defined NMR spectrum offers a valuable reference for the characterization of PEG-containing linkers.
| Functional Group | This compound (Expected δ, ppm) | DBCO-PEG4-NHS ester (Experimental δ, ppm) | Multiplicity | Protons |
| Alkyne-H | ~2.5 | - | s | 2H |
| Propargyl-CH₂ | ~4.2 | - | d | 4H |
| PEG-CH₂-O | ~3.7 | ~3.6 | m | 8H |
| S-S-CH₂ | ~2.9 | - | t | 4H |
| DBCO Aromatic-H | - | 7.27-7.51 | m | 8H |
| DBCO-CH | - | 5.63 | m | 1H |
| DBCO-CH₂ | - | 2.87-3.18 | dd | 2H |
| NHS Ester-CH₂ | - | 2.84 | s | 4H |
Note: The chemical shifts for "this compound" are estimations based on known values for similar structural motifs. The actual spectrum may show slight variations depending on the solvent and other experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H NMR analysis of "this compound" and similar PEG-containing linkers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the linker into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)). The choice of solvent will depend on the solubility of the linker.
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
A standard single-pulse experiment is typically sufficient for structural confirmation.
-
Key acquisition parameters to consider:
-
Number of scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
-
Acquisition time: Typically 2-4 seconds.
-
Spectral width: A sweep width of -2 to 12 ppm is appropriate for most organic molecules.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
Visualizing Structural Relationships
The following diagrams illustrate the structure of "this compound" and a conceptual workflow for its NMR-based structural confirmation.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
The structural integrity of bifunctional linkers is a critical parameter in the development of robust and reliable bioconjugates. The application of ¹H NMR spectroscopy, guided by the principles and comparative data outlined in this guide, provides a definitive method for the structural confirmation of "this compound" and other advanced linker molecules.
Assessing the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), significantly enhancing their therapeutic efficacy, particularly in heterogeneous tumors. This phenomenon, where the cytotoxic payload of an ADC kills not only the target cancer cell but also adjacent, antigen-negative cells, is largely mediated by the use of cleavable linkers.[1][2] This guide provides a comprehensive comparison of different cleavable linkers, methodologies to assess their bystander effect, and supporting experimental data to aid in the rational design and development of next-generation ADCs.
The Critical Role of the Linker in the Bystander Effect
The choice of linker technology in an ADC is paramount, dictating its stability in circulation, the mechanism of payload release, and ultimately, its ability to induce a bystander effect.[3][4] Cleavable linkers are designed to be stable in the bloodstream and release their cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the cancer cell.[5][6] In contrast, non-cleavable linkers release the payload only after the degradation of the antibody, which can limit the bystander effect as the released payload is often charged and less membrane-permeable.[3][5]
The bystander effect is contingent on the ability of the released payload to diffuse across cell membranes.[2][] Therefore, the combination of a cleavable linker that liberates an uncharged, membrane-permeable payload is essential for potent bystander killing.[8]
Comparison of Common Cleavable Linkers
The selection of a cleavable linker is a key consideration in ADC design, with the optimal choice depending on the payload, target antigen, and tumor type. The following table summarizes the properties of commonly used cleavable linkers.
| Linker Type | Cleavage Mechanism | Key Features | Representative ADCs |
| Protease-Cleavable | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[5][6] | High plasma stability, efficient intracellular cleavage. The valine-citrulline (VC) dipeptide is a widely used example.[5][6] | Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin) |
| pH-Sensitive (Hydrazone) | Hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][9] | Exploits the lower pH of intracellular compartments compared to blood (pH 7.4).[9] | Mylotarg® (Gemtuzumab ozogamicin) |
| Glutathione-Sensitive (Disulfide) | Reduction by the high intracellular concentration of glutathione (B108866) in the cytoplasm.[5][10] | Utilizes the differential in glutathione levels between the intracellular and extracellular environments.[5] | Some investigational ADCs |
| Enzyme-Cleavable (β-Glucuronidase) | Cleavage by β-glucuronidase, an enzyme found in the lysosome and the tumor microenvironment.[4][9] | Offers high plasma stability and can release payloads with high hydrophilicity.[9] | Investigational ADCs |
| Enzyme-Cleavable (Caspase-3) | Cleavage by caspase-3, an enzyme activated during apoptosis.[11] | Can create a positive feedback loop, where initial cell killing triggers further payload release.[11] | Investigational ADCs |
Visualizing the Bystander Effect and Experimental Workflows
To better understand the underlying mechanisms and experimental approaches for assessing the bystander effect, the following diagrams illustrate key concepts and workflows.
Caption: Mechanism of the bystander effect with a cleavable linker.
Caption: Workflow for an in vitro bystander effect assay.
Caption: Comparison of cleavable vs. non-cleavable linkers.
Experimental Protocols for Assessing the Bystander Effect
Quantitative assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[1]
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen (e.g., SK-BR-3 for HER2).[12]
-
Antigen-Negative (Ag-) Cells: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., MCF7 for HER2-negative).[1] To facilitate tracking, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[1][13]
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:2, or 2:1).[14][15] The optimal cell density should be determined to ensure logarithmic growth during the assay.
-
Allow the cells to adhere and stabilize for 24 hours.[12]
3. ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Add the ADC dilutions to the co-cultured cells. Include untreated and vehicle-treated controls.
4. Incubation and Data Acquisition:
-
Incubate the plate for a period of 72 to 120 hours.[14]
-
Monitor cell viability using one of the following methods:
-
Live-cell imaging: Systems like the Agilent xCELLigence RTCA eSight can continuously monitor cell viability and distinguish between fluorescently labeled Ag+ and Ag- cells.[12]
-
Flow cytometry: At the end of the incubation, harvest the cells and use flow cytometry to quantify the viable populations of Ag+ and Ag- cells based on fluorescent labels or surface markers.[16][17]
-
Endpoint viability assays: Use reagents like CellTiter-Glo® to measure the overall ATP content, which correlates with the number of viable cells. This method is less specific for distinguishing between the two cell populations unless one is eliminated.
-
5. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the ADC-treated wells relative to the untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells is indicative of a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.[12]
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
Centrifuge or filter the conditioned medium to remove any detached cells or debris.
2. Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Add the conditioned medium to the Ag- cells. Include conditioned medium from untreated Ag+ cells as a negative control.
3. Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method such as an MTT assay or CellTiter-Glo®.[13]
4. Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates that a cytotoxic agent was released into the medium.
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.[1]
1. Cell Preparation and Tumor Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring.[1][16]
-
Subcutaneously co-implant the cell mixture into immunodeficient mice.[1]
2. ADC Administration:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ADC intravenously.
3. Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.[15]
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.[15][16]
4. Data Analysis:
-
Compare the tumor growth and the bioluminescence signal in the ADC-treated group to the control group. A significant inhibition of both overall tumor growth and the Ag- cell population provides strong evidence of an in vivo bystander effect.
Comparative Experimental Data
The following table presents a summary of comparative data from the literature, highlighting the differential bystander effects of ADCs with cleavable versus non-cleavable linkers.
| ADC | Target | Linker Type | Payload | Bystander Effect | Key Findings | Reference |
| Trastuzumab deruxtecan (B607063) (DS-8201a) | HER2 | Protease-cleavable (GGFG) | DXd (a topoisomerase I inhibitor) | Strong | In co-culture assays, DS-8201a induced death in HER2-negative cells in the presence of HER2-positive cells. Conditioned medium from DS-8201a-treated HER2-positive cells was cytotoxic to HER2-negative cells.[12] | [12] |
| Trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 (a maytansinoid) | Minimal to None | T-DM1 did not affect the viability of HER2-negative cells in co-culture assays or through conditioned medium transfer.[12] The released payload is charged, limiting its membrane permeability.[2] | [12] |
| Brentuximab vedotin (SGN-35) | CD30 | Protease-cleavable (val-cit) | MMAE | Demonstrated | In co-cultures of CD30+ and CD30- cells, SGN-35 showed enhanced killing of the CD30- cells.[8] | [8] |
| Trastuzumab-vc-MMAE | HER2 | Protease-cleavable (val-cit) | MMAE | Demonstrated | Showed a significantly greater bystander effect compared to T-DM1 in co-culture experiments.[8] | [8] |
Conclusion
The bystander effect is a powerful attribute of ADCs that can overcome tumor heterogeneity and enhance therapeutic outcomes. The strategic selection of a cleavable linker that releases a membrane-permeable payload is fundamental to achieving this effect. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of the bystander effect, enabling researchers to make informed decisions in the design and development of novel ADCs. By systematically evaluating different linker-payload combinations, the field can continue to advance the development of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. njbio.com [njbio.com]
- 11. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. aacrjournals.org [aacrjournals.org]
In Vivo Stability of Propargyl-PEG1-SS-PEG1-Propargyl Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the anticipated in vivo stability of the "Propargyl-PEG1-SS-PEG1-Propargyl" linker with other common ADC linkers, supported by experimental data from related linker technologies.
The "this compound" is a cleavable linker designed for use in ADCs.[2][3][4] Its structure suggests a multi-component design aimed at balancing stability in circulation with efficient payload release in the target cell. The propargyl groups provide reactive handles for conjugation, the short polyethylene (B3416737) glycol (PEG1) spacers can enhance hydrophilicity, and the disulfide (-S-S-) bond serves as the cleavable element.
Comparative Analysis of Linker Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized as cleavable and non-cleavable. The "this compound" linker falls into the cleavable category, specifically a redox-sensitive linker.
Disulfide Linkers: A Balancing Act of Stability and Release
Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing environment of the tumor cell, primarily by glutathione (B108866) (GSH).[1][][6] This selective cleavage is a key advantage, aiming to minimize off-target toxicity.[]
However, the stability of disulfide bonds can be variable. Unhindered disulfide linkers can be susceptible to premature cleavage in circulation, leading to payload release before the ADC reaches the tumor.[7][8] To address this, more sterically hindered disulfide linkers have been developed, which show increased plasma stability.[8][9] The "this compound" linker, with its relatively unhindered disulfide bond, may be more susceptible to this premature cleavage compared to more sterically hindered alternatives.
The Role of PEGylation in Enhancing Stability
Polyethylene glycol (PEG) is often incorporated into linker design to improve the solubility and pharmacokinetic properties of ADCs.[10][11] PEGylation can shield the linker and payload from enzymatic degradation and can increase the circulation half-life of the conjugate.[10][11] While the "this compound" linker includes short PEG1 units, longer PEG chains have been shown to more significantly extend half-life.[10]
Quantitative Data on Linker Stability
| Linker Type | Key Features | In Vivo Stability Metric (Example) | Key Findings |
| Unhindered Disulfide | Redox-sensitive | Variable plasma stability | Prone to premature cleavage in circulation.[7][8] |
| Hindered Disulfide | Steric hindrance around the S-S bond | Improved plasma stability | Increased steric hindrance leads to greater stability.[8] |
| Peptide (e.g., Val-Cit) | Protease-cleavable | High plasma stability | Cleavage is dependent on the presence of specific proteases (e.g., cathepsins) in the tumor.[1][12] |
| Tandem-Cleavage (e.g., Glucuronide-Dipeptide) | Sequential enzymatic cleavage | Excellent plasma stability | Shows enhanced stability and tolerability compared to single-cleavage linkers.[13][14][15] |
| pH-Sensitive (e.g., Hydrazone) | Cleaved at low pH | Moderate plasma stability | Can be susceptible to hydrolysis at physiological pH.[1] |
Experimental Protocols for Assessing In Vivo Linker Stability
The following are standard methodologies used to evaluate the in vivo stability of ADC linkers.
Pharmacokinetic (PK) Analysis in Rodents
-
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
-
Methodology:
-
Administer the ADC intravenously to a cohort of mice or rats at a defined dose.
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Process the blood to isolate plasma.
-
Quantify the concentration of total antibody, intact ADC (antibody with conjugated payload), and released payload in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, rat, human) as an indicator of in vivo stability.
-
Methodology:
-
Incubate the ADC at a specific concentration in plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to determine the amount of intact ADC remaining over time. This can be done by various methods, including ELISA, where a capture antibody binds the ADC and a detection antibody recognizes the payload.[13]
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 6. -S-S- Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Cleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "Propargyl-PEG1-SS-PEG1-Propargyl" and Alternative Cleavable Linkers with Supporting Experimental Data.
The strategic release of therapeutic payloads or imaging agents from bioconjugates is a critical determinant of their efficacy and safety. This guide provides a comparative kinetic analysis of the disulfide-based linker, "this compound," alongside other prevalent cleavable linker technologies. The objective is to equip researchers and drug development professionals with the necessary data to make informed decisions in the design of next-generation bioconjugates.
Overview of Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release their cargo in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[1] The choice of linker profoundly impacts the pharmacokinetic profile, therapeutic index, and overall performance of a bioconjugate.[]
Disulfide Linkers: Redox-Sensitive Cleavage
The "this compound" linker is a homo-bifunctional polyethylene (B3416737) glycol (PEG) derivative featuring a central disulfide bond. This class of linkers leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.[3] The high concentration of reducing agents, primarily glutathione (B108866) (GSH), within cells (1-10 mM) compared to the plasma (~2-20 µM) facilitates the cleavage of the disulfide bond, leading to the release of the conjugated molecule.[3] The terminal propargyl groups enable conjugation to azide-modified molecules via copper-catalyzed "click chemistry."
Comparative Kinetic Data of Cleavable Linkers
The following tables summarize available quantitative data for different classes of cleavable linkers to provide a basis for comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Glutathione-Mediated Cleavage of Disulfide Linkers
| Linker Type | Reducing Agent (Concentration) | Half-life (t½) | Key Findings & Considerations |
| Sterically Hindered Disulfide | Dithiothreitol (DTT) | Varies with steric hindrance | Increased steric hindrance leads to greater stability and slower cleavage.[4] |
| PEGylated Disulfide | Glutathione (GSH, 10 mM) | Rapid disassembly observed | PEG-shedding from nanomicelles was triggered by intracellular GSH concentrations.[6][7] |
| General Disulfide Linker | Glutathione (GSH) | N/A | Cleavage is dependent on GSH concentration, with significantly faster rates at intracellular (mM) versus extracellular (µM) levels.[8] |
Table 2: pH-Dependent Cleavage of Hydrazone Linkers
| Linker Type | pH | Half-life (t½) or % Hydrolysis | Key Findings & Considerations |
| Acyl Hydrazone (gemtuzumab ozogamicin) | 4.5 | 97% release after 24h | Demonstrates high selectivity for acidic environments, with only 6% hydrolysis at pH 7.4 after 24h.[8] |
| Hydrazone | 5.0 | ~15 h (for an oxime analog) | Generally, hydrazones are more acid-labile than oximes.[8] |
| Bis-aliphatic Hydrazone | 7.4 vs 5.0 | Increased hydrolysis at pH 5.0 | The rate of hydrolysis is pH-dependent, allowing for release in acidic endosomes/lysosomes.[9] |
Table 3: Enzyme-Mediated Cleavage of Peptide and Glucuronide Linkers
| Linker Type | Enzyme | Cleavage Rate/Half-life | Key Findings & Considerations |
| Valine-Citrulline (Val-Cit) | Cathepsin B | Rapid cleavage | Widely used due to high susceptibility to lysosomal proteases. Cleavage can be influenced by other proteases like Cathepsin L, S, and F.[6] |
| Val-Ala | Cathepsin B | Slower than Val-Cit | Offers a potential advantage in terms of hydrophobicity and aggregation.[10] |
| β-Glucuronide | β-Glucuronidase | Rapid cleavage | Highly stable in plasma with selective cleavage in the tumor microenvironment where the enzyme is overexpressed. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of linker cleavage kinetics. Below are protocols for key experiments.
Protocol 1: Glutathione-Mediated Disulfide Cleavage Assay
Objective: To determine the kinetic profile of disulfide linker cleavage in the presence of a reducing agent like glutathione (GSH).
Materials:
-
Disulfide-containing conjugate (e.g., this compound conjugated to a fluorescent probe or payload)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced Glutathione (GSH) stock solution
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
Procedure:
-
Prepare a solution of the disulfide conjugate in PBS at a known concentration.
-
Prepare a GSH solution in PBS at a concentration representative of the intracellular environment (e.g., 10 mM).
-
Initiate the reaction by mixing the conjugate solution with the GSH solution at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the NEM solution to cap free thiols and prevent further disulfide exchange.
-
Analyze the quenched samples by HPLC to quantify the remaining intact conjugate and the released payload.
-
Plot the concentration of the intact conjugate versus time and fit the data to an appropriate kinetic model to determine the cleavage rate constant and half-life.
Protocol 2: pH-Dependent Hydrazone Linker Hydrolysis Assay
Objective: To evaluate the stability and cleavage kinetics of a hydrazone linker at different pH values.
Materials:
-
Hydrazone-linked conjugate
-
Buffers at various pH values (e.g., pH 7.4, pH 6.0, pH 5.0)
-
Quenching solution (e.g., a strong base to neutralize the acid)
-
HPLC system with a suitable detector
Procedure:
-
Prepare solutions of the hydrazone conjugate in the different pH buffers.
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots and quench the hydrolysis by adjusting the pH to neutral or basic.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate and released payload.
-
Determine the hydrolysis rate at each pH by plotting the data and fitting to a kinetic model.
Protocol 3: Enzyme-Mediated Linker Cleavage Assay
Objective: To measure the rate of cleavage of a protease- or glycosidase-sensitive linker.
Materials:
-
Enzyme-cleavable conjugate (e.g., Val-Cit or β-glucuronide linked)
-
Specific enzyme (e.g., Cathepsin B or β-glucuronidase)
-
Assay buffer appropriate for the enzyme's optimal activity (including pH and any necessary co-factors)
-
Enzyme inhibitor (for negative control)
-
Quenching solution (e.g., a strong acid or organic solvent)
-
LC-MS/MS system for sensitive quantification of the released payload
Procedure:
-
Prepare a solution of the conjugate in the assay buffer.
-
Add the specific enzyme to initiate the cleavage reaction and incubate at 37°C.
-
Run a parallel reaction with an enzyme inhibitor to serve as a negative control.
-
At various time points, withdraw aliquots and quench the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload over time to determine the enzymatic cleavage rate.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the cleavage mechanisms of the discussed linkers and a general experimental workflow for kinetic analysis.
Caption: Cleavage mechanisms of different linker technologies.
Caption: General experimental workflow for kinetic analysis of linker cleavage.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate Efficacy: The Critical Role of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is a finely tuned interplay between its three core components: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the crucial bridge that connects them—the linker. The choice of linker technology is paramount, dictating the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic window. This guide provides an objective comparison of the performance of ADCs with different linker technologies, supported by experimental data, detailed methodologies, and visualizations of key biological processes.
At a Glance: Cleavable vs. Non-Cleavable Linkers
The fundamental distinction in ADC linker technology lies in the mechanism of payload release. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages that influence their suitability for different therapeutic strategies.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions in the tumor microenvironment or within the cancer cell (e.g., enzymes, pH, reducing agents).[1][2] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][3] |
| Released Payload | Typically the unmodified, potent payload. | The payload attached to the linker and an amino acid residue from the antibody.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[4] | Generally higher, leading to a more stable ADC in circulation.[1][4] |
| Bystander Effect | High potential, as the released, often membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[4][5] | Low to negligible, as the released payload-amino acid complex is typically charged and less membrane-permeable.[5] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[4] | May be less effective against antigen-negative cells within the tumor.[4] |
Quantitative Performance Data: A Comparative Overview
The following tables summarize quantitative data from preclinical studies, offering a glimpse into how different linker technologies can impact the in vitro cytotoxicity and in vivo efficacy of ADCs. It is important to note that direct head-to-head comparisons are most informative when the antibody and payload remain constant.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency in killing cancer cells in a laboratory setting. Lower IC50 values indicate higher potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Linker | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab-MMAE | Protease-Cleavable | Val-Cit | SK-BR-3 | HER2 | 14.3 pM | [6] |
| Trastuzumab-MMAE | β-Galactosidase-Cleavable | Glucuronide-based | SK-BR-3 | HER2 | 8.8 pM | [6] |
| Trastuzumab-DM1 | Non-Cleavable | SMCC | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [4] |
| Anti-CD30-Tubulysin M | Protease-Cleavable | Val-Ala | L540cy | CD30 | 1.9 ng/mL | |
| Anti-CD30-Tubulysin M | β-Glucuronidase-Cleavable | Glucuronide | L540cy | CD30 | 1.8 ng/mL |
In Vivo Efficacy
Tumor growth inhibition (TGI) in xenograft models provides a crucial preclinical assessment of an ADC's therapeutic potential in a living organism.
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Antibody-Payload | Linker Type | Linker | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-MMAE | cBu-Cit-cleavable | cBu-Cit | N/A | 3 mg/kg | Greater tumor suppression than Val-Cit | [6] |
| Trastuzumab-MMAE | Val-Cit-cleavable | Val-Cit | N/A | 3 mg/kg | Efficacious in inhibiting tumor growth | [6] |
| Anti-CD30-Tubulysin M | Protease-Cleavable | Val-Ala | L540cy Xenograft | 0.5 mg/kg | 0/6 cures | |
| Anti-CD30-Tubulysin M | β-Glucuronidase-Cleavable | Glucuronide | L540cy Xenograft | 0.5 mg/kg | 5/6 cures | |
| Trastuzumab-Exatecan | Tetrapeptide-Cleavable | GGFG (T-DXd) | NCI-N87 Xenograft | N/A | Comparable tumor inhibition to Exolinker | [7] |
| Trastuzumab-Exatecan | Novel Cleavable | Exolinker | NCI-N87 Xenograft | N/A | Comparable tumor inhibition to T-DXd | [7] |
Plasma Stability
The stability of an ADC in plasma is a critical factor for its safety and efficacy. A stable linker prevents premature release of the payload, minimizing off-target toxicity. The drug-to-antibody ratio (DAR) is often measured over time to assess stability.
Table 3: Comparative Plasma Stability of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Linker | Species | Stability Metric | Outcome | Reference |
| Trastuzumab-MMAE | Sulfatase-Cleavable | Aryl Sulfate | Mouse | Half-life | > 7 days | [6] |
| Trastuzumab-MMAE | Peptide-Cleavable | Val-Ala/Val-Cit | Mouse | Half-life | Hydrolyzed within 1 hour | [6] |
| Trastuzumab-Exatecan | Tetrapeptide-Cleavable | GGFG (T-DXd) | Rat | DAR Retention | ~50% decrease in 7 days | [7] |
| Trastuzumab-Exatecan | Novel Cleavable | Exolinker | Rat | DAR Retention | Superior retention to T-DXd | [7] |
| ADC-DM1 | Disulfide-Cleavable | SPP | Human | N/A | >100 times more stable than hydrazone linker | [8] |
| ADC-Doxorubicin | Hydrazone-Cleavable | Hydrazone | Human | N/A | Less stable than peptide linker | [8] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct pathways of payload release for different linker technologies and a representative experimental workflow.
Caption: ADC internalization and differential payload release pathways.
Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.
Caption: Downstream signaling cascade initiated by a tubulin-inhibiting payload.
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of robust ADC evaluation. The following are generalized protocols for key assays used to determine the efficacy of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC in killing a target cancer cell line.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and the unconjugated antibody control in cell culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After incubation, solubilize the formazan crystals by adding the solubilization solution.
-
For XTT Assay: Add the XTT reagent (pre-mixed with an electron-coupling agent) to each well and incubate for 2-4 hours. Viable cells will reduce the XTT to a soluble orange formazan product.
-
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs with different linkers
-
Vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with linker A, ADC with linker B).
-
ADC Administration: Administer the ADCs and controls to the mice via an appropriate route (typically intravenous) at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC constructs with different linkers
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC and/or free payload (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Incubate the ADCs at a specific concentration in plasma at 37°C.
-
Time-Point Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Process the plasma samples to either isolate the ADC or extract the free payload. This may involve protein precipitation or immunocapture techniques.
-
Quantification:
-
Intact ADC (DAR analysis): Use a method like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.
-
Free Payload: Use a sensitive method like LC-MS/MS to quantify the concentration of the released payload in the plasma.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time. Calculate the half-life of the ADC in plasma to compare the stability of different linkers.
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. While non-cleavable linkers generally offer superior plasma stability, cleavable linkers provide the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors. The optimal choice of linker technology is not universal and must be carefully considered in the context of the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of ADC efficacy and the rational selection of linker technologies to advance the development of next-generation cancer therapeutics.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propargyl-PEG1-SS-PEG1-Propargyl: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of Propargyl-PEG1-SS-PEG1-Propargyl is essential for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step protocol for the proper disposal of this non-hazardous chemical compound, designed for researchers, scientists, and professionals in drug development.
Based on available safety data for similar compounds and general laboratory waste management principles, this compound is not classified as a hazardous substance. However, adherence to prudent laboratory practices for chemical disposal is crucial to minimize environmental impact and ensure workplace safety.
Summary of Key Disposal and Safety Information
The following table summarizes essential information regarding the handling and disposal of this compound and structurally related compounds.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazard under GHS. | Safety Data Sheet for Propargyl-PEG1-SS-PEG1-PFP ester[1] |
| Primary Disposal Route | Solid waste disposal. | General Laboratory Waste Guidelines[2][3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat. | Safety Data Sheet for Propargyl-PEG1-SS-PEG1-PFP ester[1] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal. | Safety Data Sheet for Propargyl-PEG1-SS-PEG1-PFP ester[1] |
| Environmental Precautions | Do not allow the material to enter drains or water courses. | Safety Data Sheet for Propargyl-PEG1-SS-PEG1-PFP ester[1] |
Detailed Experimental Protocol for Disposal
This protocol outlines the recommended step-by-step procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous substances.
-
If the compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for hazardous waste.[3][4]
-
Segregate this non-hazardous waste from hazardous waste streams to prevent cross-contamination and reduce disposal costs.[3]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
3. Containerization of Solid Waste:
-
Place the solid this compound waste into a designated, durable, and sealable container.
-
The container should be clearly labeled as "Non-Hazardous Chemical Waste: this compound".
-
Ensure the container is kept closed except when adding waste.[5]
4. Disposal of Empty Containers:
-
For containers that previously held this compound, ensure they are completely empty.
-
Deface or remove the original product label to prevent misidentification.[2][6]
-
Dispose of the empty, defaced container in the regular laboratory trash.
5. Final Disposal:
-
For the containerized solid waste, follow your institution's specific procedures for non-hazardous solid waste.
-
In the absence of specific institutional guidelines, laboratory personnel should transport the sealed and labeled container directly to the facility's designated dumpster or waste collection area.[2] Do not leave chemical waste in laboratory trash cans to be handled by custodial staff.[2]
6. Accidental Spills:
-
In the event of a spill, wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.
-
Sweep or scoop the absorbed material into a designated waste container.
-
Seal the container and dispose of it as non-hazardous solid waste, following the steps outlined above.
-
Clean the spill area with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Propargyl-PEG1-SS-PEG1-Propargyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG1-SS-PEG1-Propargyl. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
I. Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z.87.1 1989 standard.[2] Should provide a complete seal around the eyes to protect from splashes. |
| Face Shield | Recommended when there is a risk of splashing, worn over safety goggles.[2] | |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing.[2][4] |
| Respiratory Protection | Approved Respirator | Recommended, especially when handling the powder form outside of a fume hood to avoid inhalation.[1] |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experimental procedures is critical for safety and maintaining the integrity of the compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, flames, and oxidizing agents.[1] The recommended storage temperature is often -20°C for similar compounds to ensure stability.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to minimize inhalation risk.[1]
-
Use dedicated spatulas and weighing boats.
-
Close the container tightly after use.
-
-
Dissolution:
-
Add the solvent to the powdered this compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Use in Reactions:
-
As this compound contains a propargyl group and is used in click chemistry, be aware of the potential for energetic reactions, especially when using catalysts like copper.
-
Set up reactions within a fume hood.
-
Maintain a clean and organized workspace to prevent accidental mixing with incompatible substances.
-
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as special waste through a licensed disposal company, in accordance with local, state, and national regulations.[1] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed container for chemical waste. Do not mix with general laboratory trash. |
| Contaminated Solvents | Collect in a properly labeled, sealed waste container. Do not pour down the drain. |
| Spill Cleanup Materials | In case of a spill, absorb the material with an inert absorbent like sand or vermiculite.[1] Sweep up the mixture and place it in a sealed container for chemical waste disposal.[1] |
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
V. First Aid Measures
In the event of exposure, follow these first aid guidelines.[1]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[1] |
| Ingestion | Seek immediate medical attention.[1] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
